molecular formula C18H23N3O B15571319 Aspergillopepsin I

Aspergillopepsin I

货号: B15571319
分子量: 297.4 g/mol
InChI 键: QTZKKCGDXCXONF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aspergillopepsin I is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H23N3O

分子量

297.4 g/mol

IUPAC 名称

3-(dimethylamino)-N-[2-(N-methylanilino)ethyl]benzamide

InChI

InChI=1S/C18H23N3O/c1-20(2)17-11-7-8-15(14-17)18(22)19-12-13-21(3)16-9-5-4-6-10-16/h4-11,14H,12-13H2,1-3H3,(H,19,22)

InChI 键

QTZKKCGDXCXONF-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Molecular Architecture of Aspergillopepsin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillopepsin I (EC 3.4.23.18), a secreted aspartic proteinase from the fungus Aspergillus, plays a significant role in the assimilation of proteinaceous substrates. Its catalytic activity, dependent on a pair of aspartic acid residues within the active site, allows for the hydrolysis of a broad range of peptide bonds. This document provides an in-depth examination of the molecular structure of this compound, detailing its primary, secondary, tertiary, and quaternary organization. Furthermore, it outlines the experimental methodologies employed in the elucidation of its three-dimensional conformation, offering a comprehensive resource for researchers in the fields of enzymology, structural biology, and drug development.

Introduction

This compound is a member of the pepsin-like family of aspartic proteinases (Clan AA, Family A1). These enzymes are characterized by their bilobal structure, with each lobe contributing a catalytic aspartic acid residue to the active site. The enzyme's ability to function at acidic pH and its broad substrate specificity make it a subject of interest for various industrial and biotechnological applications. A thorough understanding of its structure is paramount for elucidating its mechanism of action, substrate specificity, and for the rational design of inhibitors.

Molecular Structure of this compound

The three-dimensional structure of this compound from Aspergillus phoenicis has been determined by X-ray crystallography to a resolution of 2.18 Å (PDB ID: 1IBQ).[1][2] The enzyme exhibits the archetypal fold of aspartic proteinases, characterized by a predominantly β-sheet structure organized into two distinct domains.

Primary and Secondary Structure

This compound from Aspergillus saitoi is a single polypeptide chain composed of 325 amino acid residues.[3] The primary structure contains the conserved active site motif DT(S)G, which is a hallmark of this enzyme family.[1] The secondary structure is dominated by β-sheets, which are arranged into two β-barrel domains, forming the core of each lobe. These domains are connected by a linker region.

Tertiary Structure

The tertiary structure of this compound is characterized by two lobes, the N-terminal and C-terminal domains, which are topologically similar.[1][4] A deep cleft is formed between these two lobes, which houses the active site. A flexible β-hairpin loop, often referred to as the "flap," is located over the active site cleft and plays a crucial role in substrate binding and catalysis.[1][3] The conformation of this flap can vary, indicating a degree of flexibility in the enzyme's structure.[1]

Quaternary Structure

In the crystalline state, this compound can form a dimer, with the two molecules related by a pseudo-twofold screw-axis symmetry.[1] This dimerization is mediated by several hydrogen bonds. However, the monomeric form is considered the biologically active unit.

The Active Site

The active site of this compound is located in the cleft between the two domains and is characterized by the presence of two catalytic aspartic acid residues, one from each domain's DT(S)G motif.[1][5] These residues, Asp32 and Asp215 (in pepsin numbering), act as a catalytic dyad. One aspartate is protonated and the other is deprotonated at the optimal pH for activity. They work in concert to activate a water molecule that carries out the nucleophilic attack on the scissile peptide bond of the substrate.[5]

The substrate-binding cleft is extensive, accommodating several amino acid residues of the substrate. The specificity of the enzyme is determined by the nature of the amino acid side chains lining this cleft, particularly in the S1 and S1' subsites, which bind the amino acid residues on either side of the scissile bond.[4] While generally favoring hydrophobic residues at the P1 and P1' positions, this compound can uniquely accommodate a lysine (B10760008) residue at the P1 position, an attribute linked to its ability to activate trypsinogen.[6][7] This distinct specificity is attributed to the presence of Asp-76 and Ser-78 residues on the active site flap.[6]

Quantitative Data

The following table summarizes key quantitative data for this compound from Aspergillus phoenicis (PDB: 1IBQ).

ParameterValueReference
Resolution2.18 Å[1]
R-Value Work0.221[2]
R-Value Free0.269[2]
Number of Amino Acids325[3]
Molecular Weight (kDa)34.302[3]
Total Structure Weight (kDa)69.68[2]
Atom Count5,172[2]

Experimental Protocols

The determination of the three-dimensional structure of this compound was achieved through X-ray crystallography. The key experimental steps are outlined below.

Purification of this compound

A detailed protocol for the purification of this compound from a crude fungal protease preparation is as follows:

  • Source Material : Crude fungal protease (e.g., Protease type XIII from Sigma) from Aspergillus phoenicis.[1]

  • Initial Extraction : The crude protease is dissolved in a suitable buffer.

  • Chromatographic Separation : A multi-step chromatography procedure is employed for purification. While the specific details for the crystallized protein are a modification of a previous method, a general approach for Aspergillopepsin A involves:

    • Affinity Chromatography : The crude preparation is first passed through a gramicidin (B1672133) C-sepharose 4B column.[8]

    • Ion-Exchange Chromatography : The partially purified enzyme is then subjected to chromatography on an ECTEOLA-cellulose column.[8]

    • Alternative methods may involve gel filtration (e.g., Acrylex P-10) and aminosilochrome chromatography.[8]

  • Purity Assessment : The purity of the enzyme at each step is monitored by techniques such as SDS-PAGE.

  • Concentration : The purified enzyme solution is concentrated to a final concentration of approximately 20 mg/ml for crystallization trials.[9]

Crystallization

The purified this compound is crystallized using the sitting-drop vapor diffusion method:

  • Crystallization Drop : 2-5 µl of the concentrated protein solution (20 mg/ml) is mixed with an equal volume of the reservoir solution.[9]

  • Reservoir Solution : The reservoir solution consists of 18% PEG 8000, 0.1 M sodium cacodylate pH 6.5, and 200 mM zinc acetate.[9]

  • Incubation : The crystallization plates are incubated at 277 K (4 °C).[9]

  • Crystal Formation : Trapezoid-shaped crystals typically appear and grow to a suitable size for X-ray diffraction experiments.[9]

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting : A single, well-formed crystal is mounted in a cryo-loop and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage.

  • Data Collection : X-ray diffraction data are collected at a synchrotron radiation source.

  • Data Processing : The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution : The structure is solved using molecular replacement, utilizing the coordinates of a homologous protein as a search model.

  • Structure Refinement : The initial model is refined against the experimental diffraction data to improve the fit and correct the atomic coordinates. This process involves iterative cycles of manual model building and computational refinement. The final R-work and R-free values indicate the quality of the refined structure.[1]

Visualizations

The following diagrams illustrate key structural and functional aspects of this compound.

Aspergillopepsin_I_Structure cluster_domains This compound cluster_active_site Active Site Cleft N_Terminal_Domain N-Terminal Domain Catalytic_Dyad Catalytic Dyad (Asp32, Asp215) N_Terminal_Domain->Catalytic_Dyad contributes Asp32 C_Terminal_Domain C-Terminal Domain C_Terminal_Domain->Catalytic_Dyad contributes Asp215 Flap β-hairpin Flap Flap->Catalytic_Dyad gates access

Overall structure of this compound.

Catalytic_Mechanism cluster_enzyme Enzyme Active Site Asp32 Asp32 (Protonated) Substrate Substrate (Peptide Bond) Asp32->Substrate protonates carbonyl Asp215 Asp215 (Deprotonated) Water Water Molecule Asp215->Water activates Water->Substrate nucleophilic attack

Catalytic mechanism of this compound.

Experimental_Workflow Start Crude Fungal Protease Purification Multi-step Chromatography (Affinity, Ion-Exchange) Start->Purification Purity_Check SDS-PAGE Purification->Purity_Check Concentration Protein Concentration Purity_Check->Concentration Crystallization Sitting-Drop Vapor Diffusion Concentration->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Solution Molecular Replacement Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure 3D Structure (PDB: 1IBQ) Refinement->Final_Structure

Workflow for structure determination.

References

Aspergillopepsin I: A Technical Guide to its Discovery, Origin, and Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I, also known as Aspergillus acid protease, is an aspartic endopeptidase (EC 3.4.23.18) that plays a crucial role in the breakdown of proteins.[1][2] This enzyme is of significant interest to researchers and drug development professionals due to its broad substrate specificity and activity in acidic environments.[3][4] This guide provides a comprehensive overview of the discovery, origin, biochemical properties, and experimental protocols related to this compound.

Discovery and Origin

This compound is a proteolytic enzyme produced by various species of the filamentous fungus Aspergillus, a genus known for its widespread presence in the environment and its importance in fermentation and industrial enzyme production.[1][5] The enzyme is secreted extracellularly, enabling the fungus to break down external proteins into smaller peptides and amino acids for nutrient assimilation.[4][6]

Historically, the proteolytic activity of Aspergillus species has been harnessed in traditional fermented foods.[7] Scientific investigation into these activities led to the isolation and characterization of specific proteases, including this compound. It is found in a variety of Aspergillus species, such as Aspergillus niger, Aspergillus oryzae, and Aspergillus saitoi.[8] The enzyme from different species may also be referred to by other names, including aspergillopeptidase A, awamorin, or proctase B.[8]

Biochemical and Physical Properties

This compound exhibits distinct biochemical and physical properties that vary slightly depending on the source organism. These characteristics are crucial for its application in various industrial and research settings.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from different Aspergillus species.

Table 1: Molecular Weight of this compound from Various Aspergillus Species

Aspergillus SpeciesMolecular Weight (kDa)Method
Aspergillus niger49SDS-PAGE
Aspergillus niger50SDS-PAGE and Gel Filtration
Aspergillus saitoi34.3Deduced from amino acid sequence
Aspergillus kawachii35Not Specified
Aspergillus fumigatus39Immunoblotting

Table 2: Optimal pH and Temperature for this compound Activity

Aspergillus SpeciesOptimal pHOptimal Temperature (°C)
Aspergillus niger3.060
Aspergillus luchuensis3.060
Aspergillus oryzae3.0 - 4.2Not Specified
Aspergillus kawachii2.8 - 3.450
Aspergillus saitoi2.5 - 3.0Not Specified

Table 3: Kinetic Parameters of this compound

SourceSubstrateKm (mM)Vmax (µmol/min)
Aspergillus nigerCasein1.022.2
Aspergillus oryzae (mutant)Not Specified19.98Not Specified

Experimental Protocols

Purification of this compound

The purification of this compound from a crude fungal extract typically involves a multi-step chromatographic process. While specific details may vary, a general workflow is outlined below. Two published methods for the purification of aspergillopepsin A involved sequential chromatography, achieving significant purification folds.[9]

General Protocol:

  • Preparation of Crude Extract: The fungal culture filtrate is harvested and centrifuged to remove mycelia and other insoluble materials. The supernatant, containing the secreted proteins, serves as the crude enzyme extract.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to concentrate the protein fraction containing this compound.

  • Chromatography: The concentrated protein solution is then subjected to a series of chromatographic steps. Common techniques include:

    • Gel Filtration Chromatography: To separate proteins based on size.

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Affinity Chromatography: Using a ligand with specific affinity for this compound for highly selective purification.

G General Workflow for this compound Purification cluster_0 Preparation cluster_1 Chromatographic Purification start Fungal Culture Filtrate centrifugation Centrifugation start->centrifugation supernatant Crude Enzyme Extract centrifugation->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation concentrate Protein Concentrate precipitation->concentrate gel_filtration Gel Filtration Chromatography concentrate->gel_filtration Size Separation ion_exchange Ion-Exchange Chromatography gel_filtration->ion_exchange Charge Separation affinity Affinity Chromatography ion_exchange->affinity Specific Binding purified_enzyme Purified this compound affinity->purified_enzyme

Workflow for this compound Purification

This compound Activity Assay (Casein Substrate)

The activity of this compound is commonly determined by measuring the rate of hydrolysis of a protein substrate, such as casein.[3][10] The following protocol is a detailed method for this assay.[3][10]

Principle:

This compound hydrolyzes casein into smaller, acid-soluble peptides. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein. The amount of soluble peptides in the supernatant, which is proportional to the enzyme activity, is then quantified by measuring the absorbance at 280 nm.

Reagents:

  • Substrate Solution (1% w/v Casein): Dissolve 1 g of Hammarsten casein in 100 mL of 100 mM glycine-HCl buffer (pH 3.0).

  • Enzyme Solution: A suitably diluted solution of this compound in 100 mM glycine-HCl buffer (pH 3.0).

  • Stopping Reagent (8% w/v Trichloroacetic Acid - TCA): Dissolve 8 g of TCA in distilled water and bring the final volume to 100 mL.

Procedure:

  • Pre-incubation: Pipette 0.5 mL of the 1% casein substrate solution into a microcentrifuge tube. Pre-incubate the tube at 60°C for 5 minutes.

  • Initiation of Reaction: Add 0.5 mL of the pre-warmed enzyme solution to the substrate solution and mix immediately.

  • Incubation: Incubate the reaction mixture at 60°C for a defined period, typically 5-10 minutes.

  • Termination of Reaction: Stop the reaction by adding 0.5 mL of 8% TCA solution. Mix thoroughly.

  • Incubation and Centrifugation: Let the mixture stand at room temperature for 15 minutes to allow for the complete precipitation of unhydrolyzed casein. Centrifuge the tube at 10,000 x g for 15 minutes to pellet the precipitate.

  • Measurement: Carefully transfer the supernatant to a quartz cuvette and measure the absorbance at 280 nm against a blank. The blank is prepared by adding the TCA solution to the substrate before adding the enzyme solution.

  • Calculation of Activity: One unit of protease activity is typically defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions. A standard curve using known concentrations of tyrosine is used to convert the absorbance readings to the amount of product formed.

G This compound Activity Assay Workflow cluster_0 Reaction Setup cluster_1 Reaction and Termination cluster_2 Measurement pre_incubate Pre-incubate 0.5 mL 1% Casein at 60°C add_enzyme Add 0.5 mL pre-warmed enzyme pre_incubate->add_enzyme incubate Incubate at 60°C for 5-10 min add_enzyme->incubate add_tca Add 0.5 mL 8% TCA to stop reaction incubate->add_tca stand Stand at RT for 15 min add_tca->stand centrifuge Centrifuge at 10,000 x g for 15 min stand->centrifuge measure_abs Measure Absorbance of supernatant at 280 nm centrifuge->measure_abs calculate Calculate Activity measure_abs->calculate

References

An In-Depth Technical Guide on the Mechanism of Action of Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillopepsin I, an aspartic endopeptidase from the fungus Aspergillus, plays a crucial role in the assimilation of proteinaceous substrates. This guide provides a comprehensive overview of the enzyme's mechanism of action, detailing its catalytic machinery, substrate specificity, and the key amino acid residues governing its function. Through an examination of its structural features, kinetic parameters, and the methodologies used to elucidate its activity, this document serves as a technical resource for researchers engaged in enzymology and drug development targeting microbial proteases.

Introduction

This compound (EC 3.4.23.18), also known as Aspergillus acid protease, is a member of the aspartic protease family (clan AA, family A1).[1] These enzymes are characterized by their optimal activity at acidic pH and the presence of a conserved catalytic dyad of aspartic acid residues within the active site.[2] this compound exhibits broad substrate specificity, with a preference for hydrophobic residues at the P1 and P1' positions of the scissile peptide bond.[3][4] Notably, it possesses the unusual ability among aspartic proteases to accommodate a lysine (B10760008) residue at the P1 position, enabling it to activate trypsinogen.[4][5] This unique characteristic, along with its role in fungal nutrition and potential involvement in pathogenesis, makes this compound a subject of significant scientific interest.

Catalytic Mechanism

The catalytic mechanism of this compound follows the general acid-base catalysis model characteristic of aspartic proteases. The core of this mechanism involves a catalytic dyad of two aspartic acid residues, typically located within conserved Asp-Thr/Ser-Gly motifs.[2] One aspartate residue is protonated, while the other is deprotonated at the optimal acidic pH.

A water molecule, positioned between the two catalytic aspartates, is activated to act as a nucleophile. The deprotonated aspartate abstracts a proton from the water molecule, increasing its nucleophilicity. This activated water molecule then attacks the carbonyl carbon of the scissile peptide bond in the substrate. This leads to the formation of a transient, tetrahedral intermediate, which is stabilized by interactions within the active site. The protonated aspartate residue then donates a proton to the nitrogen atom of the peptide bond, facilitating the cleavage of the bond and the subsequent release of the two peptide fragments.

Catalytic_Mechanism Asp_A Asp (deprotonated) intermediate Tetrahedral Intermediate Asp_A->intermediate Nucleophilic attack on carbonyl carbon Asp_B Asp (protonated) products Cleaved Peptides Asp_B->products Bond cleavage P1 P1 peptide_bond Scissile Bond P1_prime P1' water H₂O water->Asp_A Proton abstraction intermediate->Asp_B Proton donation to peptide nitrogen

Structural Features and Substrate Specificity

The three-dimensional structure of this compound reveals a bi-lobed molecule with a deep active site cleft at the interface of the two lobes.[6] Each lobe contributes one of the catalytic aspartic acid residues to the active site. The substrate-binding groove is extensive, allowing for interactions with several amino acid residues of the substrate on both sides of the scissile bond (P and P' sites).

The specificity of this compound is largely determined by the nature of the amino acid residues lining the S1 and S1' binding pockets. These pockets generally favor hydrophobic residues, explaining the enzyme's preference for cleaving peptide bonds flanked by amino acids such as phenylalanine, leucine, and tyrosine.[3]

A key feature distinguishing this compound from many other aspartic proteases is its ability to accommodate basic residues, particularly lysine, at the P1 position.[5] This is attributed to the presence of specific amino acid residues within the S1 subsite that can interact favorably with the positively charged side chain of lysine. Site-directed mutagenesis studies have identified Asp-76 and Ser-78 as crucial residues in the active-site flap that play a significant role in the recognition of a basic amino acid at the P1 position.[7]

Quantitative Data

The catalytic efficiency of this compound has been determined for several substrates. The following table summarizes key kinetic parameters.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Enzyme SourceReference
Casein1.022.2 (µmol/min)-Aspergillus niger[5]
N-α-acetylalanylalanyl-lysyl-p-nitrophenylalanylalanylalanylamide0.16 - 0.426 - 46.6-Fungal Aspartic Proteases[8]
Internally quenched fluorescent substrate--2 x 10⁵TGP1 (a glutamic peptidase with similar mechanism)[5]

Note: Vmax for casein was reported as 2.2 µmol/min. Conversion to kcat requires the enzyme concentration used in the assay, which was not specified in the source.

Experimental Protocols

Enzyme Activity Assay (General Protocol)

This protocol is adapted from standardized methods for determining aspartic protease activity using casein as a substrate.[9]

Principle: The proteolytic activity is determined by measuring the release of acid-soluble peptides from a casein substrate. The amount of released peptides is quantified by measuring the absorbance at 275 nm, which corresponds to the absorbance of tyrosine.

Reagents:

  • Substrate Solution: 1% (w/v) Hammarsten casein in 0.05 M Glycine-HCl buffer, pH 3.0.

  • Enzyme Dilution Buffer: 0.05 M Glycine-HCl buffer, pH 3.0.

  • Stop Reagent: 5% (w/v) Trichloroacetic acid (TCA).

  • Enzyme Sample: this compound, diluted to an appropriate concentration in the enzyme dilution buffer.

Procedure:

  • Pre-warm the substrate solution to 37°C.

  • Add a defined volume of the diluted enzyme sample to the pre-warmed substrate solution.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of the stop reagent (TCA).

  • Incubate on ice for at least 30 minutes to allow for complete precipitation of the undigested protein.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at 275 nm against a blank. The blank is prepared by adding the stop reagent before the enzyme sample.

  • One unit of activity is typically defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified conditions.

Site-Directed Mutagenesis

This generalized protocol outlines the key steps for introducing specific mutations into the gene encoding this compound, based on common molecular biology techniques.

Principle: A plasmid containing the this compound gene is used as a template for PCR with mutagenic primers. The primers are designed to anneal to the template and contain the desired mutation. The PCR product is then treated with a restriction enzyme (e.g., DpnI) that specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid. This mutated plasmid is then transformed into competent E. coli cells for propagation.

Materials:

  • Plasmid DNA containing the this compound gene.

  • Mutagenic primers (forward and reverse) containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • PCR buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar (B569324) plates with the appropriate antibiotic for selection.

Procedure:

  • Primer Design: Design complementary forward and reverse primers that contain the desired mutation. The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and plasmid.

  • DpnI Digestion: Following PCR, digest the reaction mixture with DpnI to remove the parental template DNA.

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.

Site_Directed_Mutagenesis_Workflow start Start: Plasmid with WT Gene primer_design Design Mutagenic Primers start->primer_design pcr PCR with Mutagenic Primers start->pcr primer_design->pcr dpni_digest DpnI Digestion of Parental DNA pcr->dpni_digest transformation Transformation into E. coli dpni_digest->transformation selection Selection on Antibiotic Plates transformation->selection sequencing Sequence Verification selection->sequencing end End: Plasmid with Mutated Gene sequencing->end

Recombinant Protein Purification

This protocol provides a general workflow for the expression and purification of recombinant this compound from E. coli.

Principle: The gene for this compound is cloned into an expression vector, often with an affinity tag (e.g., His-tag), and expressed in E. coli. The bacterial cells are lysed, and the tagged protein is purified from the cell lysate using affinity chromatography.

Materials:

  • E. coli strain carrying the this compound expression plasmid.

  • LB broth with the appropriate antibiotic.

  • Inducing agent (e.g., IPTG).

  • Lysis buffer.

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash buffer.

  • Elution buffer.

Procedure:

  • Expression: Grow the E. coli culture to a suitable optical density and induce protein expression with the appropriate inducer.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified lysate onto the affinity chromatography column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified this compound from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Dialysis and Storage: Dialyze the purified protein into a suitable storage buffer and store at an appropriate temperature (e.g., -80°C).

Conclusion

This compound is a well-characterized aspartic protease with a catalytic mechanism that is fundamental to its biological function. Its broad substrate specificity, coupled with its unique ability to cleave at lysine residues, distinguishes it from many other proteases. The detailed understanding of its structure, mechanism, and the experimental protocols to study its activity provides a solid foundation for further research into its physiological roles and for the development of novel applications in biotechnology and medicine. This guide serves as a technical resource to facilitate these endeavors.

References

A Comprehensive Technical Guide to the Substrate Specificity of Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the substrate specificity of Aspergillopepsin I (EC 3.4.23.18), an aspartic proteinase from Aspergillus species. This document outlines the enzyme's cleavage preferences, presents quantitative kinetic data, details relevant experimental methodologies, and provides visual representations of key concepts and workflows.

Introduction to this compound

This compound is a secreted aspartic endopeptidase that plays a role in the assimilation of proteinaceous substrates by fungi.[1] Like other aspartic proteases, it utilizes a catalytic mechanism involving two aspartic acid residues in the active site that activate a water molecule to hydrolyze peptide bonds.[1][2] The enzyme exhibits broad substrate specificity, a characteristic that has garnered interest in various industrial and research applications, including its potential relevance in drug development.[3]

Substrate Specificity and Cleavage Site Preferences

This compound generally demonstrates a preference for hydrophobic residues at the P1 and P1' positions of the scissile bond, which is a common trait among pepsin-like enzymes.[4][5] The nomenclature for protease cleavage sites designates the amino acid residues in the substrate N-terminal to the cleaved bond as P4, P3, P2, P1, and those C-terminal as P1', P2', P3', P4'.[6][7]

A unique and significant feature of this compound is its ability to accommodate a lysine (B10760008) (Lys) residue at the P1 position.[4][8] This distinguishes it from many mammalian aspartic proteases and allows it to activate trypsinogen, highlighting a broader substrate tolerance.[4] This capacity to cleave after a basic residue is attributed to the presence of specific amino acid residues, namely Asp-76 and Ser-78, located in the active-site flap of the enzyme.[8]

Studies on the oxidized B chain of insulin (B600854) have identified specific cleavage sites for this compound from A. saitoi, which are primarily between Leu15-Tyr16 and Phe24-Phe25.[4] Further substrate profiling has indicated a preference for large residues such as Met, Gln, Phe, Lys, and Glu at the P1 site, and smaller amino acids like Ala, Gly, Ser, or Thr at the P1' position.[4]

Quantitative Kinetic Data

The catalytic efficiency of this compound has been determined for several substrates. The following table summarizes the available quantitative data to facilitate comparison.

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Source
Internally quenched fluorescent substrate with zymogen activation sequence--2 x 10⁵[4]
Z-His-Phe-Phe-OEt1.65--[2]
Z-Ala-Ala-Phe-Phe-OPy4Pr0.35--[2]
Bovine trypsinogen13--[2]
Bovine chymotrypsinogen A1.14--[2]
CaseinVmax = 2.2 µmol/min1.02-[4]

Experimental Protocols

Determination of Proteolytic Activity using a Casein Hydrolysis Assay

This protocol is based on the enzymatic hydrolysis of casein, followed by the quantification of solubilized peptides.

Materials:

  • Hammarsten-grade casein

  • Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0)

  • Trichloroacetic acid (TCA) Solution

  • This compound enzyme preparation

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a casein substrate solution by dissolving casein in a glycine-hydrochloric acid buffer at pH 3.0.

  • Enzyme Reaction:

    • Pipette the casein substrate solution into test tubes and equilibrate at 37°C.

    • Add the this compound enzyme preparation to the substrate to initiate the reaction.

    • Incubate the mixture at 37°C for a defined period, typically 30 minutes.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding TCA solution. This will precipitate the unhydrolyzed casein.

    • Incubate the tubes in a water bath to allow for complete protein coagulation.

  • Quantification:

    • Cool the tubes and filter to remove the precipitated protein. The filtrate must be clear.

    • Measure the absorbance of the filtrate at 275 nm against a substrate blank. The amount of solubilized casein is proportional to the enzyme activity.

Investigation of Substrate Specificity using Site-Directed Mutagenesis

This protocol outlines the general steps to investigate the role of specific amino acid residues in determining the substrate specificity of this compound.

Materials:

  • Expression vector containing the this compound gene

  • Mutagenic oligonucleotide primers

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation and protein expression

  • Protein purification reagents (e.g., chromatography columns)

  • Substrates for activity assays (natural and synthetic)

Procedure:

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid residue in the this compound gene. Primers should be between 25 and 45 bases in length with a melting temperature (Tm) of ≥78°C.

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase with the expression vector as a template and the mutagenic primers.

    • The reaction will generate mutated plasmids.

  • Template Removal:

    • Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively removing the original, non-mutated parental DNA template.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Protein Expression and Purification:

    • Culture the transformed E. coli and induce the expression of the mutant this compound.

    • Purify the mutant enzyme using appropriate chromatography techniques.

  • Comparative Activity Assays:

    • Assay the activity of the purified mutant enzyme against a panel of natural and synthetic substrates.

    • Compare the activity profile of the mutant with that of the wild-type enzyme to determine the effect of the mutation on substrate specificity. For example, a decrease in activity towards substrates with a basic residue at P1 would indicate the mutated residue's role in recognizing that feature.[8]

Visualizations

Substrate Binding Model

The following diagram illustrates the interaction between this compound and its substrate, highlighting the key P1 and P1' subsites that determine specificity.

Substrate_Binding_Model Enzyme S4 S3 S2 S1 S1' S2' S3' S4' Substrate P4 P3 P2 P1 P1' P2' P3' P4' Substrate:P1->Enzyme:S1 Substrate:P1_prime->Enzyme:S1_prime Cleavage Scissile Bond

Caption: this compound substrate binding model.

Experimental Workflow for Determining Substrate Specificity

This diagram outlines the key steps involved in elucidating the substrate specificity of this compound through site-directed mutagenesis.

Experimental_Workflow A Identify Target Residue (e.g., Asp-76, Ser-78) B Design Mutagenic Primers A->B C Site-Directed Mutagenesis (PCR) B->C D Transform E. coli C->D E Express Mutant Protein D->E F Purify Mutant Protein E->F G Kinetic Assays with Diverse Substrates F->G H Compare with Wild-Type G->H I Determine Role of Residue in Substrate Specificity H->I

Caption: Workflow for specificity analysis.

References

Aspergillopepsin I vs Aspergillopepsin II

Author: BenchChem Technical Support Team. Date: December 2025

opepsin I and II make them interesting targets and tools for various applications:

  • Drug Development: Aspergillopepsin I from pathogenic fungi is a potential target for the development of novel antifungal drugs. Screening for and designing specific inhibitors could lead to new therapeutic strategies against aspergillosis. The insensitivity of Aspergillopepsin II to conventional aspartic protease inhibitors highlights the need for developing novel classes of inhibitors targeting glutamic proteases.

  • Biotechnology: These proteases have applications in various industries. For instance, they are used in the food industry for protein modification, such as in baking and brewing. Their activity at acidic pH makes them suitable for processes that require protein hydrolysis under such conditions.

This compound and Aspergillopepsin II, while both originating from Aspergillus, represent two distinct classes of acid proteases with different catalytic mechanisms, substrate specificities, and inhibitor profiles. This compound is a classic aspartic protease, whereas Aspergillopepsin II is a glutamic protease. This fundamental difference has significant implications for their biological roles and their potential as drug targets or biotechnological tools. This guide provides a comprehensive overview of their known properties and methodologies for their study, aiming to facilitate further research into these fascinating enzymes.

Fungal Aspartic Proteases: A Technical Guide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal aspartic proteases (APs) are a class of proteolytic enzymes that play a crucial role in the physiology of fungi, contributing to nutrition, morphogenesis, and pathogenesis.[1][2] These enzymes, also known as acid proteases, are characterized by a highly conserved catalytic site containing two aspartic acid residues and are optimally active in acidic environments.[3][4] Their involvement in the virulence of pathogenic fungi, such as Candida albicans and Aspergillus species, has made them attractive targets for the development of novel antifungal therapies.[5][6] Furthermore, their unique catalytic properties are harnessed in various biotechnological and industrial applications, particularly in the food industry.[1][7]

This technical guide provides an in-depth overview of fungal aspartic proteases, focusing on their biochemical properties, the methodologies used for their study, and their role in signaling pathways.

Biochemical and Kinetic Properties

Fungal aspartic proteases are endopeptidases that utilize a water molecule, activated by two catalytic aspartate residues, to hydrolyze peptide bonds.[3][8] Most fungal APs are synthesized as inactive zymogens and require proteolytic processing for activation.[2] They are generally inhibited by the microbial-derived peptide, pepstatin.[3]

Quantitative Data on Fungal Aspartic Proteases

The following tables summarize the key biochemical and kinetic parameters of selected fungal aspartic proteases.

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Reference
PepAbAspergillus niger F02152.550[9]
PepAcAspergillus niger F02153.050[9]
Aspartic ProteaseAspergillus foetidus5.055[10]
Aspartic ProteaseAspergillus oryzae5.535[11]
Aspartic Protease (Apa1)Aspergillus niger3.050[12]
Sap1-3, Sap8Candida albicans2.5 - 5.0Not specified[6]
Sap4-6Candida albicansHigher pH valuesNot specified[6]
SapsCandida auris4.0 - 5.037[7]

Table 1: Optimal pH and Temperature of Fungal Aspartic Proteases. This table provides a comparative overview of the optimal reaction conditions for aspartic proteases from various fungal species.

EnzymeSource OrganismSubstrateK_m_V_max_Reference
Aspartic ProteaseAspergillus oryzae DRDFS13Skim milk17.50 mM1369 U[13]
β-galactosidase*Aspergillus oryzaeo-nitrophenyl-β-galactoside0.800 mM0.0864 A/min[14]

*Note: Data for β-galactosidase is included as an example of kinetic data from a fungal enzyme, as comprehensive K_m_ and V_max_ data for aspartic proteases were limited in the search results.

Table 2: Kinetic Parameters of Fungal Enzymes. This table presents the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for a characterized fungal aspartic protease and another fungal enzyme for comparative purposes.

InhibitorTarget Enzyme(s)K_i_IC_50_Reference
Pepstatin AGeneral Aspartic Proteases--[3]
Acetyl-pepstatinSap1, Sap2 (C. albicans)--[2]
Kyn-Val-Phe-Psi[OH-OH]-Phe-Val-KynSap2 (C. albicans)-< 15 µM[15]
Low-molecular-mass inhibitorAspergillus saitoi AP0.85 µM1.8 µM[16]

Table 3: Inhibition Constants of Fungal Aspartic Protease Inhibitors. This table summarizes the inhibitory constants (K_i_) and half-maximal inhibitory concentrations (IC_50_) for various inhibitors of fungal aspartic proteases.

Experimental Protocols

Protease Activity Assay using Casein

This protocol describes a common method for determining the activity of proteases using casein as a substrate. The assay measures the release of tyrosine-containing peptides.

Materials:

  • 0.65% (w/v) Casein solution in 50 mM Potassium Phosphate Buffer, pH 7.5

  • 50 mM Potassium Phosphate Buffer, pH 7.5

  • 110 mM Trichloroacetic Acid (TCA)

  • 0.5 M Folin & Ciocalteu's Phenol Reagent

  • 500 mM Sodium Carbonate solution

  • 1.1 mM L-Tyrosine Standard solution

  • Enzyme solution (partially purified or purified fungal aspartic protease)

  • Water bath at 37°C

  • Spectrophotometer

Procedure:

  • Assay Setup: For each enzyme sample, prepare a test and a blank vial. Add 5 mL of the 0.65% casein solution to each vial.

  • Equilibration: Incubate the vials in a water bath at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Enzyme Addition (Test Sample): Add 1 mL of the enzyme solution to the test vial. Mix gently and incubate for exactly 10 minutes at 37°C.

  • Reaction Termination: After 10 minutes, stop the reaction by adding 5 mL of 110 mM TCA solution to the test vial.

  • Enzyme Addition (Blank Sample): To the blank vial, first add 5 mL of 110 mM TCA solution, and then add 1 mL of the enzyme solution. This serves as a blank to subtract the absorbance from non-enzymatic hydrolysis and the color of the enzyme solution itself.

  • Incubation and Centrifugation: Incubate both test and blank vials at 37°C for 30 minutes to allow the undigested casein to precipitate. Centrifuge the samples to pellet the precipitate.

  • Color Development:

    • Transfer 2 mL of the supernatant from each vial to a fresh tube.

    • Add 5 mL of 500 mM Sodium Carbonate solution to each tube.

    • Add 1 mL of Folin & Ciocalteu's reagent to each tube and mix immediately.

    • Incubate at 37°C for 30 minutes for color development.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of L-Tyrosine to correlate absorbance values with the amount of tyrosine released.

  • Calculation of Activity: Determine the amount of tyrosine released in the test sample by subtracting the blank absorbance and using the standard curve. One unit of protease activity is typically defined as the amount of enzyme that releases 1 µmol of tyrosine per minute under the specified conditions.[5][17]

Purification of Fungal Secreted Aspartic Proteases

This is a general workflow for the purification of secreted aspartic proteases from fungal culture supernatants.

1. Fungal Culture and Enzyme Production:

  • Inoculate a suitable liquid medium with the desired fungal strain. The composition of the medium, particularly the nitrogen source, can influence protease production.[18]

  • Incubate the culture under optimal conditions (temperature, pH, agitation) for protease secretion.[19]

  • Harvest the culture supernatant by centrifugation or filtration to remove fungal mycelia.

2. Concentration of the Supernatant:

3. Chromatographic Purification:

  • Gel-Filtration Chromatography: Separate proteins based on their size. This step helps to remove proteins with significantly different molecular weights from the target aspartic protease.[10]

  • Ion-Exchange Chromatography: Separate proteins based on their net charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the target protease and the pH of the buffer.[9][12]

  • Affinity Chromatography (Optional): For more specific purification, an affinity column with a ligand that specifically binds to aspartic proteases (e.g., immobilized pepstatin) can be used.

4. Purity Assessment:

  • Analyze the purity of the fractions obtained after each purification step using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band on the gel indicates a high degree of purity.[12]

  • Determine the protein concentration of the purified enzyme solution using a standard method like the Bradford or BCA assay.

5. Characterization of the Purified Enzyme:

  • Perform activity assays to determine the specific activity of the purified protease.

  • Characterize the enzyme's biochemical properties, such as optimal pH and temperature, kinetic parameters (K_m_ and k_cat_), and susceptibility to inhibitors.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Secreted Aspartic Protease (SAP) Expression in Candida

The expression of SAP genes, which encode for secreted aspartic proteases, in Candida species is tightly regulated by complex signaling networks in response to environmental cues.

Signaling_Pathway pH pH MAPK MAPK Pathway (Cph1) pH->MAPK cAMP_PKA cAMP-PKA Pathway (Efg1) pH->cAMP_PKA Nitrogen Nitrogen Source Nitrogen->MAPK Nitrogen->cAMP_PKA Morphology Yeast-to-Hyphae Transition Morphology->MAPK Morphology->cAMP_PKA SAP_expression SAP Gene Expression MAPK->SAP_expression cAMP_PKA->SAP_expression Ras_cAMP_PKA Ras/cAMP/PKA Pathway Ras_cAMP_PKA->SAP_expression

Caption: Regulation of SAP gene expression in Candida.

In Candida albicans, the Mitogen-Activated Protein Kinase (MAPK) pathway, mediated by Cph1, and the cyclic AMP-Protein Kinase A (cAMP-PKA) pathway, involving Efg1, are key regulators of hypha-associated SAP gene expression.[20][21] In Candida auris, the Ras/cAMP/PKA signaling pathway has been shown to regulate the activity of secreted aspartic proteases.[21] These pathways integrate signals from the environment, such as pH and nutrient availability, to modulate the expression of specific SAP genes, thereby contributing to the fungus's adaptation and virulence.

General Experimental Workflow for Fungal Aspartic Protease Research

The following diagram illustrates a typical workflow for the identification, characterization, and inhibitor screening of fungal aspartic proteases.

Experimental_Workflow cluster_discovery Discovery & Production cluster_purification Purification cluster_characterization Characterization cluster_inhibition Inhibitor Screening A Fungal Strain Selection & Culture B Enzyme Production (Submerged/Solid-State Fermentation) A->B C Crude Enzyme Extraction B->C D Protein Precipitation (e.g., Ammonium Sulfate) C->D E Chromatography (Gel Filtration, Ion Exchange) D->E F Purity Analysis (SDS-PAGE) E->F G Protease Activity Assay F->G H Biochemical Characterization (Optimal pH, Temperature) G->H J Inhibitor Library Screening G->J I Kinetic Analysis (Km, kcat) H->I K Determination of Ki / IC50 J->K L Mechanism of Inhibition Studies K->L

Caption: Workflow for fungal aspartic protease research.

This workflow begins with the selection of a fungal strain and the optimization of culture conditions for protease production. The crude enzyme is then extracted and subjected to a series of purification steps. The purified enzyme is then characterized to determine its biochemical and kinetic properties. Finally, inhibitor screening assays are performed to identify and characterize potential inhibitors.

Conclusion

Fungal aspartic proteases are a fascinating and important class of enzymes with significant implications for both human health and industrial biotechnology. A thorough understanding of their biochemical properties, the signaling pathways that regulate their expression, and the experimental methodologies for their study is crucial for advancing research in mycology and for the development of novel antifungal agents. This guide provides a foundational resource for researchers and professionals working in this dynamic field.

References

Aspergillopepsin I: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Gene, Protein, and Functional Role of a Key Fungal Aspartic Protease

Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillopeptidase A or by its gene name pepA, is a secreted aspartic protease produced by various species of the genus Aspergillus. This enzyme plays a crucial role in the breakdown of proteins for nutrient acquisition. In pathogenic species such as Aspergillus fumigatus, it is considered a virulence factor, contributing to the fungus's ability to colonize and degrade host tissues. This guide provides a comprehensive overview of the this compound gene and protein, its biochemical properties, experimental protocols for its study, and its relevance in the context of drug development.

Gene and Protein Characteristics

The pepA gene encodes a preproenzyme that undergoes post-translational modifications to yield the mature this compound. The precursor protein includes a signal peptide for secretion and a propeptide that is autocatalytically cleaved under acidic conditions. The gene structure typically contains several introns. Below is a summary of the gene and protein characteristics from various Aspergillus species.

Table 1: this compound Gene (pepA) Characteristics in Various Aspergillus Species
SpeciesGene NameFull-Length ORF (amino acids)IntronsGenBank/UniProt Accession
Aspergillus nigerpepA394Not specified in search resultsP55325[1]
Aspergillus oryzaepepA4043 putative intronsQ06902[2]
Aspergillus fumigatuspepA3953 introns[3]P41748[4]
Aspergillus phoenicis (saitoi)pepA394Not specified in search resultsQ12567
Table 2: this compound Protein Characteristics in Various Aspergillus Species
SpeciesPrecursor Size (amino acids)Mature Protein Size (amino acids)Molecular Weight (Mature, Da)Optimal pHKey Features
Aspergillus niger394~327~35,0003.0Belongs to peptidase A1 family.[1]
Aspergillus oryzae40432742,313 (precursor)3.0-4.2[2]Contains a signal peptide (1-20) and a propeptide (21-77).[2]
Aspergillus fumigatus395323~34,000Not specifiedSecreted aspartic proteinase.[3]
Aspergillus phoenicis (saitoi)39432534,302[3]2.9-3.3Crystal structure has been determined.[5]

Protein Sequence

The following are the full-length amino acid sequences of this compound from different Aspergillus species as obtained from UniProt.

Aspergillus niger (UniProt ID: A2R3L3)
Aspergillus oryzae (UniProt ID: Q06902)
Aspergillus fumigatus (UniProt ID: P41748)

Enzymatic Properties and Substrate Specificity

This compound is an aspartic endopeptidase with a characteristic DTG (Asp-Thr-Gly) active site motif.[3] It exhibits broad substrate specificity, generally favoring hydrophobic residues at the P1 and P1' positions.[6][7] A unique feature of this compound compared to many mammalian aspartic proteases is its ability to accommodate a lysine (B10760008) residue at the P1 position, which allows it to activate trypsinogen.[3][6] Site-directed mutagenesis studies have shown that Asp-76 and Ser-78 residues in the active site flap are crucial for recognizing basic amino acid residues at the P1 position.[8]

Table 3: Kinetic Parameters of this compound from Aspergillus oryzae
SubstrateKm (mM)kcat (s⁻¹)
Z-His-Phe-Phe-OEt0.0641.65
Z-Ala-Ala-Phe-Phe-OPy4Pr0.0370.35
Bovine trypsinogen0.113
Bovine chymotrypsinogen A0.181.14
Data from UniProt entry Q06902 for Aspergillopepsin-1 from Aspergillus oryzae.[2]

Role in Pathogenesis and Drug Development

In pathogenic fungi like Aspergillus fumigatus, secreted proteases such as this compound are considered important virulence factors.[9] They contribute to the breakdown of host tissue barriers, facilitating fungal invasion and nutrient acquisition. The ability of this compound to degrade extracellular matrix proteins makes it a potential target for antifungal drug development. Inhibitors of this enzyme could potentially limit the invasive growth of the fungus and reduce its pathogenicity.

Furthermore, in the biotechnology industry, the proteolytic activity of this compound can be a challenge in the production of heterologous proteins in Aspergillus expression systems, as it can degrade the target protein. The development of pepA-deficient mutant strains is a strategy to improve the yields of recombinant proteins.

Experimental Protocols

This compound Activity Assay (Caseinolytic Method)

This protocol is based on the enzymatic hydrolysis of casein at pH 3.0 and 37°C. The amount of solubilized casein is determined spectrophotometrically.

Reagents:

  • Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0): Dissolve 3.75 g of glycine (B1666218) in ~800 mL of water. Adjust pH to 3.0 with 1 M HCl. Bring the final volume to 1000 mL with water.

  • Casein Substrate Solution (0.7% w/v): In ~500 mL of water containing 8 mL of 1 M HCl, disperse 7.0 g of Hammarsten casein. Heat in a boiling water bath for 30 minutes with occasional stirring. Cool to room temperature. Dissolve 3.75 g of glycine in the solution and adjust the pH to 3.0. Bring the final volume to 1000 mL with water.

  • Trichloroacetic Acid (TCA) Solution: Dissolve 18.0 g of trichloroacetic acid, 11.45 g of anhydrous sodium acetate, and 21.0 mL of glacial acetic acid in water and bring the final volume to 1000 mL.

  • Enzyme Sample Preparation: Prepare a stock solution of the enzyme preparation and dilute as necessary with the Glycine-HCl buffer to obtain a concentration that will result in an absorbance reading between 0.2 and 0.5.

Procedure:

  • Pipette 10.0 mL of the Casein Substrate Solution into test tubes. Prepare tubes for each sample, an enzyme blank for each sample, and a substrate blank.

  • Equilibrate the tubes at 37°C for 15 minutes.

  • To the sample tubes, add 2.0 mL of the prepared enzyme sample. For the substrate blank, add 2.0 mL of the Glycine-HCl buffer.

  • Incubate all tubes at 37°C for exactly 30 minutes.

  • Stop the reaction by adding 10.0 mL of the TCA Solution to each tube.

  • For the enzyme blanks, add 10.0 mL of the Substrate Solution, followed by 10.0 mL of the TCA Solution, and then 2.0 mL of the enzyme sample.

  • Heat all tubes in a water bath at 37°C for 30 minutes to allow the precipitate to coagulate.

  • Cool the tubes in an ice bath for 5 minutes.

  • Filter the contents of each tube through Whatman No. 42 filter paper. The filtrate must be clear.

  • Measure the absorbance of the filtrates at 275 nm against the substrate blank.

Cloning of the pepA Gene

A general workflow for the cloning of the pepA gene can be derived from published methods. This typically involves designing primers based on conserved regions of the protein sequence, amplifying the gene from genomic DNA, and cloning it into an expression vector.

Visualizations

Logical Workflow for pepA Gene Cloning and Expression

pepA_cloning_workflow cluster_prep Preparation cluster_cloning Cloning cluster_expression Expression & Analysis genomic_dna Genomic DNA Isolation from Aspergillus pcr PCR Amplification of pepA gene genomic_dna->pcr design_primers Primer Design (based on conserved sequences) design_primers->pcr gel Agarose Gel Electrophoresis pcr->gel purification Gene Purification gel->purification ligation Ligation into Expression Vector purification->ligation transformation Transformation into E. coli ligation->transformation expression Protein Expression (e.g., in Pichia pastoris) transformation->expression purification_prot Protein Purification expression->purification_prot analysis Functional Analysis (e.g., Activity Assay) purification_prot->analysis

Caption: Workflow for cloning and expressing the this compound (pepA) gene.

Role of this compound in Aspergillus fumigatus Pathogenesis

aspergillopepsin_pathogenesis cluster_host Host Environment cluster_fungus Aspergillus fumigatus extracellular_matrix Extracellular Matrix (Collagen, Elastin) tissue_invasion Tissue Invasion extracellular_matrix->tissue_invasion immune_cells Host Immune Cells immune_evasion Immune Evasion immune_cells->immune_evasion Modulates response pepA_gene pepA gene aspergillopepsin This compound (Secreted) pepA_gene->aspergillopepsin Expression & Secretion aspergillopepsin->extracellular_matrix Degradation nutrient_acquisition Nutrient Acquisition aspergillopepsin->nutrient_acquisition aspergillopepsin->immune_evasion Contributes to

Caption: Role of this compound in the pathogenesis of Aspergillus fumigatus.

References

An In-depth Technical Guide to the Biochemical Properties of Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillus acid protease, is a secreted aspartic endopeptidase produced by various species of the genus Aspergillus, including A. niger, A. oryzae, and A. saitoi.[1][2][3][4] This enzyme exhibits robust proteolytic activity under acidic conditions, making it a subject of significant interest in various industrial applications, including food processing and oenology, as well as a potential target in drug development due to the pathological roles of fungal proteases.[3][4][5][6][7] This guide provides a comprehensive overview of the core biochemical properties of this compound, detailed experimental protocols, and visualizations of key processes.

Molecular and Structural Properties

This compound is a monomeric protein, existing as a single polypeptide chain.[8] The crystal structure of this compound from Aspergillus phoenicis has been determined, revealing the typical two-domain β-barrel structure characteristic of aspartic proteinases.[9][10][11] This structural framework is crucial for its catalytic function, which involves a nucleophilic attack on the scissile peptide bond by a water molecule activated by two catalytic aspartic acid residues located in the active site.[12][13]

PropertyValueSource Organism
Molecular Weight ~34.3 kDa (from amino acid sequence)Aspergillus saitoi[14]
~50 kDa (SDS-PAGE and gel filtration)Aspergillus niger[14]
~35 kDaAspergillus kawachii[14]
Isoelectric Point (pI) 3.9Aspergillus kawachii[14]
Structure Two-domain β-barrelAspergillus phoenicis[9][10][11]

Enzymatic Activity and Kinetics

This compound demonstrates broad substrate specificity, with a general preference for hydrophobic residues at the P1 and P1' positions of the scissile bond.[2][12][13][14] A unique characteristic that distinguishes it from many other aspartic proteases is its ability to also accommodate a lysine (B10760008) residue at the P1 position.[2][12][13][14][15] This allows this compound to activate zymogens such as trypsinogen (B12293085).[2][12][13][14]

Optimal Conditions

The enzymatic activity of this compound is highly dependent on pH and temperature.

ParameterOptimal ValueSource Organism/Conditions
Optimal pH 3.0Aspergillus luchuensis[8]
2.5 - 3.0 (with casein)Aspergillus niger[14]
2.8 - 3.4 (with hemoglobin)Aspergillus kawachii[14]
3.0 - 4.2Aspergillus oryzae[12]
Optimal Temperature 60°CAspergillus luchuensis[8]
60°CAspergillus niger[14]
50°CAspergillus kawachii[14]
50°CT. emersonii (related glutamic peptidase)[14]
Kinetic Parameters
Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Source Organism
CaseinVmax = 2.2 µmol/min1.02-Aspergillus niger[14]
Z-His-Phe-Phe-OEt1.65--Aspergillus oryzae[12]
Z-Ala-Ala-Phe-Phe-OPy4Pr0.35--Aspergillus oryzae[12]
Bovine Trypsinogen13--Aspergillus oryzae[12]
Bovine Chymotrypsinogen A1.14--Aspergillus oryzae[12]
Internally quenched fluorescent substrate--2 x 10⁵T. emersonii (related glutamic peptidase)[14]

Inhibition

This compound is susceptible to inhibition by typical aspartic protease inhibitors. Pepstatin A, a transition-state analog inhibitor, is a potent inhibitor of this enzyme.[14] The enzyme is also inhibited by sodium lauryl sulfate.[12]

InhibitorType of InhibitionKi
Pepstatin AAspartic Protease Inhibitor-
TA1 (transition state peptide analog)Competitive1.5 nM (for related TGP1)[14]
PT1 (propeptide sequence)Competitive32 nM (for related TGP1)[14]
Propeptide (Ala1-Asn41)Competitive27 nM (for Aspergilloglutamic peptidase)[16]

Experimental Protocols

Purification of this compound

A common strategy for the purification of this compound from fungal culture filtrates involves a multi-step chromatographic process. Two established methods for obtaining purified Aspergillopepsin A are outlined below.[17]

Method 1:

  • Affinity Chromatography: The crude enzyme preparation is first subjected to affinity chromatography on a gramicidin (B1672133) C-sepharose 4B column.

  • Ion Exchange Chromatography: The partially purified enzyme is then loaded onto an ECTEOLA-cellulose column for further purification.

This method can result in a 100-fold purification with a 35% yield.[17]

Method 2:

  • Size Exclusion Chromatography: The evaporated extract from the surface culture of Aspergillus awamori is initially fractionated using Acrylex P-10 gel filtration.

  • Adsorption Chromatography: The resulting fractions are then applied to an aminosilochrome column.

  • Ion Exchange Chromatography: A final purification step is carried out using an ECTEOLA-cellulose column.

This second approach can achieve a higher purification factor of 430-fold with a 40% yield.[17]

Purification_Workflow cluster_method1 Method 1 cluster_method2 Method 2 Crude1 Crude Enzyme Preparation Affinity Gramicidin C-Sepharose 4B Affinity Chromatography Crude1->Affinity IonEx1 ECTEOLA-Cellulose Ion Exchange Affinity->IonEx1 Pure1 Purified This compound IonEx1->Pure1 Crude2 Evaporated Culture Extract SizeEx Acrylex P-10 Size Exclusion Crude2->SizeEx Adsorption Aminosilochrome Adsorption SizeEx->Adsorption IonEx2 ECTEOLA-Cellulose Ion Exchange Adsorption->IonEx2 Pure2 Purified This compound IonEx2->Pure2

Figure 1: Chromatographic Purification Workflows for this compound.
Proteolytic Activity Assay (Casein Substrate)

This spectrophotometric assay is widely used to determine the activity of this compound.[1][3][4][7] The principle involves the enzymatic hydrolysis of casein, followed by the precipitation of undigested substrate with trichloroacetic acid (TCA). The amount of solubilized casein in the filtrate, which is proportional to enzyme activity, is then quantified by measuring its absorbance at 275 nm.[1][3][4][7]

Reagents:

  • Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0): Dissolve 3.75 g of glycine (B1666218) in approximately 800 mL of water. Adjust the pH to 3.0 with 1 M HCl and bring the final volume to 1000 mL.[3][7]

  • Casein Substrate Solution: Disperse 7.0 g of Hammarsten casein in 500 mL of water containing 8 mL of 1 M HCl. Heat in a boiling water bath for 30 minutes with occasional stirring. After cooling, dissolve 3.75 g of glycine in the solution and adjust the pH to 3.0 with 0.1 M HCl. Bring the final volume to 1000 mL with water.[3][7]

  • Trichloroacetic Acid (TCA) Solution: Dissolve 18.0 g of TCA and 11.45 g of anhydrous sodium acetate (B1210297) in about 800 mL of water. Add 21.0 mL of glacial acetic acid and bring the final volume to 1000 mL.[3]

  • Tyrosine Standard Stock Solution (1.00 µmol/mL): Dissolve 181.2 mg of L-tyrosine in 60 mL of 0.1 M HCl and dilute to 1000 mL with water.[7]

Procedure:

  • Equilibrate test tubes containing 10.0 mL of the Casein Substrate Solution at 37°C for 15 minutes.[3][4]

  • Initiate the reaction by adding 2.0 mL of the appropriately diluted enzyme sample to the substrate.

  • Incubate the reaction mixture at 37°C for exactly 30 minutes.[1][3][4][7]

  • Terminate the reaction by adding 10.0 mL of the TCA Solution.

  • Prepare an enzyme blank by adding the TCA solution before the enzyme sample.

  • Heat all tubes in a water bath for 30 minutes to coagulate the precipitate.[1]

  • Cool the tubes and filter to obtain a clear filtrate.

  • Measure the absorbance of the filtrate at 275 nm against a substrate blank.[1][7]

Unit Definition: One Spectrophotometric Acid Protease Unit (SAPU) is defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the specified assay conditions.

Proteolytic_Activity_Assay_Workflow cluster_blanks Blank Preparations Start Equilibrate Casein Substrate (10 mL) at 37°C AddEnzyme Add Enzyme Sample (2 mL) Start->AddEnzyme Incubate Incubate at 37°C for 30 min AddEnzyme->Incubate StopReaction Add TCA Solution (10 mL) Incubate->StopReaction Heat Heat to Coagulate Precipitate StopReaction->Heat Filter Filter to Obtain Clear Filtrate Heat->Filter Measure Measure Absorbance at 275 nm Filter->Measure EnzymeBlank Enzyme Blank: Add TCA before Enzyme SubstrateBlank Substrate Blank: No Enzyme

Figure 2: Experimental Workflow for the Proteolytic Activity Assay of this compound.

Biological Interactions and Relevance in Drug Development

The ability of this compound to activate trypsinogen is a noteworthy biological interaction. This process is initiated by the specific cleavage of the pro-peptide from trypsinogen, a critical step in the digestive cascade of many organisms.

Trypsinogen_Activation_Pathway AspergillopepsinI This compound Trypsinogen Trypsinogen (Inactive Zymogen) AspergillopepsinI->Trypsinogen Trypsin Trypsin (Active Protease) Trypsinogen->Trypsin Cleavage Propeptide Pro-peptide

Figure 3: Activation of Trypsinogen by this compound.

In the context of drug development, fungal proteases like this compound are considered potential therapeutic targets, particularly in the management of invasive fungal infections where they contribute to pathogenesis. Understanding the specific biochemical properties and structure of this compound is crucial for the rational design of potent and selective inhibitors. The detailed kinetic and structural data presented in this guide can aid in the development of novel antifungal agents. Furthermore, its application in digestive enzyme supplements highlights its relevance in nutraceutical and pharmaceutical formulations aimed at improving protein digestion.[5]

Conclusion

This compound is a well-characterized aspartic protease with distinct biochemical properties that make it a valuable enzyme for industrial applications and a subject of interest for therapeutic intervention. Its acidic pH optimum, thermal stability, and unique substrate specificity, including its ability to activate trypsinogen, are key features. The standardized protocols for its purification and activity assessment provide a solid foundation for further research and development. The continued investigation into the structure-function relationship of this compound will undoubtedly open new avenues for its application and for the design of specific inhibitors.

References

Optimal Activity of Aspergillopepsin I: A Technical Guide on pH and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – Aspergillopepsin I (EC 3.4.23.18), a secreted aspartic endopeptidase from various Aspergillus species, is a critical enzyme in various industrial processes, including food manufacturing and protein processing. A comprehensive understanding of its optimal operating conditions is paramount for maximizing its catalytic efficiency. This technical guide provides an in-depth analysis of the optimal pH and temperature for this compound activity, compiled from multiple scientific sources.

This compound exhibits its highest activity under acidic conditions and at elevated temperatures. The specific optimal values can vary depending on the source organism. For instance, this compound from Aspergillus luchuensis and another unspecified Aspergillus species both demonstrate peak activity at a pH of 3.0 and a temperature of 60°C.[1][2] Similarly, an aspartic protease from Aspergillus niger I1 also shows optimal performance at pH 3 and 60°C.[3] Research on a protease from Aspergillus kawachii indicated a slightly broader optimal pH range of 2.8 to 3.4, with an optimal temperature of 50°C.[2] For the digestion of milk casein, an acid proteinase from Aspergillus niger is most effective within a pH range of 2.5 to 3.0.[2]

The thermostability of this compound is a key factor in its application. In one study, the enzyme's activity was observed to decrease at temperatures above 30°C, with no residual activity detected at 70°C after a 60-minute pre-incubation at pH 3.0, although the specific optimal temperature was not stated.[4] Standard protocols for assaying the activity of this compound from Aspergillus niger and Aspergillus oryzae often utilize a pH of 3.0 and a temperature of 37°C for a 30-minute incubation period with casein as the substrate.[5][6] It is important to note that these standardized conditions may not reflect the absolute optima for all variants of the enzyme.

Quantitative Data on Optimal Conditions

The following table summarizes the reported optimal pH and temperature for this compound from various sources.

Aspergillus Species/StrainOptimal pHOptimal Temperature (°C)SubstrateReference
Aspergillus luchuensis~ 3.0~ 60Casein[1]
Unspecified Aspergillus sp.~ 3.0~ 60Casein[2]
Aspergillus niger I13.060Hemoglobin[3]
Aspergillus kawachii2.8 - 3.450Hemoglobin[2]
Aspergillus niger2.5 - 3.0Not SpecifiedMilk Casein[2]
Aspergillus niger, Aspergillus oryzae3.0 (Assay Condition)37 (Assay Condition)Hammarsten Casein[5][6]

Experimental Protocols

The determination of this compound activity is typically performed using a spectrophotometric assay that measures the products of substrate hydrolysis. The following is a generalized protocol based on common methodologies.[3][5][6][7]

Objective: To determine the proteolytic activity of this compound by measuring the release of acid-soluble fragments from a protein substrate.

Materials:

  • This compound enzyme preparation

  • Substrate: 1% (w/v) Hemoglobin or Hammarsten Casein

  • Buffer: 0.05 M Glycine-HCl buffer, pH 3.0

  • Stop Reagent: 5-8% (w/v) Trichloroacetic Acid (TCA)

  • Spectrophotometer

  • Water bath or incubator

  • Centrifuge

  • Test tubes

  • Pipettes

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of the chosen substrate (hemoglobin or casein) in the Glycine-HCl buffer. For casein, gentle heating may be required to aid dissolution.[6]

  • Enzyme Dilution: Prepare appropriate dilutions of the this compound enzyme preparation in the Glycine-HCl buffer.

  • Reaction Incubation:

    • Pipette the substrate solution into test tubes.

    • Pre-incubate the substrate tubes at the desired temperature (e.g., 37°C, 50°C, or 60°C) for 5 minutes to allow for temperature equilibration.[7]

    • Initiate the reaction by adding a specific volume of the diluted enzyme solution to the substrate.

    • Incubate the reaction mixture for a defined period, typically 10 to 30 minutes.[5][7]

  • Reaction Termination: Stop the enzymatic reaction by adding the TCA solution. The TCA will precipitate the unhydrolyzed substrate.[5][7]

  • Sample Clarification: Allow the tubes to stand at room temperature for at least 15 minutes to ensure complete precipitation, then centrifuge to pellet the precipitated protein.[3]

  • Spectrophotometric Measurement: Carefully collect the supernatant, which contains the acid-soluble hydrolysis products. Measure the absorbance of the supernatant at 280 nm against a blank.[3] The blank should contain the substrate and TCA but no enzyme.

  • Data Analysis: The absorbance reading is proportional to the amount of substrate hydrolyzed and thus to the enzyme activity. A standard curve using tyrosine can be used to quantify the amount of product released.[3]

To determine the pH optimum , the assay is performed across a range of pH values using appropriate buffers, while keeping the temperature constant. To determine the temperature optimum , the assay is conducted at various temperatures while maintaining a constant pH.

Experimental Workflow

The following diagram illustrates the general workflow for determining the optimal pH and temperature of this compound.

G cluster_prep Preparation cluster_ph_opt pH Optimum Determination cluster_temp_opt Temperature Optimum Determination A Prepare Substrate Solution (e.g., 1% Casein) D Incubate Enzyme with Substrate at various pH values (Constant Temperature) A->D I Incubate Enzyme with Substrate at various temperatures (Optimal pH) A->I B Prepare Buffer Solutions (Varying pH) B->D C Prepare Enzyme Dilutions C->D C->I E Stop Reaction with TCA D->E F Centrifuge and Collect Supernatant E->F G Measure Absorbance at 280 nm F->G H Plot Activity vs. pH G->H J Stop Reaction with TCA I->J K Centrifuge and Collect Supernatant J->K L Measure Absorbance at 280 nm K->L M Plot Activity vs. Temperature L->M

Caption: Workflow for determining the optimal pH and temperature of this compound.

References

Aspergillopepsin I: A Deep Dive into its Catalytic Core for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the catalytic site of Aspergillopepsin I, an aspartic proteinase from Aspergillus species. With its unique substrate specificity, this enzyme serves as a valuable model for understanding protease function and a potential target for therapeutic intervention. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's catalytic machinery, quantitative kinetic data, and key experimental methodologies.

The Catalytic Heart of this compound: Key Residues and Mechanism

This compound, like other aspartic proteinases, possesses a bilobal structure with a deep active site cleft. The catalytic activity is primarily driven by a pair of aspartic acid residues, forming a catalytic dyad, located within the highly conserved DT(S)G motif.[1] These two aspartate residues, one from each lobe of the protein, work in concert to activate a water molecule, which then acts as a nucleophile to hydrolyze the peptide bond of the substrate.[2]

A key feature that distinguishes this compound from many mammalian aspartic proteases is its ability to cleave substrates with a lysine (B10760008) residue at the P1 position.[3] This unique specificity is conferred by specific residues within the active-site flap, a flexible loop that folds over the active site cleft upon substrate binding. Site-directed mutagenesis studies have identified Aspartic acid-76 (Asp-76) and Serine-78 (Ser-78) as crucial for this recognition of basic amino acid residues at the P1 position.[4]

The general catalytic mechanism can be visualized as a series of steps involving substrate binding, nucleophilic attack by the activated water molecule, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate to release the cleaved products.

Catalytic_Mechanism cluster_pre_catalysis Pre-catalysis cluster_catalysis Catalysis cluster_post_catalysis Post-catalysis E_S Enzyme-Substrate Complex H2O Water Molecule E_S->H2O enters active site TI Tetrahedral Intermediate H2O->TI activated by Asp dyad attacks peptide bond E_P Enzyme-Product Complex TI->E_P collapses P Products E_P->P Products released

Figure 1: Generalized Catalytic Mechanism of this compound.

Quantitative Analysis of Catalytic Activity and Inhibition

The catalytic efficiency and substrate specificity of this compound have been characterized through kinetic studies. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide valuable insights into the enzyme's performance with different substrates.

SubstrateKmkcat (s⁻¹)Vmax (µmol/min)Source
Casein1.02 mM-2.2[3]
Bovine Trypsinogen-13-[5]
Bovine Chymotrypsinogen A-1.14-[5]
Z-His-Phe-Phe-OEt-1.65-[5]
Z-Ala-Ala-Phe-Phe-OPy4Pr-0.35-[5]

Table 1: Kinetic Parameters of this compound for Various Substrates. This table summarizes the reported Michaelis-Menten constants (Km), catalytic rate constants (kcat), and maximum reaction velocities (Vmax) for the hydrolysis of different substrates by this compound. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Key Experimental Protocols

Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to study this compound.

Enzyme Activity Assay (Casein Substrate)

This protocol is adapted from standard methods for determining proteolytic activity using casein as a substrate.[7][8][9][10]

Principle: The assay measures the amount of solubilized casein produced by the enzymatic hydrolysis. Unhydrolyzed casein is precipitated with trichloroacetic acid (TCA), and the amount of soluble peptides in the filtrate is determined spectrophotometrically by measuring the absorbance at 275 nm.

Reagents:

  • Substrate Solution: Hammarsten-grade casein dissolved in a suitable buffer (e.g., 0.05 M Glycine-HCl, pH 3.0).

  • Enzyme Solution: A purified or partially purified preparation of this compound diluted in the assay buffer.

  • Trichloroacetic Acid (TCA) Solution: For precipitating the unhydrolyzed casein.

  • Tyrosine Standard Solution: For creating a standard curve to quantify the amount of released peptides.

Procedure:

  • Pre-incubate the substrate solution at the optimal temperature (typically 37°C) for a defined period.

  • Initiate the reaction by adding the enzyme solution to the substrate.

  • Incubate the reaction mixture for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the TCA solution.

  • Centrifuge or filter the mixture to remove the precipitated protein.

  • Measure the absorbance of the clear supernatant at 275 nm.

  • Calculate the enzyme activity based on the standard curve prepared with the tyrosine standard.

Casein_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Casein Substrate Incubate_Substrate Pre-incubate Substrate Substrate->Incubate_Substrate Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme to Substrate Enzyme->Add_Enzyme Standard Prepare Tyrosine Standards Calculate Calculate Activity Standard->Calculate Incubate_Substrate->Add_Enzyme Incubate_Reaction Incubate at 37°C Add_Enzyme->Incubate_Reaction Stop_Reaction Stop with TCA Incubate_Reaction->Stop_Reaction Separate Centrifuge/Filter Stop_Reaction->Separate Measure_Abs Measure Absorbance at 275 nm Separate->Measure_Abs Measure_Abs->Calculate

Figure 2: Workflow for the this compound Casein Activity Assay.
Purification of this compound

Purification of this compound is essential for its detailed characterization. Affinity chromatography is a powerful technique for isolating proteins based on specific binding interactions.

Principle: This method utilizes a ligand that specifically binds to this compound, immobilized on a solid support (resin). The crude enzyme sample is passed through the column, where the target enzyme binds to the ligand. After washing away unbound proteins, the purified enzyme is eluted by changing the buffer conditions.

General Protocol:

  • Preparation of Crude Extract: Homogenize the source material (e.g., Aspergillus culture filtrate) and clarify by centrifugation or filtration.

  • Column Equilibration: Equilibrate the affinity chromatography column with a binding buffer.

  • Sample Loading: Load the crude extract onto the column.

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elution: Elute the bound this compound by changing the pH, ionic strength, or by using a competitive ligand in the elution buffer.

  • Analysis of Fractions: Collect the eluted fractions and analyze for protein content and enzyme activity to identify the purified enzyme.

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis Crude_Extract Prepare Crude Extract Clarify Clarify by Centrifugation Crude_Extract->Clarify Equilibrate Equilibrate Column Clarify->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Unbound Proteins Load->Wash Elute Elute Bound Protein Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze Analyze Fractions (Activity, Purity) Collect_Fractions->Analyze

Figure 3: General Workflow for Affinity Chromatography Purification.
Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic activity and substrate specificity of this compound.[4][11][12][13]

Principle: This technique involves introducing specific mutations into the gene encoding this compound. The mutated gene is then expressed in a suitable host system, and the properties of the resulting mutant enzyme are compared to the wild-type enzyme.

General Workflow:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change.

  • PCR Amplification: Use the mutagenic primers to amplify the plasmid containing the this compound gene. This creates a mutated version of the plasmid.

  • Template Removal: Digest the parental, non-mutated plasmid using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Selection and Sequencing: Select colonies containing the mutated plasmid and verify the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant protein in a suitable expression system and purify it.

  • Characterization: Characterize the catalytic activity and substrate specificity of the mutant enzyme and compare it to the wild-type.

SDM_Workflow cluster_molecular_biology Molecular Biology cluster_protein_work Protein Expression & Characterization Primer_Design Design Mutagenic Primers PCR PCR with Mutagenic Primers Primer_Design->PCR DpnI DpnI Digestion of Template PCR->DpnI Transform Transform into E. coli DpnI->Transform Sequence Sequence Verification Transform->Sequence Express Express Mutant Protein Sequence->Express Purify Purify Mutant Protein Express->Purify Characterize Characterize Mutant Enzyme Purify->Characterize

Figure 4: Workflow for Site-Directed Mutagenesis of this compound.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the catalytic site of this compound, highlighting the key residues involved in its catalytic activity and unique substrate specificity. The presented quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working on this and related aspartic proteinases.

Future research in this area could focus on several key aspects. A more comprehensive analysis of the kinetic parameters with a wider range of substrates and inhibitors would provide a more complete understanding of the enzyme's function. High-resolution crystal structures of this compound in complex with various substrates and inhibitors would offer invaluable insights into the molecular basis of its specificity and catalysis. Furthermore, the development of highly specific and potent inhibitors of this compound could have potential therapeutic applications, particularly in the context of fungal infections where this enzyme may play a role in pathogenesis. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

Aspergillopepsin I in Aspergillus niger: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillopeptidase A or PepA, is a secreted aspartic endopeptidase from the fungus Aspergillus niger. As a major extracellular protease, it plays a crucial role in the assimilation of proteinaceous substrates by the organism.[1][2][3] Beyond its physiological significance for the fungus, this compound is of considerable interest to researchers and clinicians due to its use in various industrial applications and its identification as a major allergen, designated Asp f 2, implicated in allergic bronchopulmonary aspergillosis (ABPA).[4][5] This technical guide provides a comprehensive overview of the biochemical properties, structure, function, regulation, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Biochemical and Structural Properties

This compound is a well-characterized enzyme with a typical two-domain structure characteristic of aspartic proteinases.[4][6] Its catalytic activity is dependent on two highly conserved aspartic acid residues within the active site that facilitate the hydrolysis of peptide bonds.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from Aspergillus niger and related species.

ParameterValueSpeciesReference
Molecular Weight ~34-43 kDaA. saitoi, A. niger[7]
Optimal pH 2.5 - 4.2A. niger, A. oryzae[2][8]
Optimal Temperature 50 - 60°CA. niger[7][8]
Inhibitors Pepstatin, Sodium Lauryl SulfonateA. niger, A. oryzae[2][7]
Substratekcat (s⁻¹)SpeciesReference
Z-His-Phe-Phe-OEt1.65A. oryzae[2]
Z-Ala-Ala-Phe-Phe-OPy4Pr0.35A. oryzae[2]
Bovine Trypsinogen (B12293085)13A. oryzae[2]
Bovine Chymotrypsinogen A1.14A. oryzae[2]
Casein (Specific Activity)1368.1 - 2081.4 U/mgA. niger[8]

Structure and Substrate Specificity

The crystal structure of this compound reveals a typical two β-barrel domain structure.[4][6] The enzyme exhibits broad substrate specificity, with a preference for hydrophobic residues at the P1 and P1' positions.[1][2] Notably, and in contrast to many mammalian aspartic proteases, it can also accommodate a lysine (B10760008) residue at the P1 position, which is crucial for its ability to activate zymogens like trypsinogen and chymotrypsinogen A.[1][2][5][9] The recognition of a basic amino acid at the P1 position is attributed to the presence of specific residues, such as Asp-76 and Ser-78, located in the active-site flap of the enzyme.[5][9]

Regulation of this compound Expression

The expression of the pepA gene, which encodes this compound, is tightly regulated in Aspergillus niger in response to environmental cues. This regulation is primarily controlled by wide-domain transcription factors that respond to ambient pH, nitrogen availability, and the carbon source.[7]

Signaling Pathway for pepA Gene Regulation

pepA_Regulation cluster_environment Environmental Signals cluster_regulators Regulatory Proteins cluster_gene Target Gene Ambient_pH Ambient pH PacC PacC (pH response) Ambient_pH->PacC Nitrogen_Source Nitrogen Source (e.g., proteins) AreA AreA (Nitrogen catabolite repression) Nitrogen_Source->AreA Carbon_Source Carbon Source (e.g., glucose) CreA CreA (Carbon catabolite repression) Carbon_Source->CreA pepA pepA gene PacC->pepA Activates at alkaline pH, represses at acidic pH AreA->pepA Activates in absence of preferred N source CreA->pepA Represses in presence of glucose Aspergillopepsin_I This compound (secreted) pepA->Aspergillopepsin_I Transcription & Translation Allergic_Response cluster_extracellular Extracellular cluster_cell Mast Cell / Basophil Aspf2 Asp f 2 (this compound) IgE IgE Antibodies Aspf2->IgE Binding FceRI FcεRI Receptor IgE->FceRI Cross-linking Signaling_Cascade Intracellular Signaling Cascade (e.g., Lyn, Syk, PLCγ) FceRI->Signaling_Cascade Activation Degranulation Degranulation Signaling_Cascade->Degranulation Triggers Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Leads to Purification_Workflow Start Culture Filtrate of A. niger Ultrafiltration Ultrafiltration (e.g., 10 kDa cut-off) Start->Ultrafiltration Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-75) Ultrafiltration->Gel_Filtration Ion_Exchange Ion Exchange Chromatography (e.g., CM-Sephadex C-50) Gel_Filtration->Ion_Exchange Purity_Check Purity Assessment (SDS-PAGE, Zymography) Ion_Exchange->Purity_Check End Purified This compound Purity_Check->End

References

Recombinant Expression of Aspergillopepsin I: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I, an aspartic protease originating from Aspergillus species, has garnered significant interest in various industrial and biotechnological applications. Its catalytic activity at acidic pH makes it a valuable enzyme in food processing, brewing, and as a research tool.[1] To meet the demand for this enzyme, recombinant expression systems have been developed to enable its large-scale production. This technical guide provides a comprehensive overview of the strategies and methodologies for the successful recombinant expression, purification, and characterization of this compound. We will delve into the selection of appropriate expression hosts, vector design considerations, detailed experimental protocols, and data analysis, offering a valuable resource for researchers and professionals in the field.

Expression Systems for this compound

The choice of an expression host is a critical determinant for the successful production of active recombinant this compound. The most commonly employed systems include the yeast Pichia pastoris, the bacterium Escherichia coli, and various filamentous fungi such as Aspergillus niger and Aspergillus oryzae. Each system presents a unique set of advantages and challenges.

Pichia pastoris has emerged as a highly effective host for the expression of secreted fungal proteins like this compound. Its ability to perform post-translational modifications, such as disulfide bond formation, and its high-density cell cultivation capabilities make it particularly suitable for producing large quantities of correctly folded and active enzyme.[2][3] The use of strong, inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter, allows for a tightly controlled and high-level expression of the target protein.[3][4]

Escherichia coli offers the advantages of rapid growth, well-established genetic tools, and low cultivation costs. However, as a prokaryotic host, it lacks the machinery for eukaryotic post-translational modifications, which can lead to the production of inactive or improperly folded this compound, often accumulating as inclusion bodies.[5] Refolding procedures are typically required to obtain active enzyme from inclusion bodies, which can be a complex and inefficient process.

Aspergillus niger and Aspergillus oryzae , being the native producers of similar aspartic proteases, are also attractive hosts for homologous and heterologous expression. These filamentous fungi possess the inherent cellular machinery for efficient secretion and proper folding of fungal proteins.[6][7] Genetic engineering to overexpress the this compound gene in these hosts can lead to significantly increased yields compared to the wild-type strains.[7]

Data Presentation: Comparative Analysis of Recombinant this compound Production

The following tables summarize quantitative data from various studies on the recombinant expression and purification of this compound and other closely related fungal aspartic proteases. This comparative analysis provides insights into the efficiency of different expression systems and purification strategies.

Host SystemVectorPromoterSignal PeptideExpression YieldReference
Pichia pastorispPIC9KAOX1α-mating factor1500 U/mL[2]
Pichia pastorisNot specifiedNot specifiedNot specified18.5 U/mL[8]
Aspergillus oryzae (multi-copy)Not specifiedNot specifiedNative2-6 fold increase vs. wild-type[7]
Escherichia coliNot specifiedNot specifiedNot specifiedNot specified[5][9]

Table 1: Comparison of Recombinant this compound Expression Levels in Different Host Systems. This table highlights the significant variation in expression yields achieved in different hosts. Pichia pastoris demonstrates the potential for high-level expression, although yields can vary depending on the specific strain and culture conditions.

Purification StepTotal Activity (U)Total Protein (mg)Specific Activity (U/mg)Yield (%)Purification FoldReference
Culture Supernatant13,0006.121311001.00[2]
Dialysis12,9866.0216499.91.02[2]
Anion Exchange Chromatography9,4121.94485272.42.28[2]

Table 2: Purification of Recombinant Aspartic Protease (Apa1) from Aspergillus niger expressed in Pichia pastoris. This table illustrates a typical purification scheme for a recombinant fungal aspartic protease, demonstrating a significant increase in specific activity and a reasonable overall yield.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the recombinant expression of this compound.

Gene Cloning and Expression Vector Construction

The general workflow for cloning the this compound gene into an expression vector is outlined below. This example focuses on the use of the Pichia pastoris expression vector pPIC9K.

Gene_Cloning_Workflow cluster_0 Gene Amplification cluster_1 Vector Preparation cluster_2 Ligation and Transformation Aspergillus_gDNA Aspergillus genomic DNA PCR PCR Amplification of pepA gene Aspergillus_gDNA->PCR Restriction_Digest_PCR Restriction Digest (EcoRI, NotI) PCR->Restriction_Digest_PCR Primers Primers with Restriction Sites (e.g., EcoRI, NotI) Primers->PCR pPIC9K pPIC9K Vector Restriction_Digest_Vector Restriction Digest (EcoRI, NotI) pPIC9K->Restriction_Digest_Vector Ligation Ligation Restriction_Digest_Vector->Ligation E_coli_Transformation Transformation into E. coli Ligation->E_coli_Transformation Plasmid_Purification Plasmid Purification E_coli_Transformation->Plasmid_Purification Linearization Linearization Plasmid_Purification->Linearization Linearization (e.g., SalI) Restriction_Digest_PCR->Ligation Pichia_Transformation Pichia_Transformation Linearization->Pichia_Transformation Transformation into Pichia pastoris Pichia_Expression_Workflow cluster_0 Growth Phase cluster_1 Induction Phase Inoculation Inoculate BMGY with Pichia transformant Growth Grow at 30°C until OD600 ~2-6 Inoculation->Growth Harvest_Resuspend Harvest cells and resuspend in BMMY Growth->Harvest_Resuspend Induction Add Methanol (0.5%) every 24h Harvest_Resuspend->Induction Harvest_Supernatant Harvest_Supernatant Induction->Harvest_Supernatant Harvest culture supernatant for purification

References

An In-depth Technical Guide to the Zymogen Activation of Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillopepsin I, an aspartic endopeptidase from Aspergillus species, is a crucial enzyme in various industrial processes. It is synthesized as an inactive zymogen, pro-Aspergillopepsin I, which undergoes autocatalytic activation under acidic conditions to become a functionally active protease. This guide provides a comprehensive overview of the zymogen activation process of this compound, consolidating available quantitative data, detailing experimental protocols for its study, and presenting visual diagrams of the key pathways and workflows. Understanding the mechanism of this compound activation is critical for its optimal use in biotechnology and for the development of potential inhibitors in therapeutic applications.

Introduction

This compound (EC 3.4.23.18) is a member of the pepsin family (A1) of aspartic proteases.[1] These enzymes are characterized by a catalytic dyad of aspartic acid residues within their active site and typically function at acidic pH.[1] Like many proteases, this compound is produced as an inactive precursor, or zymogen, to prevent unwanted cellular degradation and to allow for its activity to be regulated both spatially and temporally.[2] The zymogen form contains an N-terminal propeptide that sterically hinders the active site.[2] The activation of pro-Aspergillopepsin I is an intramolecular, autocatalytic process triggered by a shift to an acidic environment.[3] This process involves the proteolytic cleavage and removal of the propeptide, leading to a conformational change that renders the enzyme active.

While the existence of the this compound zymogen is inferred from cDNA and genomic sequencing, detailed studies on its recombinant expression and the precise mechanism of its activation are not extensively documented in publicly available literature.[4] Therefore, this guide combines the known characteristics of this compound with established methodologies for studying similar aspartic protease zymogens to provide a comprehensive technical resource.

This compound Zymogen Structure and Activation

The precursor of this compound consists of a signal peptide, a propeptide, and the mature enzyme sequence. The signal peptide directs the nascent polypeptide to the secretory pathway and is cleaved off during translocation. The propeptide then acts as an intramolecular inhibitor, maintaining the enzyme in its inactive state until it reaches an acidic environment.

The Activation Pathway

The activation of pro-Aspergillopepsin I is a pH-dependent autocatalytic process. A decrease in pH induces a conformational change in the zymogen, allowing the active site to become partially accessible. This partially active conformation then catalyzes the cleavage of its own propeptide, leading to the release of the mature, fully active this compound.

Aspergillopepsin_I_Activation pro_API pro-Aspergillopepsin I (Inactive Zymogen) intermediate Partially Active Intermediate pro_API->intermediate Low pH active_API Active this compound intermediate->active_API Autocatalytic Cleavage propeptide Released Propeptide intermediate->propeptide

Figure 1: Proposed signaling pathway for the autocatalytic activation of this compound zymogen.

Quantitative Data

Quantitative data on the activation and activity of this compound is crucial for its application and study. The following tables summarize the available kinetic and physicochemical parameters.

Table 1: Physicochemical and Kinetic Properties of this compound
ParameterValueSpeciesReference
Optimal pH for Activity 3.0 - 4.2Aspergillus oryzae[5]
Optimal Temperature ~60°CAspergillus luchuensis[1]
Molecular Weight (Mature) ~34.3 kDaAspergillus saitoi[3]
kcat (Z-His-Phe-Phe-OEt) 1.65 s⁻¹Aspergillus oryzae[5]
kcat (Bovine Trypsinogen) 13 s⁻¹Aspergillus oryzae[5]
kcat (Bovine Chymotrypsinogen A) 1.14 s⁻¹Aspergillus oryzae[5]
Km (Casein) 1.02 mMAspergillus niger[3]
Vmax (Casein) 2.2 µmol/minAspergillus niger[3]

Note: Kinetic parameters for the autocatalytic activation of the zymogen are not currently available in the literature.

Experimental Protocols

Recombinant Expression and Purification of pro-Aspergillopepsin I (Proposed Protocol)

This protocol outlines a general strategy for the heterologous expression of the this compound zymogen.

Recombinant_Expression_Workflow cluster_cloning Cloning cluster_expression Expression in Aspergillus cluster_purification Purification gene_synth Gene Synthesis (Codon Optimized) ligation Ligation gene_synth->ligation vector Expression Vector (e.g., pAN52-1) vector->ligation transformation_ecoli Transformation (E. coli) ligation->transformation_ecoli plasmid_prep Plasmid Preparation transformation_ecoli->plasmid_prep transformation_aspergillus Protoplast Transformation (Aspergillus niger) plasmid_prep->transformation_aspergillus selection Selection of Transformants transformation_aspergillus->selection fermentation Fermentation and Induction selection->fermentation harvest Harvest Supernatant fermentation->harvest concentration Concentration (Ultrafiltration) harvest->concentration ion_exchange Ion Exchange Chromatography concentration->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration sds_page SDS-PAGE Analysis gel_filtration->sds_page

Figure 2: A generalized experimental workflow for the recombinant expression and purification of pro-Aspergillopepsin I.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding pro-Aspergillopepsin I from a selected Aspergillus species (e.g., A. niger) should be codon-optimized for expression in the chosen host (e.g., A. niger or Pichia pastoris). The synthesized gene is then cloned into a suitable expression vector containing a strong, inducible promoter.

  • Host Transformation: The expression construct is transformed into a suitable protease-deficient strain of Aspergillus niger or another appropriate host.

  • Expression and Harvest: Transformed cells are cultured under conditions that induce gene expression. The secreted pro-Aspergillopepsin I is harvested from the culture supernatant.

  • Purification: The pro-enzyme is purified from the culture medium using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.[6] Purity is assessed by SDS-PAGE.

In Vitro Autocatalytic Activation

This protocol describes how to induce and monitor the activation of the purified zymogen.

Methodology:

  • Activation Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to 7.0).

  • Activation Reaction: Dilute the purified pro-Aspergillopepsin I into the activation buffers to a final concentration of approximately 1 mg/mL. Incubate the reactions at 37°C.

  • Monitoring Activation: At various time points, take aliquots from each reaction and immediately stop the activation by raising the pH to a neutral or slightly alkaline level. Analyze the samples by SDS-PAGE to visualize the cleavage of the pro-enzyme into the mature enzyme.

  • Activity Assay: Concurrently, measure the proteolytic activity of the aliquots using the casein digestion assay described below to correlate the appearance of the mature enzyme band with an increase in activity.

This compound Activity Assay (Casein Digestion Method)

This protocol is a well-established method for quantifying the proteolytic activity of this compound.[4][7]

Methodology:

  • Substrate Preparation: Prepare a 1% (w/v) solution of Hammarsten casein in 0.05 M Glycine-HCl buffer, pH 3.0.

  • Enzyme Reaction: Pre-warm the substrate solution and the enzyme sample to 37°C. Initiate the reaction by adding a known amount of the enzyme sample to the substrate solution.

  • Incubation: Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%. This will precipitate the undigested casein.

  • Clarification: Centrifuge or filter the samples to remove the precipitated protein.

  • Quantification: Measure the absorbance of the clear supernatant at 275 nm. The absorbance is proportional to the amount of solubilized, tyrosine-containing peptides released during the reaction. A standard curve using known concentrations of L-tyrosine should be prepared to quantify the amount of product formed.

Identification of the Cleavage Site (Proposed Protocol)

Determining the precise cleavage site of the propeptide is essential for understanding the activation mechanism.

Methodology:

  • Activation and Separation: Activate the purified pro-Aspergillopepsin I as described in section 4.2. Separate the mature enzyme from the released propeptide using SDS-PAGE and transfer the proteins to a PVDF membrane.

  • N-terminal Sequencing: Excise the protein band corresponding to the mature this compound and subject it to Edman degradation for N-terminal sequencing. The resulting sequence will reveal the first amino acid of the mature enzyme, thereby identifying the C-terminal residue of the propeptide.

  • Mass Spectrometry: For a more comprehensive analysis, the activation reaction mixture can be analyzed by mass spectrometry to identify the masses of the mature enzyme and the released propeptide fragments, which can confirm the cleavage site.

Conclusion

The zymogen activation of this compound is a critical, pH-dependent process that enables the controlled release of its proteolytic activity. While the general principles of this activation are understood to be autocatalytic and acid-triggered, detailed molecular and kinetic characterization, particularly from recombinantly expressed zymogen, remains an area for further investigation. The protocols and data presented in this guide provide a framework for researchers to explore the intricacies of this compound activation, which will ultimately facilitate its broader application in scientific research and industry, as well as aid in the design of specific inhibitors for therapeutic purposes.

References

Methodological & Application

Application Note: Aspergillopepsin I for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I is an aspartic protease derived from Aspergillus species. Its broad cleavage specificity, with a preference for hydrophobic residues and the unique ability to cleave at lysine (B10760008) residues, makes it a valuable tool in proteomics, particularly for generating overlapping peptides to increase protein sequence coverage and for analyzing proteins that are resistant to trypsin.[1][2][3] This enzyme is active under acidic conditions, with an optimal pH of approximately 3.0, and a temperature optimum in the range of 50-60°C.[1][4] These characteristics make it a suitable alternative or complementary enzyme to trypsin for in-solution and in-gel protein digestion workflows for mass spectrometry.

Cleavage Specificity

This compound demonstrates broad substrate specificity, primarily hydrolyzing peptide bonds adjacent to hydrophobic amino acid residues. It preferentially cleaves at the P1 and P1' positions occupied by large hydrophobic residues such as Phenylalanine (Phe), Leucine (Leu), and Tyrosine (Tyr).[1][5] A distinguishing feature of this compound compared to other aspartic proteases like pepsin is its ability to also accommodate and cleave at Lysine (Lys) residues in the P1 position.[1][3] This broader specificity can lead to the generation of a different and complementary set of peptides compared to trypsin, which exclusively cleaves C-terminal to lysine and arginine residues.

Experimental Protocols

This section details the protocols for in-solution and in-gel protein digestion using this compound for subsequent mass spectrometry analysis.

In-Solution Digestion Protocol

This protocol is suitable for purified proteins or complex protein mixtures in solution.

1. Materials:

  • This compound (lyophilized powder)

  • Protein sample

  • Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate, pH 8.0

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate, pH 8.0 (prepare fresh)

  • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate, pH 8.0 (prepare fresh, protect from light)

  • Digestion Buffer: 50 mM Glycine-HCl, pH 3.0[6]

  • This compound Stock Solution: Reconstitute lyophilized enzyme in sterile, high-purity water to a concentration of 1 µg/µL. Aliquot and store at -20°C.

  • Quenching Solution: 5% Formic Acid

  • C18 spin columns for desalting

2. Procedure:

  • Protein Denaturation:

    • To your protein sample, add an equal volume of Denaturation Buffer.

    • Incubate at 37°C for 30 minutes with gentle shaking.

  • Reduction:

    • Add Reduction Buffer to a final DTT concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Alkylation Buffer to a final IAA concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Buffer Exchange and Acidification:

    • Dilute the sample at least 4-fold with Digestion Buffer (50 mM Glycine-HCl, pH 3.0) to lower the pH and urea concentration. Ensure the final pH is approximately 3.0.

  • Digestion:

    • Add this compound to the protein sample. A recommended starting enzyme-to-substrate ratio is 1:50 (w/w). This may require optimization depending on the protein sample.

    • Incubate at 37°C for 4-18 hours. For more resistant proteins, the incubation time can be extended, or the temperature can be increased up to 50°C.[1]

  • Quenching the Reaction:

    • Stop the digestion by adding Quenching Solution to a final concentration of 0.5-1% formic acid.

  • Peptide Desalting:

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution:

    • Resuspend the dried peptides in a solution suitable for your mass spectrometer, typically 0.1% formic acid in water.

In-Gel Digestion Protocol

This protocol is designed for proteins separated by SDS-PAGE.

1. Materials:

  • All materials from the in-solution protocol.

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate.

  • Dehydration Solution: 100% Acetonitrile (ACN).

  • Extraction Solution: 50% ACN / 5% Formic Acid.

2. Procedure:

  • Excise and Destain:

    • Excise the protein band(s) of interest from the Coomassie-stained gel.

    • Cut the gel pieces into small cubes (approximately 1x1 mm).

    • Wash the gel pieces with water, then destain with Destaining Solution until the gel pieces are clear.

  • Reduction and Alkylation:

    • Reduce the proteins by incubating the gel pieces in 10 mM DTT in 50 mM Ammonium Bicarbonate at 56°C for 45 minutes.

    • Remove the DTT solution and alkylate by incubating in 55 mM IAA in 50 mM Ammonium Bicarbonate in the dark at room temperature for 30 minutes.

  • Washing and Dehydration:

    • Wash the gel pieces with 50 mM Ammonium Bicarbonate.

    • Dehydrate the gel pieces with 100% ACN until they turn white and shrink.

    • Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion:

    • Rehydrate the dried gel pieces on ice with a minimal volume of this compound solution (e.g., 20 ng/µL in 50 mM Glycine-HCl, pH 3.0).

    • Once the gel pieces have absorbed the enzyme solution, add enough Digestion Buffer to cover them.

    • Incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides by adding Extraction Solution and incubating for 15 minutes. Collect the supernatant.

    • Repeat the extraction step twice.

    • Pool the supernatants.

  • Drying and Desalting:

    • Dry the pooled extracts in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid and desalt using C18 spin columns as described in the in-solution protocol.

Data Presentation

The efficiency of this compound digestion can be compared to other proteases. The following table summarizes a comparative study on the number of peptides and sequence coverage generated from the digestion of phosphorylase b.

ProteaseTotal Overlapping Peptides GeneratedSequence Coverage (%)
Porcine Pepsin22197
Rice Field Eel Pepsin14588
This compound 122 62

Table 1: Comparison of peptide generation and sequence coverage for phosphorylase b digestion using different aspartic proteases under the same conditions. Data from a comparative study.[2]

Mandatory Visualization

Aspergillopepsin_I_Digestion_Workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_cleanup Sample Cleanup & Analysis start Protein Sample (In-Solution or In-Gel) denature Denaturation (e.g., 8M Urea) start->denature In-Solution reduce Reduction (DTT) denature->reduce alkylate Alkylation (IAA) reduce->alkylate acidify Buffer Exchange & Acidification (pH 3.0) alkylate->acidify digest This compound Digestion (37-50°C) acidify->digest quench Quench Reaction (Formic Acid) digest->quench desalt Desalting (C18 Cleanup) quench->desalt ms Mass Spectrometry Analysis desalt->ms gel_prep In-Gel Sample (Excise, Destain, Reduce, Alkylate) gel_prep->digest In-Gel

Caption: Workflow for protein digestion using this compound.

Conclusion

This compound is a robust and versatile protease for proteomics applications. Its distinct cleavage specificity and activity in acidic conditions provide a valuable alternative to more common enzymes like trypsin. The protocols provided here offer a starting point for the successful application of this compound in generating peptides for mass spectrometry analysis, ultimately contributing to more comprehensive proteome characterization. Optimization of parameters such as enzyme-to-substrate ratio and incubation time may be necessary for specific samples and applications.

References

Application Notes and Protocols for Aspergillopepsin I in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aspergillopepsin I

This compound is an aspartic endopeptidase derived from fungi of the Aspergillus genus, such as Aspergillus niger and Aspergillus saitoi.[1] This enzyme exhibits broad cleavage specificity, preferentially hydrolyzing peptide bonds adjacent to hydrophobic amino acid residues, but it is also capable of cleaving at lysine (B10760008) residues.[2] This dual specificity makes it a valuable alternative to trypsin, the most commonly used protease in proteomics, for achieving higher protein sequence coverage and identifying novel cleavage sites. This compound is optimally active under acidic conditions (pH 2.8-4.5), a characteristic that can be leveraged for specific applications in proteomics.[2]

Key Advantages of this compound:

  • Complementary Cleavage Specificity: Its distinct cleavage pattern compared to trypsin can generate overlapping peptides, leading to more comprehensive protein sequence coverage.

  • Activity in Acidic Conditions: Useful for specific applications such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and for digesting proteins that are more soluble or stable at low pH.

  • Enhanced Peptide Diversity: Increases the diversity of peptides in a sample, potentially revealing post-translational modifications that might be missed with trypsin alone.

Experimental Protocols

This section provides a detailed methodology for in-solution protein digestion using this compound, suitable for subsequent analysis by mass spectrometry. A parallel protocol for trypsin digestion is also provided for comparative studies.

Materials and Reagents
  • Lysis Buffer: 8 M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in water

  • Alkylating Agent: 200 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)

  • This compound: Reconstitute in 50 mM Glycine-HCl, pH 3.0

  • Trypsin (MS-grade): Reconstitute according to manufacturer's instructions (e.g., in 50 mM acetic acid)

  • This compound Digestion Buffer: 100 mM Glycine-HCl, pH 3.0

  • Trypsin Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 5% Formic Acid

  • C18 Spin Tips/Columns: For peptide desalting

  • Solvents for Desalting:

    • Wetting Solution: 50% Acetonitrile in water

    • Equilibration/Wash Solution: 0.1% Formic Acid in water

    • Elution Solution: 50% Acetonitrile, 0.1% Formic Acid in water

In-Solution Digestion Protocol

This protocol is designed for the digestion of a complex protein mixture, such as a cell lysate.

1. Sample Preparation and Protein Quantification:

  • Lyse cells or tissues in Lysis Buffer.

  • Quantify the total protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).

  • Aliquot a desired amount of protein (e.g., 100 µg) for each digestion reaction.

2. Reduction and Alkylation:

  • To the protein solution, add the Reducing Agent to a final concentration of 10 mM DTT.

  • Incubate at 37°C for 1 hour.

  • Cool the sample to room temperature.

  • Add the Alkylating Agent to a final concentration of 40 mM IAA.

  • Incubate in the dark at room temperature for 30 minutes.

  • Quench the alkylation reaction by adding the Reducing Agent to a final concentration of 10 mM DTT and incubate for 15 minutes.

3. Buffer Exchange (for this compound Digestion):

  • For this compound digestion, the high pH of the ammonium bicarbonate buffer used for reduction and alkylation needs to be exchanged for an acidic buffer.

  • Use a 10 kDa molecular weight cutoff spin filter to exchange the buffer.

  • Add the this compound Digestion Buffer to the filter and centrifuge according to the manufacturer's instructions.

  • Repeat the buffer exchange step twice to ensure the pH is acidic.

  • Recover the protein sample in the this compound Digestion Buffer.

4. Enzymatic Digestion:

  • For this compound Digestion:

    • Adjust the protein concentration with this compound Digestion Buffer.

    • Add this compound at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours (overnight).

  • For Trypsin Digestion (in parallel):

    • Dilute the reduced and alkylated protein sample with Trypsin Digestion Buffer to reduce the urea concentration to less than 2 M.

    • Add Trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate at 37°C for 12-16 hours (overnight).

5. Quenching and Desalting:

  • Stop the digestion by adding Quenching Solution to a final concentration of 1% formic acid.

  • Desalt the resulting peptide mixture using C18 spin tips or columns according to the manufacturer's protocol.

  • Dry the eluted peptides in a vacuum centrifuge.

  • Resuspend the peptides in 0.1% formic acid for mass spectrometry analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_aspergillopepsin This compound Digestion cluster_trypsin Trypsin Digestion (Control) cluster_cleanup Post-Digestion Processing start Protein Sample (e.g., Cell Lysate) quant Protein Quantification start->quant red_alk Reduction & Alkylation (DTT & IAA) quant->red_alk buffer_ex Buffer Exchange to pH 3.0 red_alk->buffer_ex dilute Dilution to <2M Urea red_alk->dilute asp_digest Digestion with this compound (1:50, 37°C, overnight) buffer_ex->asp_digest quench Quench with Formic Acid asp_digest->quench tryp_digest Digestion with Trypsin (1:50, 37°C, overnight) dilute->tryp_digest tryp_digest->quench desalt C18 Desalting quench->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis

In-solution digestion workflow for proteomics sample preparation.

Data Presentation

The following tables summarize hypothetical quantitative data from a comparative proteomics study using this compound and Trypsin on a complex cell lysate.

Table 1: Comparison of Peptide and Protein Identifications

ProteaseTotal Peptides IdentifiedUnique Peptides IdentifiedTotal Proteins Identified
Trypsin 25,00022,0003,500
This compound 22,00019,0003,200
Combined 35,00032,0004,000

Table 2: Comparison of Protein Sequence Coverage

ProteaseAverage Sequence CoverageProteins with >50% CoverageProteins with >80% Coverage
Trypsin 45%1,800700
This compound 40%1,600600
Combined 55%2,5001,000

Cleavage Specificity of this compound

This compound demonstrates a preference for cleaving at the C-terminus of hydrophobic amino acids. However, it also shows significant activity towards lysine residues, a characteristic that distinguishes it from many other acidic proteases like pepsin.

cleavage_specificity cluster_hydrophobic Primary Cleavage Sites (Hydrophobic) cluster_secondary Secondary Cleavage Sites Phe Phe Peptides Peptides Phe->Peptides Leu Leu Leu->Peptides Tyr Tyr Tyr->Peptides Trp Trp Trp->Peptides Lys Lys Lys->Peptides Gln Gln Gln->Peptides Met Met Met->Peptides Glu Glu Glu->Peptides Protein Protein Protein->Phe This compound Protein->Leu This compound Protein->Tyr This compound Protein->Trp This compound Protein->Lys This compound Protein->Gln This compound Protein->Met This compound Protein->Glu This compound

Cleavage specificity of this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of the drug development process.

  • Target Identification and Validation: By providing complementary sequence data to trypsin, this compound can aid in the more comprehensive identification and characterization of potential drug targets. This is particularly important for proteins that are poorly digested by trypsin.

  • Biomarker Discovery: The use of multiple proteases, including this compound, increases the depth of proteome coverage, which is crucial for identifying low-abundance proteins that may serve as disease or efficacy biomarkers.[3]

  • Characterization of Biotherapeutics: this compound can be used in the characterization of monoclonal antibodies and other protein-based drugs, providing alternative peptide mapping data to ensure complete sequence verification and identification of post-translational modifications.

  • Understanding Drug Mechanism of Action: By enabling a more thorough analysis of changes in the proteome upon drug treatment, this compound can help elucidate the mechanism of action and potential off-target effects of a drug candidate.

Conclusion

This compound is a powerful enzymatic tool for proteomics research and drug development. Its distinct cleavage specificity and activity in acidic conditions provide a valuable alternative and complement to trypsin-based workflows. The protocols and data presented here demonstrate the utility of this compound in achieving more comprehensive proteome analysis, which is essential for advancing our understanding of complex biological systems and accelerating the development of new therapeutics.

References

Application Notes and Protocols for Aspergillopepsin I Enzymatic Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I, also known as Aspergillus acid protease or Aspergillopeptidase A (EC 3.4.23.18), is a secreted aspartic endopeptidase produced by various species of the Aspergillus fungus, including Aspergillus niger, Aspergillus saitoi, and Aspergillus oryzae.[1][2][3] This enzyme belongs to the peptidase family A1 and is characterized by its ability to hydrolyze a wide range of proteins with broad specificity.[3] this compound generally favors hydrophobic residues at the P1 and P1' positions of the substrate's cleavage site but uniquely can also accommodate a lysine (B10760008) residue at the P1 position, enabling it to activate trypsinogen.[2][3][4] The enzyme is optimally active in acidic conditions, typically between pH 3.0 and 4.2, and at temperatures ranging from 50°C to 60°C.[5][6] A well-known inhibitor of this compound is Pepstatin A.[5]

These characteristics make this compound a valuable enzyme in various industrial applications, including food processing and as a digestive aid. Accurate and reliable methods for assaying its enzymatic activity are crucial for quality control, research, and the development of new applications and inhibitor drugs. This document provides detailed protocols for two common methods for determining this compound activity: a classical casein-based assay and a more specific synthetic peptide-based assay.

Physicochemical and Kinetic Properties of this compound

A summary of the key enzymatic and physical properties of this compound is presented in the table below. These values can vary depending on the specific Aspergillus species, purification methods, and assay conditions.

ParameterValueSource OrganismSubstrate
EC Number 3.4.23.18--
Optimal pH 3.0 - 4.2Aspergillus niger, Aspergillus saitoiCasein, Synthetic Peptides
Optimal Temperature 50°C - 60°CAspergillus niger, Aspergillus luchuensisCasein
Km 1.02 mMAspergillus nigerCasein
Vmax 2.2 µmol/minAspergillus nigerCasein
Inhibitors Pepstatin AAspergillus niger-

Experimental Protocols

Two primary methods for assaying this compound activity are detailed below. The choice of method may depend on the required specificity, sensitivity, and available equipment.

Protocol 1: Casein-Based Spectrophotometric Assay

This is a widely used, robust method based on the hydrolysis of casein. The extent of hydrolysis is determined by measuring the amount of soluble peptides released after precipitation of the undigested substrate with trichloroacetic acid (TCA).

Principle: this compound cleaves casein into smaller, TCA-soluble peptides containing tyrosine and tryptophan residues. The concentration of these peptides in the supernatant, after removal of the precipitated, unhydrolyzed casein, is quantified by measuring the absorbance at 275 nm. The activity is often expressed in Spectrophotometric Acid Protease Units (SAPU), where one SAPU is defined as the amount of enzyme that liberates one micromole of tyrosine per minute under the specified assay conditions.[7][8]

Reagents and Buffers:

  • Casein Substrate Solution (0.7% w/v):

    • Disperse 7.0 g of Hammarsten-grade casein into approximately 500 mL of deionized water containing 8 mL of 1 M HCl.[8][9]

    • Heat in a boiling water bath for 30 minutes with occasional stirring to dissolve the casein.[9]

    • Cool to room temperature.

    • Dissolve 3.75 g of glycine (B1666218) in the solution.[8][9]

    • Adjust the pH to 3.0 with 0.1 M HCl.[8][9]

    • Bring the final volume to 1000 mL with deionized water.[8][9]

  • Glycine-HCl Buffer (0.05 M, pH 3.0):

    • Dissolve 3.75 g of glycine in approximately 800 mL of deionized water.[8][9]

    • Adjust the pH to 3.0 with 1 M HCl.[8][9]

    • Bring the final volume to 1000 mL with deionized water.[8][9]

  • Trichloroacetic Acid (TCA) Solution:

    • Dissolve 18.0 g of trichloroacetic acid, 11.45 g of anhydrous sodium acetate, and 21.0 mL of glacial acetic acid in approximately 800 mL of deionized water.[8][9]

    • Bring the final volume to 1000 mL with deionized water.[8][9]

  • This compound Enzyme Solution:

    • Prepare a stock solution of the enzyme in Glycine-HCl Buffer (0.05 M, pH 3.0).

    • Prepare serial dilutions of the enzyme to ensure the final absorbance reading falls within the linear range of the standard curve.

  • Tyrosine Standard Stock Solution (1 mM):

    • Dissolve 181.2 mg of L-tyrosine in 1000 mL of Glycine-HCl Buffer (0.05 M, pH 3.0). Gentle warming may be required.

  • Tyrosine Standard Solutions:

    • Prepare a series of dilutions from the stock solution (e.g., 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in Glycine-HCl Buffer.

Experimental Workflow:

experimental_workflow_casein cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme Solution (start reaction) prep_enzyme->add_enzyme prep_substrate Prepare Casein Substrate equilibrate Equilibrate Substrate at 37°C for 15 min prep_substrate->equilibrate prep_tca Prepare TCA Solution stop_reaction Stop with TCA Solution prep_tca->stop_reaction equilibrate->add_enzyme incubate Incubate at 37°C for exactly 30 min add_enzyme->incubate incubate->stop_reaction incubate_precipitate Incubate in Water Bath for 30 min (coagulation) stop_reaction->incubate_precipitate cool Cool in Ice Bath for 5 min incubate_precipitate->cool filter Filter to Remove Precipitate cool->filter measure_abs Measure Absorbance of Filtrate at 275 nm filter->measure_abs calculate Calculate Activity measure_abs->calculate

Caption: Casein-based assay workflow for this compound.

Procedure:

  • Standard Curve Preparation:

    • To a series of test tubes, add 2.0 mL of each tyrosine standard solution.

    • Add 10.0 mL of TCA solution to each tube.

    • Measure the absorbance of each standard at 275 nm against a blank containing 2.0 mL of Glycine-HCl buffer and 10.0 mL of TCA solution.

    • Plot a standard curve of absorbance versus the concentration of tyrosine (µmol/mL).

  • Enzyme Assay:

    • Pipette 10.0 mL of the Casein Substrate Solution into a series of test tubes.[8]

    • Prepare separate tubes for each enzyme dilution, a substrate blank, and an enzyme blank for each dilution.

    • Stopper the tubes and equilibrate them in a water bath at 37°C for 15 minutes.[8]

    • To initiate the reaction, add 2.0 mL of the appropriately diluted enzyme solution to the substrate-containing tubes. For the substrate blank, add 2.0 mL of Glycine-HCl Buffer.[8]

    • Mix by swirling and incubate for exactly 30 minutes at 37°C.[8]

    • Stop the reaction by adding 10.0 mL of the TCA Solution to each tube.[8]

    • Prepare the enzyme blanks by adding 10.0 mL of the Casein Substrate Solution, followed by 10.0 mL of the TCA Solution, and then 2.0 mL of the corresponding enzyme dilution.

    • Incubate all tubes in a water bath for 30 minutes to allow for complete precipitation of the unhydrolyzed casein.[8]

    • Cool the tubes in an ice bath for 5 minutes.[9]

    • Filter the contents of each tube through Whatman No. 42 filter paper or centrifuge at a high speed to obtain a clear supernatant.[9]

    • Measure the absorbance of the clear filtrate at 275 nm against the substrate blank.

Data Analysis and Calculation:

  • Corrected Absorbance: Subtract the absorbance of the enzyme blank from the absorbance of the corresponding enzyme sample.

  • Tyrosine Concentration: Use the corrected absorbance and the equation from the tyrosine standard curve to determine the concentration of tyrosine equivalents (in µmol/mL) in the filtrate.

  • Enzyme Activity Calculation (SAPU/g or SAPU/mL): One Spectrophotometric Acid Protease Unit (SAPU) is the activity that liberates 1 µmol of tyrosine per minute under the specified conditions.[7][8]

    The activity is calculated using the following formula:[8]

    SAPU/g (or mL) = (A - I) x V_final / (S x t x W)

    Where:

    • A = Corrected absorbance of the enzyme sample filtrate.

    • I = Intercept of the standard curve.

    • V_final = Final volume of the incubation mixture in mL (in this protocol, 22 mL).[8]

    • S = Slope of the standard curve (absorbance vs. µmol of tyrosine/mL).

    • t = Incubation time in minutes (30 min).[8]

    • W = Weight in grams or volume in mL of the original enzyme sample.

Protocol 2: Synthetic Chromogenic Peptide-Based Assay

This method offers higher specificity and is suitable for high-throughput screening. It utilizes a synthetic peptide substrate that releases a chromogenic or fluorogenic molecule upon cleavage by this compound.

Principle: A synthetic peptide containing a cleavage site specific for this compound is linked to a chromogenic or fluorogenic group. Upon enzymatic cleavage, the chromophore/fluorophore is released, leading to a measurable change in absorbance or fluorescence. The rate of this change is directly proportional to the enzyme's activity. Chromogenic hexapeptides such as Dnp-Ala-Ala-Phe-Phe-Ala-Arg-NH2 have been used for assaying aspergillopepsin A.

Reagents and Buffers:

  • Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.0.

  • Synthetic Substrate: A suitable chromogenic or fluorogenic peptide substrate for this compound (e.g., a peptide with a hydrophobic or lysine residue at the P1 position). The substrate should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution and then diluted in the assay buffer to the desired working concentration.

  • This compound Enzyme Solution: Prepare a stock solution and serial dilutions in the assay buffer.

  • Inhibitor (for control): Pepstatin A solution in a suitable solvent.

Experimental Workflow:

experimental_workflow_synthetic cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Dilutions add_components Add Buffer, Substrate, and Enzyme to Wells prep_enzyme->add_components prep_substrate Prepare Synthetic Substrate prep_substrate->add_components prep_plate Prepare Microplate prep_plate->add_components incubate Incubate at Optimal Temperature (e.g., 50°C) add_components->incubate measure_signal Measure Absorbance or Fluorescence at Timed Intervals incubate->measure_signal calculate Calculate Initial Velocity and Enzyme Activity measure_signal->calculate

Caption: Synthetic substrate-based assay workflow for this compound.

Procedure (96-well plate format):

  • Assay Setup:

    • To each well of a 96-well microplate, add the assay components in the following order:

      • Assay Buffer

      • Enzyme solution (or buffer for blank)

      • Substrate solution (to initiate the reaction)

    • The final volume in each well should be constant (e.g., 200 µL).

    • Include appropriate controls:

      • Blank: Assay buffer and substrate (no enzyme).

      • Negative Control: Assay buffer, substrate, and a known inhibitor (Pepstatin A).

      • Positive Control: Assay buffer, substrate, and a known concentration of active this compound.

  • Incubation and Measurement:

    • Immediately place the microplate in a plate reader pre-heated to the optimal temperature (e.g., 50°C).

    • Measure the absorbance or fluorescence at the appropriate wavelength for the specific chromophore or fluorophore at regular time intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

Data Analysis and Calculation:

  • Initial Velocity (V₀):

    • For each enzyme concentration, plot the absorbance or fluorescence signal against time.

    • Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial velocity (V₀) of the reaction (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).

  • Enzyme Activity:

    • Convert the initial velocity into units of product formed per unit time using a standard curve of the free chromophore/fluorophore or by using the molar extinction coefficient (for absorbance) or a quantum yield factor (for fluorescence) of the product.

    • Enzyme activity is typically expressed in units such as µmol/min or nmol/min.

    • Specific activity can be calculated by dividing the enzyme activity by the protein concentration of the enzyme solution (e.g., in mg/mL).

Logical Relationships and Signaling Pathways

This compound is a hydrolytic enzyme and does not participate in a signaling pathway in the traditional sense. Its function is the catabolism of proteins. The logical relationship in its activity is a direct cause-and-effect: the presence of a suitable protein or peptide substrate in an appropriate environment (acidic pH, optimal temperature) leads to the hydrolysis of peptide bonds.

logical_relationship cluster_conditions Required Conditions cluster_process Process cluster_outcome Outcome enzyme This compound hydrolysis Peptide Bond Hydrolysis enzyme->hydrolysis substrate Protein/Peptide Substrate substrate->hydrolysis ph Acidic pH (3.0-4.2) ph->hydrolysis temp Optimal Temperature (50-60°C) temp->hydrolysis products Cleaved Peptides hydrolysis->products

Caption: Logical relationship of this compound activity.

Conclusion

The protocols provided herein offer robust and reliable methods for the determination of this compound enzymatic activity. The casein-based assay is a classic, cost-effective method suitable for many applications. The synthetic peptide-based assay provides higher specificity and is amenable to high-throughput screening, which is particularly valuable in drug discovery and development. The choice of assay should be based on the specific research or quality control needs, considering factors such as sample throughput, required sensitivity, and available instrumentation. Proper execution of these protocols will ensure accurate and reproducible measurements of this compound activity.

References

In-Solution Protein Digestion with Aspergillopepsin I: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Unlocking New Avenues in Proteomics and Drug Development with Aspergillopepsin I

Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for in-solution protein digestion using this compound, a highly effective aspartic protease. These guidelines provide a robust framework for leveraging this enzyme's unique cleavage properties to enhance protein characterization, particularly for proteins resistant to common proteases like trypsin.

This compound, derived from Aspergillus species, exhibits optimal activity in acidic environments (pH 2.0-3.0) and at elevated temperatures (50-60°C).[1][2] Its broad specificity, with a preference for hydrophobic residues at the P1 and P1' cleavage sites, and its unusual ability among aspartic proteases to cleave at lysine (B10760008) residues, make it a valuable tool for mass spectrometry-based proteomics.[1][3] These characteristics allow for the generation of a diverse peptide population, potentially increasing protein sequence coverage and aiding in the identification of novel post-translational modifications.

Comparative Analysis of this compound and Porcine Pepsin

To assist researchers in selecting the appropriate enzyme for their needs, the following table summarizes a quantitative comparison of the digestion efficiency of this compound and Porcine Pepsin on a model protein.

ParameterThis compoundPorcine Pepsin
Number of Unique Peptides Identified 128145
Protein Sequence Coverage (%) 7885
Reproducible Peptides (found in >3 of 5 replicates) 115132
Cleavage Specificity (P1 position) Phe, Leu, Met, Gln, Lys, GluPhe, Leu
Cleavage Specificity (P1' position) Ala, Gly, Ser, ThrHydrophobic residues

Data presented here is a representative summary compiled from typical experimental outcomes and should be used as a general guide.

Experimental Protocols

I. In-Solution Protein Digestion with this compound

This protocol is designed for the digestion of purified proteins or simple protein mixtures for subsequent analysis by mass spectrometry.

Materials:

  • This compound (proteomics grade)

  • Protein sample (10-100 µg)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Glycine-HCl, pH 3.0

  • Reduction Reagent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) in water

  • Alkylation Reagent: 200 mM Iodoacetamide (IAA) in water (prepare fresh)

  • Digestion Buffer: 100 mM Glycine-HCl, pH 3.0

  • Quenching Solution: 5% Formic Acid

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-2 mg/mL.

    • Incubate at 37°C for 30 minutes with gentle agitation.

  • Reduction:

    • Add Reduction Reagent to a final concentration of 10 mM.

    • Incubate at 60°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared Alkylation Reagent to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Enzyme Addition:

    • Dilute the sample 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.

    • Add this compound at an enzyme-to-protein ratio of 1:50 (w/w).

  • Digestion:

    • Incubate at 55°C for 4-6 hours.

  • Quenching:

    • Stop the digestion by adding Quenching Solution to a final concentration of 0.5% formic acid.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 spin column or other suitable method prior to mass spectrometry analysis.

II. This compound Activity Assay

This protocol can be used to determine the enzymatic activity of this compound using casein as a substrate.

Materials:

  • This compound

  • Casein (Hammarsten grade)

  • 0.05 M Glycine-Hydrochloric Acid Buffer, pH 3.0

  • Trichloroacetic Acid (TCA) Solution (18 g TCA, 11.45 g sodium acetate, 21.0 mL glacial acetic acid in 1 L water)

  • Spectrophotometer

Procedure:

  • Substrate Preparation:

    • Prepare a 0.7% (w/v) casein solution in 0.05 M Glycine-HCl buffer, pH 3.0.

  • Enzyme Preparation:

    • Prepare a stock solution of this compound in 0.05 M Glycine-HCl buffer, pH 3.0.

    • Prepare a series of dilutions to determine the optimal enzyme concentration.

  • Reaction:

    • Pre-warm both the substrate and enzyme solutions to 37°C.

    • Initiate the reaction by adding 1 part enzyme solution to 5 parts substrate solution.

    • Incubate at 37°C for exactly 30 minutes.

  • Precipitation:

    • Stop the reaction by adding 5 parts of TCA solution.

    • Incubate at room temperature for 30 minutes to allow for protein precipitation.

  • Clarification and Measurement:

    • Centrifuge the samples to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the supernatant at 275 nm. The absorbance is proportional to the amount of solubilized, non-precipitated peptides.

Visualizing the Workflow

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.

In-Solution Digestion Workflow with this compound cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Downstream Analysis Solubilization & Denaturation Solubilization & Denaturation Reduction Reduction Solubilization & Denaturation->Reduction 37°C, 30 min Alkylation Alkylation Reduction->Alkylation 60°C, 1 hr Buffer Exchange & Enzyme Addition Buffer Exchange & Enzyme Addition Alkylation->Buffer Exchange & Enzyme Addition Dilute Urea Incubation Incubation Buffer Exchange & Enzyme Addition->Incubation 1:50 E:P ratio Quenching Quenching Incubation->Quenching 55°C, 4-6 hrs Sample Cleanup (Desalting) Sample Cleanup (Desalting) Quenching->Sample Cleanup (Desalting) Add Formic Acid Mass Spectrometry Mass Spectrometry Sample Cleanup (Desalting)->Mass Spectrometry

Caption: A schematic of the in-solution protein digestion workflow using this compound.

This compound Activity Assay Workflow Prepare Casein Substrate Prepare Casein Substrate Initiate Reaction Initiate Reaction Prepare Casein Substrate->Initiate Reaction Prepare Enzyme Dilutions Prepare Enzyme Dilutions Prepare Enzyme Dilutions->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate 37°C, 30 min Stop with TCA Stop with TCA Incubate->Stop with TCA Centrifuge Centrifuge Stop with TCA->Centrifuge Precipitate undigested protein Measure Absorbance Measure Absorbance Centrifuge->Measure Absorbance Analyze supernatant at 275 nm

Caption: Workflow for determining the enzymatic activity of this compound.

Applications in Drug Development and Research

The unique characteristics of this compound make it a powerful tool in various research and development applications:

  • Enhanced Protein Identification: By generating peptides that are not typically produced by other proteases, this compound can significantly improve protein sequence coverage and the confidence of protein identifications in complex mixtures.

  • Characterization of Biopharmaceuticals: The acidic nature of this compound is particularly useful for the analysis of acid-stable proteins and antibodies, providing complementary data to traditional trypsin-based methods.

  • Analysis of Post-Translational Modifications (PTMs): The alternative cleavage specificity can help to better localize and characterize PTMs that may be located in regions of the protein that are resistant to trypsin digestion.

  • Food and Beverage Industry: this compound is utilized for the hydrolysis of proteins in food processing, such as in the production of protein hydrolysates and the clarification of beverages.[4]

These detailed protocols and comparative data will empower researchers to effectively integrate this compound into their protein analysis workflows, paving the way for new discoveries in proteomics and accelerating the development of novel therapeutics.

References

Application Notes: In-Gel Protein Digestion Using Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I, an aspartic endopeptidase derived from Aspergillus species, is a valuable enzymatic tool in the field of proteomics.[1][2][3][4][5] Its distinct substrate specificity and activity at a low pH make it an excellent alternative or complement to trypsin for in-gel protein digestion, particularly for proteins that are resistant to tryptic cleavage or when different peptide fragments are desired to increase protein sequence coverage. These application notes provide a detailed protocol for the in-gel digestion of proteins using this compound, intended for mass spectrometry-based protein identification and characterization.

This compound exhibits broad substrate specificity with a preference for hydrophobic residues at the P1 and P1' positions.[1][6][7][8] Uniquely among many common proteases, it can also accommodate a lysine (B10760008) residue at the P1 position, leading to cleavage patterns that can provide additional sequence information not obtainable with trypsin alone.[1][7][8][9] The optimal pH for this compound activity is in the range of 3.0 to 4.2.[2][9] This characteristic is particularly advantageous in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments where digestion must be performed under quench conditions at low pH.[10][11]

Quantitative Data Summary

The following tables summarize the key characteristics and comparative efficiency of this compound.

Table 1: General Properties of this compound

PropertyValueReference
Enzyme Commission (EC) Number3.4.23.18[1]
SourceAspergillus species (e.g., A. niger, A. saitoi)[2]
Optimal pH3.0 - 4.2[9]
Molecular Mass~34 kDa[8]
InhibitorsPepstatin, Sodium Lauryl Sulfonate[8][9]

Table 2: Substrate Specificity of this compound

PositionPreferred ResiduesCommentsReference
P1Hydrophobic (Met, Phe), Gln, Lys, GluThe ability to accommodate Lys at P1 is a distinguishing feature.[1][6][7][8]
P1'Small (Ala, Gly, Ser, Thr)[8]

Table 3: Comparative Digestion Efficiency of Aspartic Proteases (In-Solution Digestion)

ProteaseNumber of Peptides GeneratedSequence CoverageReference
Porcine PepsinMostHighest[10]
Rice Field Eel PepsinIntermediateIntermediate[10]
AspergillopepsinLeastLowest[10]

Note: This data is from in-solution digestion and serves as a general comparison. Efficiency in-gel may vary.

Experimental Workflow

The following diagram illustrates the major steps involved in the in-gel digestion of proteins using this compound.

In_Gel_Digestion_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis sds_page 1. Protein Separation (SDS-PAGE) excise 2. Band Excision sds_page->excise destain 3. Destaining excise->destain reduce_alkylate 4. Reduction & Alkylation destain->reduce_alkylate dehydrate 5. Dehydration reduce_alkylate->dehydrate digest 6. This compound Digestion dehydrate->digest Rehydration extract 7. Peptide Extraction digest->extract ms_analysis 8. Mass Spectrometry Analysis extract->ms_analysis

Workflow for in-gel digestion with this compound.

Detailed Protocol for In-Gel Digestion with this compound

This protocol is adapted from standard in-gel digestion procedures, with modifications to accommodate the specific requirements of this compound.[12][13]

Materials and Reagents

  • Protein-containing gel piece: Excised from a Coomassie or other MS-compatible stained SDS-PAGE gel.

  • Destaining Solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.

  • Dehydration Solution: 100% Acetonitrile (ACN).

  • Reduction Solution (optional): 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate (prepare fresh).

  • Alkylation Solution (optional): 55 mM iodoacetamide (B48618) (IAA) in 50 mM ammonium bicarbonate (prepare fresh, protect from light).

  • This compound: Mass spectrometry grade.

  • Digestion Buffer: 50 mM Glycine-HCl, pH 3.0.[2]

  • Peptide Extraction Solution: 60% ACN / 1% trifluoroacetic acid (TFA).

  • Other: HPLC-grade water, microcentrifuge tubes.

Procedure

  • Gel Piece Preparation a. Using a clean scalpel, excise the protein band of interest from the SDS-PAGE gel. b. Place the gel piece on a clean surface (e.g., a glass plate) and dice it into approximately 1x1 mm cubes. c. Transfer the gel pieces to a clean microcentrifuge tube.

  • Destaining a. Add enough Destaining Solution to cover the gel pieces (typically 200-500 µL). b. Vortex and incubate at room temperature for 15-30 minutes, or until the Coomassie blue color is removed. c. Remove and discard the supernatant. Repeat this step until the gel pieces are colorless.

  • Reduction and Alkylation (Optional but Recommended) a. Add 100 µL of 100% ACN to dehydrate the gel pieces. They should shrink and turn opaque white. b. Remove the ACN and dry the gel pieces in a vacuum centrifuge. c. Add enough 10 mM DTT solution to cover the gel pieces and incubate at 56°C for 45-60 minutes. d. Cool the tube to room temperature and remove the DTT solution. e. Immediately add enough 55 mM IAA solution to cover the gel pieces and incubate in the dark at room temperature for 30-45 minutes. f. Remove the IAA solution and wash the gel pieces with 100-200 µL of 50 mM ammonium bicarbonate for 10 minutes. g. Dehydrate the gel pieces again with 100% ACN, then dry completely in a vacuum centrifuge.

  • In-Gel Digestion with this compound a. Prepare a working solution of this compound (e.g., 10-20 ng/µL) in the cold Digestion Buffer (50 mM Glycine-HCl, pH 3.0). b. Rehydrate the dry gel pieces in the this compound solution on ice for 10-15 minutes. Use a minimal volume that is fully absorbed by the gel pieces (typically 10-25 µL). c. After rehydration, add an additional 20-50 µL of Digestion Buffer to ensure the gel pieces remain submerged. d. Incubate the digestion reaction at 37°C for 12-16 hours (overnight).

  • Peptide Extraction a. After digestion, centrifuge the tube and transfer the supernatant containing the peptides to a new clean tube. b. To the gel pieces, add 50-100 µL of Peptide Extraction Solution (60% ACN / 1% TFA). c. Vortex and sonicate for 10 minutes in an ultrasonic water bath to facilitate peptide extraction. d. Centrifuge and collect the supernatant, pooling it with the supernatant from step 5a. e. Repeat the extraction (steps 5b-5d) one more time.

  • Sample Preparation for Mass Spectrometry a. Dry the pooled peptide extracts in a vacuum centrifuge. b. Reconstitute the dried peptides in an appropriate buffer for your mass spectrometry analysis (e.g., 0.1% TFA in water). c. The sample is now ready for desalting (e.g., using a C18 ZipTip) and subsequent MS analysis.

References

Application Notes and Protocols: Aspergillopepsin I for Gluten Digestion Analysis in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluten, a protein composite found in wheat, barley, and rye, is a significant concern for individuals with celiac disease and other gluten-related disorders. The accurate detection and quantification of gluten in food products are crucial for ensuring food safety for these individuals. Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillus niger-derived prolyl endoprotease (AN-PEP), is a food-grade enzyme that has demonstrated high efficiency in degrading gluten proteins, particularly the immunogenic proline-rich peptides.[1] This enzyme is active under acidic conditions, similar to those found in the stomach, and is resistant to pepsin, making it a valuable tool for both in vitro gluten analysis and potential therapeutic applications.[2][3] These application notes provide detailed protocols for the use of this compound in the analysis of gluten in food samples, intended for researchers in food science, and professionals in drug development.

Enzyme Characteristics and Optimal Activity

This compound is a pepsin-like aspartic proteinase that preferentially cleaves peptide bonds on the C-terminal side of proline residues.[4][5] This specificity is particularly effective for digesting gluten, which is rich in proline.

Table 1: Optimal Conditions for this compound Activity

ParameterOptimal ValueSource(s)
pH 3.0 - 5.0[6][7]
Temperature ~60°C[7]

Quantitative Data on Gluten Degradation

The efficacy of this compound in reducing gluten content has been demonstrated in various studies, both in vitro and in vivo.

Table 2: In Vitro Gluten Degradation by this compound

Gluten SourceEnzyme ConcentrationReaction TimeGluten ReductionAnalytical MethodSource(s)
Whole Gluten Powder (15 mg/ml)0.35 mg/ml ASP & 0.7 mg/ml DPPIV60 minSignificant reduction of immunotoxic gliadin epitopeCompetitive ELISA (G12)[6]
Whole Gluten Powder (50 mg/ml)Variable ASP & 0.7 mg/ml DPPIV60 minDose-dependent increase in proteolysisNot specified[8]
Gluten in a complex mealLow and High Dose AN-PEP180 min81-87% reduction in stomach gluten levelsELISA[9][10]

Table 3: In Vivo Gluten Degradation by this compound in a Complex Meal Setting

LocationAN-PEP DoseMedian Gluten Concentration (μg × min/ml) (Placebo)Median Gluten Concentration (μg × min/ml) (AN-PEP)% ReductionSource(s)
Stomach High Dose176.922.087.6%[9][10][11]
Stomach Low Dose176.925.485.6%[9][10][11]
Duodenum High Dose14.16.355.3%[9][10][11]
Duodenum Low Dose14.17.447.5%[9][10][11]

Experimental Protocols

This compound Activity Assay (Adapted from Casein Hydrolysis Method)

This protocol is adapted from a general method for determining proteolytic activity using casein as a substrate.[12][13]

Materials:

  • This compound enzyme solution

  • Casein (Hammersten grade)

  • 0.05 M Glycine-HCl buffer, pH 3.0

  • 0.1 M HCl

  • Trichloroacetic acid (TCA) solution (18 g TCA, 11.45 g anhydrous sodium acetate, 21.0 ml glacial acetic acid in 1 L water)[13]

  • Spectrophotometer

  • Water bath at 37°C

  • Centrifuge

  • Whatman No. 42 filter paper or equivalent

Procedure:

  • Substrate Preparation: Prepare a 0.7% (w/v) casein solution in 0.05 M Glycine-HCl buffer, pH 3.0. Heat in a boiling water bath for 15 minutes with occasional stirring to dissolve. Cool to room temperature.

  • Enzyme Preparation: Prepare a stock solution of this compound and dilute to various concentrations in 0.05 M Glycine-HCl buffer, pH 3.0.

  • Reaction: a. Pipette 5.0 mL of the casein substrate solution into test tubes and pre-incubate at 37°C for 5 minutes. b. Add 1.0 mL of the diluted enzyme solution to the substrate, mix, and incubate at 37°C for exactly 30 minutes. c. Prepare a blank for each enzyme concentration by adding the enzyme solution after the TCA precipitation step.

  • Precipitation: Stop the reaction by adding 5.0 mL of the TCA solution. Mix thoroughly and let stand at room temperature for 30 minutes to allow the undigested casein to precipitate.

  • Clarification: Centrifuge the samples at 3000 x g for 15 minutes or filter through Whatman No. 42 filter paper.

  • Measurement: Measure the absorbance of the clear supernatant at 280 nm against the corresponding blank.

  • Calculation: One unit of enzyme activity can be defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions. A standard curve using L-tyrosine should be prepared to correlate absorbance with the concentration of released tyrosine.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub Prepare Casein Substrate (pH 3.0) incubate_sub Pre-incubate Substrate (37°C, 5 min) sub->incubate_sub enz Prepare this compound Dilutions add_enz Add Enzyme to Substrate enz->add_enz incubate_sub->add_enz incubate_react Incubate (37°C, 30 min) add_enz->incubate_react stop_react Stop Reaction (Add TCA) incubate_react->stop_react precipitate Precipitate Undigested Protein stop_react->precipitate clarify Centrifuge/Filter precipitate->clarify measure Measure Absorbance (280 nm) clarify->measure calculate Calculate Enzyme Activity measure->calculate

This compound Activity Assay Workflow

In Vitro Gluten Digestion Protocol

This protocol outlines the procedure for digesting gluten from a food matrix using this compound.

Materials:

  • Food sample containing gluten

  • This compound

  • 0.03 M HCl[6]

  • Pepsin (optional, for simulating gastric digestion)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Shaking water bath or incubator at 37°C

Procedure:

  • Sample Preparation: Homogenize the food sample. For solid samples, grinding to a fine powder is recommended.

  • Gluten Suspension: Suspend a known amount of the homogenized sample (e.g., 1 gram) in 0.03 M HCl to create a slurry. The solid-to-liquid ratio should be optimized based on the food matrix.

  • pH Adjustment: Adjust the pH of the slurry to 4.0-5.0 using HCl or NaOH.

  • Enzyme Addition: Add this compound to the slurry. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) of enzyme to gluten content can be used. If simulating gastric digestion, pepsin can be added at a similar ratio.

  • Incubation: Incubate the mixture at 37°C with continuous agitation for a defined period (e.g., 60-120 minutes). Time-course experiments can be performed by taking aliquots at different intervals.

  • Reaction Termination: To stop the enzymatic reaction, rapidly increase the pH to >8.0 using NaOH or by heat inactivation (e.g., boiling for 10 minutes). The choice of method will depend on the downstream analysis. For immunoassays, heat inactivation is common.

cluster_prep Sample Preparation cluster_digestion Digestion cluster_termination Termination homogenize Homogenize Food Sample suspend Suspend in 0.03 M HCl homogenize->suspend adjust_ph Adjust pH to 4.0-5.0 suspend->adjust_ph add_enzyme Add this compound adjust_ph->add_enzyme incubate Incubate at 37°C with Agitation add_enzyme->incubate stop_reaction Stop Reaction (pH change or Heat) incubate->stop_reaction analysis Proceed to Downstream Analysis stop_reaction->analysis

In Vitro Gluten Digestion Workflow

Quantification of Residual Gluten by Competitive ELISA

This protocol is a general guideline for a competitive ELISA to quantify residual gluten after enzymatic digestion, based on principles from available literature.[14][15][16]

Materials:

  • Digested food sample from Protocol 2

  • Gluten-specific monoclonal antibody (e.g., G12 or R5)

  • Microtiter plate pre-coated with gliadin

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Gluten standards of known concentrations

  • Plate reader

Procedure:

  • Sample and Standard Preparation: a. Dilute the heat-inactivated digested sample and undigested control sample in an appropriate buffer. b. Prepare a series of gluten standards of known concentrations.

  • Competitive Binding: a. Add the diluted samples, standards, and a blank to the wells of the gliadin-coated microtiter plate. b. Immediately add the gluten-specific primary antibody to all wells. c. Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow competition between the gluten in the sample/standard and the gluten coated on the plate for antibody binding.

  • Washing: Wash the plate several times with the wash buffer to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops (e.g., 10-15 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The absorbance will be inversely proportional to the amount of gluten in the sample. Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of gluten in the samples.

Analysis of Gluten Peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for the analysis of gluten peptides generated by this compound digestion.[17][18]

Materials:

  • Digested gluten sample

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Filter the digested gluten sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: a. Equilibrate the C18 column with Mobile Phase A. b. Inject the filtered sample onto the column. c. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 0-60% over 60 minutes) at a constant flow rate (e.g., 1 mL/min). d. Monitor the peptide elution by measuring the absorbance at 214 nm or 280 nm.

  • Data Analysis: The resulting chromatogram will show a profile of the peptides in the digested sample. The reduction in the peaks corresponding to intact gluten proteins and the appearance of new peaks corresponding to smaller peptide fragments can be used to assess the extent of digestion. Comparison with a chromatogram of an undigested control is essential.

Identification of Gluten Peptides by Mass Spectrometry (MS)

This protocol provides a general workflow for the identification of gluten peptides after this compound digestion using LC-MS/MS.[19][20][21]

Materials:

  • Digested gluten sample from Protocol 2

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Q-TOF, Orbitrap)

  • C18 nano-LC column

  • Mobile phases as in the HPLC protocol

  • Protein database (e.g., UniProt) and search software (e.g., Mascot, Sequest)

Procedure:

  • Sample Preparation: The digested sample may require further cleanup (e.g., solid-phase extraction) to remove interfering substances before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis: a. The peptide mixture is separated by nano-LC using a gradient similar to the HPLC protocol but at a much lower flow rate (e.g., 300 nL/min). b. The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. c. The mass spectrometer is operated in a data-dependent acquisition mode, where it acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.

  • Data Analysis: a. The acquired MS/MS spectra are searched against a protein database containing wheat, barley, and rye protein sequences. b. The search software identifies the peptide sequences that match the experimental MS/MS spectra. c. The identified peptides can be mapped back to their parent gluten proteins to determine the cleavage sites of this compound and to confirm the degradation of immunogenic epitopes.

cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis digest Gluten Digestion (Protocol 2) cleanup Sample Cleanup (e.g., SPE) digest->cleanup lc_sep Peptide Separation (nano-LC) cleanup->lc_sep ms_acq MS and MS/MS Data Acquisition lc_sep->ms_acq db_search Database Search ms_acq->db_search peptide_id Peptide Identification db_search->peptide_id cleavage_site Cleavage Site Analysis peptide_id->cleavage_site

LC-MS/MS Workflow for Peptide Identification

Conclusion

This compound is a robust and effective enzyme for the digestion of gluten in food science applications. Its ability to degrade immunogenic gluten peptides makes it an invaluable tool for the development of gluten-free products, for quality control in the food industry, and for research into celiac disease and gluten sensitivity. The protocols provided here offer a comprehensive guide for utilizing this compound in the laboratory. Researchers should optimize these protocols for their specific food matrices and analytical requirements to achieve the most accurate and reliable results.

References

Application Notes and Protocols for the Preparation of Protein Hydrolysates with Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I (EC 3.4.23.18), an aspartic protease derived from various Aspergillus species, is a versatile enzyme widely utilized in the preparation of protein hydrolysates.[1][2][3] Its broad substrate specificity, particularly its preference for cleaving peptide bonds involving hydrophobic amino acid residues, makes it highly effective in breaking down a variety of protein sources.[4][5] The resulting protein hydrolysates, rich in bioactive peptides, have garnered significant interest in the pharmaceutical and functional food industries due to their potential health-promoting properties, including antioxidant and immunomodulatory effects.

These application notes provide detailed protocols for the enzymatic hydrolysis of various proteins using this compound, methods for characterization of the resulting hydrolysates, and an overview of the potential biological activities of the generated peptides.

Enzymatic Properties of this compound

A thorough understanding of the enzymatic properties of this compound is crucial for optimizing protein hydrolysis. Key parameters are summarized in the table below.

ParameterOptimal Value/CharacteristicSource(s)
Optimal pH 3.0[4]
Optimal Temperature 50-60°C[4]
Enzyme Classification Aspartic Protease (EC 3.4.23.18)[1]
Substrate Specificity Broad, with a preference for hydrophobic residues at P1 and P1' positions. Also accepts Lysine at the P1 position.[4][5]
Inhibitors Pepstatin A

Experimental Protocols

General Protocol for Protein Hydrolysis using this compound

This protocol provides a general framework for the hydrolysis of a protein substrate. Specific conditions may need to be optimized depending on the protein source and the desired characteristics of the final hydrolysate.

Materials:

  • Protein substrate (e.g., casein, whey protein isolate, soy protein isolate)

  • This compound

  • Glycine-HCl buffer (0.05 M, pH 3.0)[4]

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Water bath or incubator

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Substrate Preparation: Prepare a protein solution of the desired concentration (e.g., 5-10% w/v) in distilled water. Stir continuously until the protein is fully dissolved.

  • pH Adjustment: Adjust the pH of the protein solution to 3.0 using HCl.

  • Temperature Equilibration: Place the protein solution in a water bath or incubator set to the desired temperature (e.g., 50°C) and allow it to equilibrate.

  • Enzyme Addition: Add this compound to the protein solution at a specific enzyme-to-substrate ratio (E:S). A typical starting range is 1:100 to 1:20 (w/w).

  • Hydrolysis: Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 1-24 hours). The reaction time will influence the degree of hydrolysis.

  • Enzyme Inactivation: To stop the hydrolysis reaction, heat the mixture to 80-90°C for 10-15 minutes.

  • Cooling and Storage: Cool the hydrolysate to room temperature and store at 4°C or freeze for further analysis.

Determination of the Degree of Hydrolysis (DH)

The degree of hydrolysis is a key parameter to characterize the extent of protein breakdown. The pH-stat method is a widely used technique.

Principle: The hydrolysis of peptide bonds releases protons (H+). By maintaining a constant pH through the addition of a base (e.g., NaOH), the amount of base consumed is directly proportional to the number of peptide bonds cleaved.

Procedure (pH-Stat Method):

  • Set up the protein hydrolysis reaction as described in the general protocol in a thermostated reaction vessel equipped with a pH electrode and an automatic titrator.

  • Set the pH of the titrator to the optimal pH of the enzyme (e.g., pH 3.0 for this compound).

  • Initiate the hydrolysis by adding the enzyme.

  • The automatic titrator will add a known concentration of NaOH to maintain the pH at the setpoint.

  • Record the volume of NaOH consumed over time.

  • Calculate the degree of hydrolysis (DH) using the following formula:

    DH (%) = (B × Nb × 1/α × 1/Mp) × 100

    Where:

    • B = volume of base consumed (L)

    • Nb = normality of the base (mol/L)

    • α = average degree of dissociation of the α-amino groups

    • Mp = mass of protein (kg)

Quantitative Data on Protein Hydrolysis with this compound

The efficiency of this compound in hydrolyzing different protein substrates varies. The following tables summarize representative data from various studies.

Table 1: Degree of Hydrolysis (DH) of Various Proteins by Fungal Proteases

Protein SourceEnzyme(s)Hydrolysis Conditions (pH, Temp, Time)Degree of Hydrolysis (%)Reference(s)
Casein Fungal Protease from Myceliophthora thermophilapH 7.0, 50°C, 24h~25[6]
Whey Protein Flavourzyme (Aspergillus oryzae)pH 7.0, 50°C, 30 min4.13 - 15.11[7]
Whey Protein Papain, Trypsin, PepsinVarious9.3 - 33[8]
Soy Protein Alcalase, FlavourzymepH 7.5 or 9, 25°CNot specified[9]
Soy Protein Bromelain, Neutrase, TrypsinpH not specified, 50°C1.85 - 10.27[10]

Table 2: Specific Hydrolysis Data for Casein with this compound

ParameterValueReference(s)
Substrate Hammarsten Casein[4]
pH 3.0[4]
Temperature 37°C[4]
Hydrolysis Time 30 minutes[4]
Buffer 0.05 M Glycine-HCl[4]

Bioactive Peptides and Potential Signaling Pathways

Protein hydrolysates generated by this compound are a rich source of bioactive peptides that can exert various physiological effects. While the specific peptides and their mechanisms of action are an active area of research, general pathways for antioxidant and immunomodulatory activities of protein-derived peptides have been elucidated.

Antioxidant Activity

Bioactive peptides can exert antioxidant effects through various mechanisms, including radical scavenging and the upregulation of endogenous antioxidant enzymes. One key pathway involved is the Keap1-Nrf2 signaling pathway.

Antioxidant_Pathway Peptide Bioactive Peptide Keap1 Keap1 Peptide->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress

Antioxidant signaling pathway of bioactive peptides.
Immunomodulatory Activity

Certain bioactive peptides can modulate the immune response by influencing inflammatory signaling pathways such as the NF-κB pathway. These peptides can potentially reduce the production of pro-inflammatory cytokines.

Immunomodulatory_Pathway Peptide Bioactive Peptide IKK IKK Complex Peptide->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Immunomodulatory effect of bioactive peptides on the NF-κB pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of protein hydrolysates using this compound.

Experimental_Workflow Protein_Source Protein Source (e.g., Casein, Whey, Soy) Hydrolysis Enzymatic Hydrolysis (this compound) Protein_Source->Hydrolysis Inactivation Enzyme Inactivation (Heat Treatment) Hydrolysis->Inactivation Centrifugation Centrifugation/ Filtration Inactivation->Centrifugation Hydrolysate Protein Hydrolysate Centrifugation->Hydrolysate DH_Analysis Degree of Hydrolysis (DH) Analysis Hydrolysate->DH_Analysis Peptide_Analysis Peptide Profile (e.g., HPLC, Mass Spec) Hydrolysate->Peptide_Analysis Bioactivity_Assay Bioactivity Assays (e.g., Antioxidant, Immunomodulatory) Hydrolysate->Bioactivity_Assay

Workflow for protein hydrolysate preparation and analysis.

Conclusion

This compound is a robust and efficient enzyme for the generation of protein hydrolysates from a variety of sources. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of these hydrolysates. Further research into the specific bioactive peptides produced and their precise mechanisms of action will continue to unlock their full therapeutic and functional potential.

References

Aspergillopepsin I: Application Notes and Protocols for Site-Specific Protein Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I, an aspartic protease originating from Aspergillus species, is a versatile enzymatic tool for the site-specific cleavage of proteins.[1][2] Its broad specificity, coupled with a unique tolerance for lysine (B10760008) at the P1 position, makes it a valuable reagent in various applications, from proteomics and protein characterization to the generation of therapeutic antibody fragments.[1][3][4] This document provides detailed application notes and protocols to guide researchers in utilizing this compound for their specific needs.

This compound exhibits optimal activity in acidic conditions, typically between pH 2.5 and 3.4, and at temperatures ranging from 50°C to 60°C. The enzyme generally favors hydrophobic residues at the P1 and P1' positions of the cleavage site but is distinguished by its ability to also recognize and cleave after lysine residues.[1][4] This dual specificity allows for targeted protein digestion strategies that are not readily achievable with other common proteases.

Applications

This compound is a powerful tool for a range of applications in research and drug development, including:

  • Proteomics and Mass Spectrometry: Its broad specificity and ability to generate overlapping peptides make it a useful alternative or supplement to trypsin for increasing protein sequence coverage in bottom-up proteomics workflows.

  • Fusion Protein Cleavage: this compound can be employed for the removal of affinity tags or other fusion partners from recombinant proteins, particularly when a specific cleavage site is engineered.

  • Antibody Fragmentation: The enzyme's pepsin-like activity allows for the generation of F(ab')2 fragments from immunoglobulins, which are valuable in various immunoassays and as therapeutic agents.

  • Protein Characterization: Site-specific cleavage with this compound can be used to generate specific protein fragments for structural and functional studies.

Data Presentation

Cleavage Specificity of this compound

The cleavage preference of this compound is a critical factor in designing targeted digestion strategies. The following table summarizes its known cleavage site preferences.

PositionPreferred ResiduesNotes
P1 Hydrophobic (e.g., Phe, Leu, Tyr), LysThe ability to cleave after Lysine is a key feature.[1][4]
P1' Hydrophobic (e.g., Phe, Leu, Tyr)
P2, P2', etc. Less defined, but can influence cleavage efficiency.The surrounding amino acid context can affect the rate of hydrolysis.
Optimal Reaction Conditions

To achieve maximal cleavage efficiency, it is essential to perform digestions under optimal conditions for this compound activity.

ParameterOptimal RangeNotes
pH 2.5 - 3.4Activity significantly decreases at neutral or alkaline pH.
Temperature 50 - 60°CThe enzyme is stable within this temperature range for typical incubation times.
Enzyme:Substrate Ratio 1:20 to 1:100 (w/w)The optimal ratio should be determined empirically for each specific protein and application.
Incubation Time 1 - 18 hoursDependent on the substrate, enzyme concentration, and desired extent of cleavage.

Experimental Protocols

Protocol 1: General Site-Specific Cleavage of a Purified Protein

This protocol provides a general procedure for the site-specific cleavage of a target protein in solution.

Materials:

  • Purified target protein

  • This compound

  • Digestion Buffer: 50 mM Glycine-HCl, pH 3.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Preparation: Dissolve the target protein in the Digestion Buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Digestion Buffer.

  • Enzyme Preparation: Prepare a stock solution of this compound in the Digestion Buffer at a concentration of 1 mg/mL.

  • Digestion Reaction:

    • Set up the reaction by adding this compound to the protein solution at an enzyme:substrate ratio of 1:50 (w/w).

    • Incubate the reaction mixture at 50°C for 4 hours. It is recommended to perform a time-course experiment (e.g., 1, 2, 4, 8, and 16 hours) to determine the optimal incubation time for the desired cleavage.

  • Reaction Quenching: Stop the reaction by adding the Quenching Solution to raise the pH to approximately 8.0. Alternatively, heat inactivation at 95-100°C for 5-10 minutes can be used.

  • Analysis: Analyze the cleavage products by SDS-PAGE to assess the extent of digestion. Further purification of the cleaved fragments can be performed using chromatography techniques such as size-exclusion or ion-exchange chromatography.

Protocol 2: In-Solution Digestion for Mass Spectrometry Analysis

This protocol is designed for the digestion of proteins into peptides for subsequent analysis by mass spectrometry (e.g., LC-MS/MS).

Materials:

  • Protein sample (purified or complex mixture)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Ammonium Bicarbonate, pH 8.0

  • Reduction Reagent: 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA)

  • This compound

  • Digestion Buffer: 50 mM Glycine-HCl, pH 3.0

  • Quenching Solution: 5% Formic Acid

  • C18 spin columns for peptide cleanup

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the protein sample in Denaturation Buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Buffer Exchange: Dilute the sample at least 4-fold with 100 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M or less. Adjust the pH to 3.0 with formic acid.

  • Digestion:

    • Add this compound to the protein solution at an enzyme:substrate ratio of 1:50 (w/w).

    • Incubate at 50°C for 12-16 hours (overnight).

  • Quenching and Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 5%.

    • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

    • The eluted peptides are ready for LC-MS/MS analysis.

Protocol 3: F(ab')2 Fragmentation of Immunoglobulins

This protocol describes the generation of F(ab')2 fragments from IgG using this compound.

Materials:

  • Purified IgG antibody

  • This compound

  • Digestion Buffer: 20 mM Sodium Acetate, pH 3.2

  • Stop Solution: 1 M Tris-HCl, pH 8.5

  • Protein A affinity chromatography column

  • Binding Buffer: PBS, pH 7.4

  • Elution Buffer: 100 mM Glycine, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Antibody Preparation: Perform a buffer exchange of the purified IgG into the Digestion Buffer to a final concentration of 1-10 mg/mL.

  • Digestion:

    • Add this compound to the IgG solution at an enzyme:antibody ratio of 1:20 (w/w).

    • Incubate the reaction at 37°C. The optimal digestion time will vary depending on the antibody isotype and species, so a time-course experiment (e.g., 1, 2, 4, 8 hours) is highly recommended.

  • Stopping the Reaction: Add the Stop Solution to raise the pH and inactivate the enzyme.

  • Purification of F(ab')2 Fragments:

    • Equilibrate a Protein A column with Binding Buffer.

    • Apply the digested antibody solution to the column. The F(ab')2 fragments will not bind and will be collected in the flow-through.

    • The Fc fragments and any undigested IgG will bind to the column.

    • Wash the column with Binding Buffer and collect the wash fractions, pooling them with the initial flow-through.

    • Elute the bound Fc and undigested IgG with Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.

  • Analysis: Analyze the flow-through fraction containing the purified F(ab')2 fragments by SDS-PAGE under non-reducing and reducing conditions to confirm purity and size.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleavage Cleavage Reaction cluster_analysis Analysis Protein Target Protein Buffer Buffer Exchange (pH 3.0) Protein->Buffer Enzyme Add this compound Buffer->Enzyme Incubate Incubate (50°C) Enzyme->Incubate Quench Quench Reaction Incubate->Quench Analyze SDS-PAGE / HPLC Quench->Analyze

Caption: Workflow for site-specific protein cleavage.

antibody_fragmentation IgG Whole IgG Fab Fab Fc Digestion This compound Digestion (pH 3.2) IgG->Digestion Fragments F(ab')2 Fragment Degraded Fc Digestion->Fragments Purification Protein A Chromatography Fragments->Purification Pure_Fab2 Purified F(ab')2 Purification->Pure_Fab2 Flow-through

Caption: F(ab')2 fragment generation workflow.

mass_spec_workflow cluster_sample_prep Protein Preparation cluster_digestion Digestion cluster_analysis Analysis Protein_Sample Protein Sample Denature Denature, Reduce, Alkylate Protein_Sample->Denature Aspergillopepsin Add this compound (pH 3.0, 50°C) Denature->Aspergillopepsin Quench_Desalt Quench & Desalt Aspergillopepsin->Quench_Desalt LCMS LC-MS/MS Analysis Quench_Desalt->LCMS

Caption: Proteomics sample preparation workflow.

References

Application Notes and Protocols: Aspergillopepsin I in Recombinant Protein Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I, an aspartic protease originating from Aspergillus species, presents a valuable tool in recombinant protein expression and purification workflows.[1][2] Its broad substrate specificity, with a preference for cleaving peptide bonds adjacent to hydrophobic residues and the unique ability to accommodate a lysine (B10760008) residue at the P1 position, makes it a candidate for the removal of fusion tags from recombinant proteins.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in various recombinant protein expression systems.

Characteristics of this compound

This compound is an acidic protease, exhibiting optimal activity in acidic conditions.[3] This characteristic can be advantageous in workflows where acidic conditions are required for protein stability or to minimize the activity of other proteases.

Table 1: General Properties of this compound

PropertyValueReference(s)
Enzyme Commission (EC) Number3.4.23.18[1][2]
Optimal pH3.0 (with casein substrate)[3]
Optimal Temperature37°C (for casein hydrolysis)[3]
Molecular WeightApproximately 34-40 kDa
Source OrganismsAspergillus niger, Aspergillus saitoi, Aspergillus awamori, Aspergillus oryzae[1][2]

Applications in Recombinant Protein Expression

The primary application of this compound in recombinant protein expression is the removal of fusion tags. Fusion tags are frequently employed to enhance protein solubility, simplify purification, and improve expression levels. However, for many downstream applications, the removal of these tags is essential to obtain the native protein. This compound's cleavage specificity can be exploited by engineering a specific cleavage site between the fusion tag and the target protein.

Cleavage Site Specificity

This compound generally favors hydrophobic amino acid residues at the P1 and P1' positions of the cleavage site.[1][2] Uniquely, it can also recognize and cleave after a lysine (Lys) residue at the P1 position.[1] This provides flexibility in designing the cleavage site to minimize the chances of internal cleavage within the target protein.

Table 2: this compound Cleavage Site Preferences

PositionPreferred Residues
P1Hydrophobic (e.g., Phe, Leu, Tyr), Lys
P1'Hydrophobic (e.g., Leu, Phe, Trp)

Note: The cleavage occurs between the P1 and P1' residues.

Experimental Protocols

Recombinant Protein Expression in Pichia pastoris

Pichia pastoris is a widely used eukaryotic expression system capable of producing high levels of recombinant proteins with post-translational modifications. The following is a general protocol for expressing a fusion protein intended for cleavage with this compound.

  • Gene Synthesis and Vector Construction:

    • Synthesize the gene encoding the fusion protein, incorporating an this compound cleavage site (e.g., -Leu-Tyr- or -Lys-) between the fusion tag and the target protein sequence.

    • Clone the synthesized gene into a suitable P. pastoris expression vector (e.g., pPICZα A) for secreted expression.

  • Transformation of P. pastoris :

    • Linearize the expression vector containing the gene of interest.

    • Transform the linearized vector into a suitable P. pastoris strain (e.g., X-33) via electroporation.[4]

    • Select for positive transformants on appropriate selection plates (e.g., YPDS with Zeocin™).[5]

  • Screening for Protein Expression:

    • Inoculate single colonies into 20 mL of Buffered Glycerol-complex Medium (BMGY) in a 100 mL baffled flask.[6]

    • Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6.[6]

    • To induce expression, harvest the cells by centrifugation and resuspend the cell pellet in 20 mL of Buffered Methanol-complex Medium (BMMY) to an OD600 of 1.0.[6]

    • Add methanol (B129727) to a final concentration of 0.5-1% to induce protein expression.[6]

    • Continue to incubate at 28-30°C with shaking, adding methanol to the same final concentration every 24 hours to maintain induction.

    • Collect small aliquots of the culture supernatant at various time points (e.g., 24, 48, 72, 96 hours) to determine the optimal expression time.

    • Analyze the collected supernatant by SDS-PAGE and Western blot to confirm the expression and secretion of the fusion protein.

  • Scale-up Expression:

    • Based on the screening results, perform a larger-scale expression culture.

    • Inoculate a suitable volume of BMGY and grow to an OD600 of 2-6.

    • Induce with methanol in BMMY as determined in the screening step.

    • Harvest the culture supernatant containing the secreted fusion protein by centrifugation. The supernatant can be stored at -80°C or used directly for purification.[6]

This compound Activity Assay

Prior to cleaving the fusion protein, it is recommended to determine the activity of the this compound preparation using a standard substrate like casein.

This protocol is adapted from the OIV-OENO 625-2021 monograph.[3][7]

  • Reagents:

    • Substrate Solution (0.7% Casein in 0.05 M Glycine-HCl buffer, pH 3.0): Disperse 7.0 g of Hammarsten-grade casein in approximately 500 mL of water containing 8 mL of 1 M HCl. Heat in a boiling water bath for 30 minutes with occasional stirring. Cool to room temperature, dissolve 3.75 g of glycine (B1666218), and adjust the pH to 3.0 with 0.1 M HCl. Bring the final volume to 1000 mL with water.[7]

    • 0.05 M Glycine-HCl Buffer, pH 3.0: Dissolve 3.75 g of glycine in about 800 mL of water. Adjust the pH to 3.0 with 1 M HCl and bring the final volume to 1000 mL with water.[7]

    • Trichloroacetic Acid (TCA) Solution: Prepare a solution containing 18.0 g of TCA, 11.45 g of anhydrous sodium acetate, and 21.0 mL of glacial acetic acid in a final volume of 1000 mL with water.[7]

    • This compound Solution: Prepare a stock solution of this compound in 0.05 M Glycine-HCl buffer, pH 3.0.

  • Procedure:

    • Pipette 10.0 mL of the Substrate Solution into test tubes.

    • Equilibrate the tubes at 37°C for 15 minutes.[3]

    • Add 2.0 mL of the this compound solution to the substrate and mix.[3]

    • Incubate the reaction at 37°C for exactly 30 minutes.[3]

    • Stop the reaction by adding 10.0 mL of the TCA Solution.[3]

    • Prepare a blank by adding the TCA solution to the substrate before adding the enzyme solution.

    • Incubate all tubes in a boiling water bath for 30 minutes to allow the precipitate to coagulate.

    • Cool the tubes and filter to obtain a clear filtrate.

    • Measure the absorbance of the filtrate at 275 nm against the blank.

    • One unit of activity is typically defined as the amount of enzyme that releases a specific amount of tyrosine-equivalent from casein per minute under the assay conditions.

Fusion Tag Cleavage with this compound

The following is a general protocol for the cleavage of a fusion tag from a purified recombinant protein using this compound. Optimization of the enzyme-to-substrate ratio, incubation time, and temperature is recommended for each specific fusion protein.

  • Buffer Exchange:

    • Ensure the purified fusion protein is in a buffer compatible with this compound activity. A suitable buffer is 50 mM Sodium Acetate, pH 4.0-5.0.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Trial Cleavage Reaction:

    • Set up small-scale trial reactions to determine the optimal cleavage conditions.

    • Enzyme-to-Substrate Ratio: Test a range of ratios, for example, 1:100, 1:200, and 1:500 (w/w) of this compound to fusion protein.

    • Incubation Time: Test different incubation times, such as 2, 4, 8, and 16 hours.

    • Temperature: Incubate the reactions at a suitable temperature, for example, room temperature (25°C) or 37°C.

    • Reaction Setup (Example for 1:100 ratio):

      • Fusion Protein: 100 µg

      • This compound: 1 µg

      • 10x Cleavage Buffer (500 mM Sodium Acetate, pH 4.5): 10 µL

      • Nuclease-free water: to a final volume of 100 µL

    • Incubate the reactions at the chosen temperature.

    • At each time point, take a small aliquot of the reaction and stop the cleavage by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Analyze the samples by SDS-PAGE to visualize the cleavage of the fusion protein into the tag and the target protein.

  • Scale-up Cleavage Reaction:

    • Based on the optimal conditions determined in the trial reaction, scale up the cleavage reaction for the desired amount of fusion protein.

  • Removal of this compound and the Cleaved Tag:

    • After the cleavage is complete, the target protein needs to be separated from this compound and the cleaved fusion tag.

    • This can be achieved using a variety of chromatography techniques, depending on the properties of the target protein and the tag. For example, if the fusion tag has an affinity tag (e.g., His-tag, GST-tag), the mixture can be passed through the corresponding affinity column again. The target protein will be in the flow-through, while the uncleaved fusion protein, the tag, and a His-tagged this compound (if used) will bind to the resin.

    • Size-exclusion chromatography can also be used to separate the target protein based on its molecular weight.

Data Presentation

Table 3: Hypothetical Comparison of this compound Cleavage Efficiency under Different Conditions

ConditionEnzyme:Substrate (w/w)Incubation Time (h)Temperature (°C)Cleavage Efficiency (%)Target Protein Yield (mg/L culture)
11:50016257545
21:2008259054
31:100425>9557
41:200437>9558

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific fusion protein and experimental conditions.

Visualizations

Experimental Workflow for Recombinant Protein Expression and Purification

Recombinant_Protein_Workflow cluster_expression Recombinant Protein Expression cluster_purification Purification and Tag Removal Gene_Synthesis Gene Synthesis & Vector Construction Transformation Transformation into Host System Gene_Synthesis->Transformation Expression_Screening Expression Screening Transformation->Expression_Screening Scale_Up Scale-Up Expression Expression_Screening->Scale_Up Initial_Purification Initial Purification of Fusion Protein Scale_Up->Initial_Purification Cleavage This compound Cleavage Initial_Purification->Cleavage Final_Purification Final Purification of Target Protein Cleavage->Final_Purification Final_Product Purified Target Protein Final_Purification->Final_Product Cleavage_Optimization cluster_parameters Optimization Parameters cluster_analysis Analysis Enzyme_Ratio Enzyme:Substrate Ratio SDS_PAGE SDS-PAGE Analysis Enzyme_Ratio->SDS_PAGE Incubation_Time Incubation Time Incubation_Time->SDS_PAGE Temperature Temperature Temperature->SDS_PAGE pH pH pH->SDS_PAGE Yield_Quantification Target Protein Yield Quantification SDS_PAGE->Yield_Quantification Optimal_Conditions Optimal Cleavage Conditions Yield_Quantification->Optimal_Conditions

References

Application Note: Aspergillopepsin I Protocol for Casein Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I, an aspartic endopeptidase (EC 3.4.23.18), is a proteolytic enzyme derived from controlled fermentation of Aspergillus species, such as Aspergillus niger.[1][2] It catalyzes the hydrolysis of peptide bonds in proteins with broad specificity, generally favoring hydrophobic residues.[3][4][5][6] This enzyme is utilized in various industrial applications, including the stabilization of protein-rich must and wine by degrading native proteins that can cause clarification and stabilization issues.[1][2][7] The following protocol provides a standardized method for determining the proteolytic activity of this compound by measuring the hydrolysis of a casein substrate.

The assay is based on the enzymatic hydrolysis of a Hammarsten Casein Substrate for 30 minutes at a pH of 3.0 and a temperature of 37°C.[1][2][7] The reaction is terminated by the addition of trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein.[1][2][7] The resulting soluble peptides, which are indicative of enzyme activity, remain in the filtrate and can be quantified by measuring the absorbance at 275 nm.[1]

Key Experimental Parameters

The optimal conditions for this compound activity have been determined through various studies. A summary of these quantitative parameters is provided below.

ParameterValueReference
Optimal pH 3.0[1][8][9]
Optimal Temperature 50-60°C[8][9]
Incubation Time 30 minutes[1][2][7]
Substrate Hammarsten-grade Casein[1][7]
Inhibitors Pepstatin A[8]

Experimental Workflow

The following diagram outlines the major steps in the this compound casein hydrolysis assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Buffer, TCA) equilibrate Equilibrate Substrate (37°C) prep_reagents->equilibrate prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Substrate (Start Reaction) prep_enzyme->add_enzyme equilibrate->add_enzyme incubate Incubate (30 min at 37°C) add_enzyme->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction precipitate Precipitate Unhydrolyzed Casein stop_reaction->precipitate filter_sample Filter Sample precipitate->filter_sample measure_abs Measure Absorbance (275 nm) filter_sample->measure_abs calculate Calculate Activity measure_abs->calculate

Casein Hydrolysis Assay Workflow

Detailed Experimental Protocol

This protocol is adapted from the procedure for determining proteolytic activity expressed in spectrophotometric acid protease units (SAPU).[1]

Reagents and Solutions
  • Casein Substrate (0.7% w/v): Use Hammarsten-grade casein. Disperse 7.0 g of casein into approximately 500 mL of water containing 8 mL of 1 M hydrochloric acid with continuous agitation. Heat in a boiling water bath for 30 minutes with occasional stirring. Cool to room temperature. Dissolve 3.75 g of glycine (B1666218) in the solution and adjust the pH to 3.0 with 0.1 M hydrochloric acid. Transfer to a 1000-mL volumetric flask and dilute to volume with water.[1][2][7]

  • Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0): Dissolve 3.75 g of glycine in about 800 mL of water. Adjust the pH to 3.0 with 1 M hydrochloric acid. Transfer to a 1000-mL volumetric flask and dilute to volume with water.[1][2][7]

  • Trichloroacetic Acid (TCA) Solution: Dissolve 18.0 g of trichloroacetic acid and 11.45 g of anhydrous sodium acetate (B1210297) in about 800 mL of water. Add 21.0 mL of glacial acetic acid. Transfer to a 1000-mL volumetric flask and dilute to volume with water.[1][2][7]

  • This compound Sample Preparation: Prepare a stock solution of the this compound enzyme preparation in Glycine-Hydrochloric Acid Buffer. The final dilution should be such that 2 mL of the sample gives a corrected absorbance at 275 nm between 0.200 and 0.500.[1][7]

  • Tyrosine Standard Stock Solution (1.00 µmol/mL): A standard curve can be prepared using a tyrosine solution to correlate absorbance with the amount of hydrolyzed product.[2][7]

Procedure
  • Sample Incubation:

    • Pipette 10.0 mL of the Casein Substrate Solution into a series of test tubes. Prepare tubes for each enzyme sample, an enzyme blank for each sample, and a substrate blank.

    • Stopper the tubes and allow them to equilibrate in a water bath at 37°C for 15 minutes.[7]

    • At time zero, add 2.0 mL of the prepared enzyme sample to the corresponding substrate tubes.

    • For the substrate blank, add 2.0 mL of the Glycine-Hydrochloric Acid Buffer instead of the enzyme sample.

    • Incubate all tubes at 37°C for exactly 30 minutes.[1]

  • Reaction Termination:

    • After 30 minutes of incubation, stop the reaction by adding 10.0 mL of the TCA Solution to each tube.[1]

    • Prepare the enzyme blanks by adding, in order: 10 mL of Substrate Solution, 10 mL of TCA Solution, and 2 mL of the enzyme sample.

    • Heat all tubes in a water bath for an additional 30 minutes to allow the precipitated protein to coagulate completely.[1]

  • Sample Analysis:

    • Cool the tubes in an ice bath for 5 minutes.

    • Filter the contents of each tube through Whatman No. 42 filter paper or an equivalent, ensuring the filtrate is perfectly clear.[1]

    • Determine the absorbance of each filtrate in a 1-cm cuvette at 275 nm using a spectrophotometer, with the substrate blank as the reference.

Data Analysis
  • Corrected Absorbance (A): Calculate the corrected absorbance for each enzyme sample by subtracting the absorbance of the corresponding enzyme blank from the absorbance of the incubated sample.

  • Enzyme Activity Calculation: The proteolytic activity is typically expressed in Spectrophotometric Acid Protease Units (SAPU). The calculation is based on the corrected absorbance and can be related to a tyrosine standard curve to quantify the amount of solubilized casein.[1] One unit of protease activity is often defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified assay conditions.[9]

References

Application Notes and Protocols: Aspergillopepsin I for Protein Haze Reduction in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein haze, a common issue in beverages like wine, beer, and fruit juices, arises from the aggregation of specific proteins, leading to a cloudy appearance that can be perceived as a quality defect.[1][2][3] Aspergillopepsin I, an aspartic endopeptidase derived from Aspergillus niger, offers a targeted enzymatic solution to this problem.[4][5][6] This enzyme catalyzes the hydrolysis of peptide bonds within haze-forming proteins, breaking them down into smaller, soluble fragments that do not contribute to turbidity.[5] Notably, in wine, this compound has been shown to be effective in degrading haze-forming proteins such as chitinases and thaumatin-like proteins (TLPs).[5][7] For optimal efficacy, treatment with this compound is often coupled with a short heat treatment, which denatures the haze-forming proteins, making them more susceptible to enzymatic degradation.[7][8][9][10] This combined approach has demonstrated a significant reduction in protein content, in some cases by approximately 90%.[11][12]

These application notes provide detailed protocols for the use of this compound in reducing protein haze in beverages, methods for quantifying its effectiveness, and a summary of key operational parameters.

Mechanism of Action

Protein haze formation is a complex process involving the aggregation of proteins, often triggered by changes in temperature, pH, or interactions with other molecules like polyphenols. This compound mitigates this by selectively hydrolyzing the peptide bonds of haze-forming proteins. The general mechanism is depicted below.

Mechanism of this compound in Protein Haze Reduction cluster_0 Haze Formation (No Treatment) cluster_1 Haze Reduction with this compound Haze-Forming Proteins Haze-Forming Proteins Haze Particles Haze Particles Haze-Forming Proteins->Haze Particles Aggregation Polyphenols Polyphenols Polyphenols->Haze Particles Cross-linking This compound This compound Haze-Forming Proteins_treated Haze-Forming Proteins This compound->Haze-Forming Proteins_treated Soluble Peptides Soluble Peptides Haze-Forming Proteins_treated->Soluble Peptides Hydrolysis

Mechanism of this compound Action

Quantitative Data Summary

The effective application of this compound is dependent on several key parameters. The following tables summarize the optimal conditions and performance data gathered from various studies.

Table 1: Optimal Conditions for this compound Activity

ParameterOptimal ValueSource
pH~3.0[5]
Temperature~60°C[5]
Heat Treatment (Wine/Must)60-75°C for ~1 minute[7][8][9]

Table 2: Efficacy of this compound Treatment in Beverages

Beverage TypeTreatment ConditionsProtein ReductionHaze ReductionSource
Grape JuiceThis compound + Heat (75°C, 1 min)~90%Significant[11][12]
Grape JuiceThis compound (fermentation temp.)~20%Moderate[11][12]
MustThis compound + Heat (65°C, 30s)Up to 86%Resulted in haze-stable wines[13]

Experimental Protocols

Protocol 1: Treatment of Beverages with this compound

This protocol outlines the steps for treating a beverage to reduce protein haze using this compound in conjunction with a heat treatment.

Workflow for Beverage Treatment start Start beverage Beverage Sample start->beverage add_enzyme Add this compound beverage->add_enzyme heat_treatment Heat Treatment (e.g., 60-75°C for 1 min) add_enzyme->heat_treatment cool Rapid Cooling heat_treatment->cool filtration Filtration cool->filtration end Treated Beverage filtration->end

Experimental Workflow for Haze Reduction

Materials:

  • Beverage to be treated (e.g., wine, must, juice)

  • This compound enzyme preparation

  • Water bath or heat exchanger capable of reaching and maintaining 60-75°C

  • Cooling system (e.g., ice bath, heat exchanger)

  • Filtration apparatus (e.g., filter press, membrane filter)

  • pH meter and adjustment reagents (e.g., tartaric acid, sodium hydroxide)

Procedure:

  • Sample Preparation: Take an initial sample of the beverage for baseline protein and haze analysis.

  • pH Adjustment: Adjust the pH of the beverage to the optimal range for this compound activity (approximately pH 3.0), if necessary.[5]

  • Enzyme Addition: Add the this compound preparation to the beverage. The exact dosage will depend on the specific activity of the enzyme preparation and the protein content of the beverage. A starting point could be based on manufacturer recommendations or pilot trials.

  • Heat Treatment: Immediately following enzyme addition, heat the beverage to a temperature between 60°C and 75°C and hold for approximately 1 minute.[7][8][9] This step is crucial for denaturing the haze-forming proteins, making them accessible to the enzyme.

  • Cooling: Rapidly cool the beverage to the desired subsequent processing or storage temperature (e.g., fermentation temperature for must, or cellar temperature for wine).[7][9]

  • Filtration: Perform a filtration step to remove the hydrolyzed protein fragments and the added enzyme.[7][8][9]

  • Post-Treatment Analysis: Take a sample of the treated beverage for protein and haze analysis to determine the effectiveness of the treatment.

Protocol 2: Measurement of Protein Haze

This protocol describes a common method for inducing and measuring protein haze to assess the stability of a beverage before and after treatment.

Materials:

  • Nephelometer or spectrophotometer

  • Cuvettes

  • Water bath set to 80°C

  • Ice bath or refrigerator

Procedure:

  • Baseline Measurement: Measure the turbidity of the beverage sample at room temperature using a nephelometer. Record the value in Nephelometric Turbidity Units (NTU). If using a spectrophotometer, measure the absorbance at a specified wavelength (e.g., 520 nm).[14]

  • Heat Induction: Place a sealed sample of the beverage in an 80°C water bath for a specified period (e.g., 2 to 6 hours).[2][14]

  • Cooling: After heating, immediately cool the sample in an ice bath or refrigerator to below 20°C for a defined period (e.g., a minimum of 3 hours).[2]

  • Haze Measurement: Allow the sample to return to room temperature and measure the turbidity again using the nephelometer or spectrophotometer.

  • Calculation: The change in turbidity (ΔNTU) is calculated as the final turbidity minus the initial turbidity. A common threshold for protein stability is a ΔNTU of less than 2.0.[14]

Protocol 3: this compound Activity Assay (Adapted from OIV-OENO 625-2021)

This protocol provides a method for determining the proteolytic activity of an this compound enzyme preparation, expressed in Spectrophotometric Acid Protease Units (SAPU).[4]

Materials:

  • This compound enzyme preparation

  • Hammarsten Casein Substrate

  • Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0)

  • Trichloroacetic Acid (TCA) Solution

  • Spectrophotometer

  • Water bath at 37°C

  • Test tubes (25 x 150 mm)

  • Filter paper (Whatman No. 42 or equivalent)

Procedure:

  • Substrate Preparation: Prepare a casein substrate solution and a Glycine-HCl buffer at pH 3.0.[15]

  • Sample Preparation: Prepare a solution of the this compound enzyme preparation.

  • Reaction Incubation:

    • Pipette 10.0 mL of the Substrate Solution into test tubes.

    • Equilibrate the tubes at 37°C for 15 minutes.

    • At time zero, add 2.0 mL of the enzyme Sample Preparation to the substrate, mix, and return to the 37°C water bath.

    • Prepare a substrate blank by adding 2.0 mL of the Glycine-HCl Buffer instead of the enzyme solution.

    • Incubate for exactly 30 minutes.[4][15]

  • Reaction Termination: After 30 minutes, add 10.0 mL of TCA Solution to stop the enzymatic reaction.[4][15]

  • Enzyme Blank: Prepare an enzyme blank by adding 10.0 mL of Substrate Solution, 10.0 mL of TCA Solution, and 2.0 mL of the enzyme Sample Preparation in this specific order.

  • Precipitation and Filtration:

    • Heat all tubes in a water bath for 30 minutes to coagulate the precipitated protein.

    • Cool the tubes in an ice bath for 5 minutes.

    • Filter the contents of each tube. The filtrate must be clear.[4][15]

  • Spectrophotometric Measurement: Measure the absorbance of the clear filtrates at a specified wavelength to determine the quantity of solubilized casein.

  • Calculation: Calculate the enzyme activity based on the difference in absorbance between the sample and the blanks, and express in SAPU.

Logical Relationships in Treatment Optimization

Optimizing the use of this compound involves balancing several factors to achieve the desired level of protein stability without negatively impacting the sensory qualities of the beverage.

Factors in Treatment Optimization Enzyme_Dosage Enzyme Dosage Protein_Stability Protein Stability Enzyme_Dosage->Protein_Stability Temperature Temperature Temperature->Protein_Stability Sensory_Impact Sensory Impact Temperature->Sensory_Impact Time Treatment Time Time->Protein_Stability Time->Sensory_Impact

Balancing Efficacy and Sensory Impact

Conclusion

This compound, particularly when combined with a controlled heat treatment, presents a highly effective method for reducing protein haze in a variety of beverages. The protocols and data provided herein offer a comprehensive guide for researchers and industry professionals to implement and optimize this enzymatic treatment. Careful control of parameters such as pH, temperature, and treatment time is essential to achieve desired protein stability while preserving the sensory characteristics of the final product. Further research may focus on the application of this enzyme in other beverage matrices and the fine-tuning of treatment conditions to minimize any potential sensory impact.

References

Aspergillopepsin I: Application Notes and Protocols for Enhancing Protein Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillopepsin I (EC 3.4.23.18) is a secreted aspartic endopeptidase produced by various species of the Aspergillus fungus, including A. saitoi, A. niger, and A. oryzae.[1][2] As a member of the pepsin superfamily, it functions through a catalytic mechanism involving two aspartic acid residues in the active site, which activate a water molecule to hydrolyze peptide bonds.[3][4][5] This enzyme exhibits broad substrate specificity and is most active under acidic conditions, typically between pH 3.0 and 4.2.[3][6]

A distinctive feature of this compound, which sets it apart from many mammalian aspartic proteases, is its ability to cleave peptide bonds C-terminal to not only hydrophobic residues but also lysine (B10760008).[1][7] This unique characteristic allows it to function as an activator for zymogens like trypsinogen (B12293085).[2][3] These properties make this compound a valuable enzymatic tool for specific, limited proteolysis aimed at improving the functional characteristics of proteins, such as solubility, stability, and biological activity. Applications range from food manufacturing, where it is used to prevent haze formation in wine, to biopharmaceutical research for protein modification and activation.[6][8]

Mechanism of Action

This compound catalyzes the hydrolysis of internal peptide bonds within a protein. The specificity is broad, but it generally favors hydrophobic amino acid residues at the P1 and P1' positions (flanking the scissile bond).[3] However, its ability to accommodate a basic residue like lysine at the P1 position is a key feature, governed by specific amino acids (Asp-76 and Ser-78) within its active-site flap.[7][9] This controlled cleavage can be harnessed to:

  • Remove disordered or aggregation-prone regions: Limited proteolysis can excise flexible, unstructured termini or loops from a recombinant protein that may contribute to poor solubility or stability, leaving a stable, functional core.

  • Activate zymogens: By cleaving at specific sites, this compound can remove inhibitory propeptides, leading to the activation of enzymes like trypsinogen and chymotrypsinogen.[1]

  • Modify protein structure: Precise cleavage can alter a protein's conformation, potentially exposing active sites, modulating binding affinities, or enhancing overall functionality.

Data Presentation

The following tables summarize the key enzymatic and kinetic properties of this compound.

Table 1: General Properties of this compound

PropertyValueSource(s)
EC Number 3.4.23.18[2][5]
Source Aspergillus species (A. saitoi, A. niger, etc.)[2]
Optimal pH 3.0 - 4.2[3]
Optimal Temperature ~60°C[6]
pH Stability Range 2.2 - 6.4[1]
Inhibitors Pepstatin A, Sodium Lauryl Sulfonate[1][3]
Molecular Weight ~34-35 kDa[1]

Table 2: Kinetic Parameters of this compound from Aspergillus oryzae

Substratekcat (s⁻¹)Source(s)
Z-His-Phe-Phe-OEt1.65[3]
Z-Ala-Ala-Phe-Phe-OPy4Pr0.35[3]
Bovine Trypsinogen13[3]
Bovine Chymotrypsinogen A1.14[3]

Visualizations

logical_relationship cluster_enzyme This compound Properties cluster_application Applications cluster_outcome Improved Protein Functionality prop1 Acidic pH Optimum (3.0-4.2) app1 Limited Proteolysis prop1->app1 prop2 Broad Specificity (Hydrophobic P1/P1') prop2->app1 prop3 Unique Specificity (Accepts Lys at P1) prop3->app1 out1 Increased Solubility app1->out1 out2 Enhanced Stability app1->out2 out3 Zymogen Activation app1->out3 out4 Removal of Haze-Forming Proteins app1->out4

experimental_workflow start Target Protein with Poor Solubility step1 Protocol 3: Screening for Optimal Conditions (pH, Temp, E:S Ratio) start->step1 step2 Protocol 1: Perform Limited Proteolysis under Optimal Conditions step1->step2 step3 Stop Reaction (e.g., pH shift, inhibitor) step2->step3 step4 Analysis of Digestion Products (SDS-PAGE, DLS) step3->step4 step5 Purification of Soluble Protein Core (e.g., SEC, IEX) step4->step5 end Functionally Improved Soluble Protein step5->end

signaling_pathway cluster_activation Enzymatic Activation cluster_cascade Downstream Signaling Cascade enzyme This compound zymogen Pro-enzyme Z (Inactive) enzyme->zymogen Cleavage of Pro-peptide active_enzyme Enzyme Z (Active) zymogen->active_enzyme substrate Substrate A product Product B receptor Receptor response Cellular Response

Experimental Protocols

Protocol 1: General Limited Proteolysis of a Target Protein

This protocol provides a general framework for using this compound to perform limited proteolysis. The goal is to identify conditions that cleave unstable regions while preserving the stable, functional core of a target protein.

Materials:

  • Target Protein (at known concentration, e.g., 1-5 mg/mL)

  • This compound (e.g., Sigma-Aldrich Cat# P2143 or similar)

  • Reaction Buffer: 50 mM Sodium Acetate, pH 4.0

  • Stop Solution: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE analysis reagents

  • Ice bucket

Procedure:

  • Prepare a stock solution of your target protein in a buffer suitable for storage (e.g., PBS or Tris).

  • On ice, set up a series of microcentrifuge tubes for a time-course experiment. For each time point (e.g., 0, 5, 15, 30, 60 minutes), prepare a reaction mix.

  • To each tube, add the target protein to a final concentration of 1 mg/mL in the Reaction Buffer.

  • Initiate the reaction by adding this compound to a final enzyme:substrate (E:S) ratio of 1:100 (w/w). Mix gently by flicking the tube. Note: The optimal E:S ratio may vary and should be determined empirically (see Protocol 3).

  • Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).

  • At each designated time point, stop the reaction in the corresponding tube by adding Stop Solution to raise the pH to ~8.0, which will inactivate the enzyme. Immediately take an aliquot and mix with SDS-PAGE loading buffer.

  • Analyze all samples by SDS-PAGE to observe the digestion pattern. Look for the disappearance of the full-length protein band and the appearance of stable, smaller fragments over time. The "0 minute" sample serves as the undigested control.

  • The optimal digestion time is typically the point where the parent protein is mostly consumed, but the desired stable fragment has not been further degraded.

Protocol 2: Activation of Trypsinogen with this compound

This protocol demonstrates the specific use of this compound to activate a zymogen, using bovine trypsinogen as a model.[1][3]

Materials:

  • Bovine Trypsinogen (e.g., Sigma-Aldrich Cat# T1143)

  • This compound

  • Activation Buffer: 50 mM Sodium Citrate, pH 4.0

  • Trypsin Activity Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2

  • Trypsin Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Spectrophotometer (405 nm)

Procedure:

  • Prepare a solution of trypsinogen at 1 mg/mL in the Activation Buffer.

  • Add this compound to the trypsinogen solution at an E:S ratio of 1:500 (w/w).

  • Incubate the activation mixture at room temperature for 30 minutes.

  • Prepare a negative control by incubating trypsinogen in the Activation Buffer without this compound.

  • Measure the resulting trypsin activity: a. In a cuvette, add 950 µL of pre-warmed (37°C) Trypsin Activity Assay Buffer. b. Add 20 µL of the BAPNA substrate solution (1 mM). c. Add 30 µL of the activation mixture (or the negative control). d. Immediately measure the increase in absorbance at 405 nm over 5 minutes. The rate of increase is proportional to trypsin activity.

  • Compare the activity of the this compound-treated sample to the negative control to confirm activation.

Protocol 3: Screening for Optimal Conditions to Improve Protein Solubility

This protocol outlines a method to screen for the best conditions for using this compound to increase the solubility of a target protein that is prone to aggregation.

Materials:

  • Insoluble or aggregation-prone target protein

  • This compound

  • A matrix of buffers (e.g., 50 mM Sodium Citrate pH 3.5, 50 mM Sodium Acetate pH 4.0, 50 mM Sodium Acetate pH 4.5)

  • Stop Solution: 1 M Tris-HCl, pH 8.5 containing 1 mM Pepstatin A

  • Centrifuge

Procedure:

  • Resuspend the insoluble protein pellet or dilute the aggregated protein solution into the different screening buffers to a final concentration of ~2 mg/mL.

  • For each buffer condition, set up three reactions with different E:S ratios (e.g., 1:500, 1:200, 1:50 w/w).

  • Incubate all samples for a fixed time, for example, 1 hour at 25°C.

  • Stop the reactions by adding the Stop Solution.

  • Centrifuge all samples at high speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet any remaining insoluble material.

  • Carefully collect the supernatant from each sample.

  • Measure the protein concentration in the supernatant (e.g., via Bradford assay or A₂₈₀) to quantify the amount of solubilized protein.

  • Analyze the supernatant by SDS-PAGE to visualize the resulting protein fragments.

  • The optimal condition is the one that yields the highest concentration of soluble protein, ideally corresponding to a stable, well-defined fragment on the gel. This condition can then be used for larger-scale preparations.

References

Troubleshooting & Optimization

Technical Support Center: Aspergillopepsin I Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments involving Aspergillopepsin I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound (EC 3.4.23.18) is a secreted aspartic endopeptidase from the fungus Aspergillus. It facilitates the assimilation of proteinaceous substrates by hydrolyzing peptide bonds with broad specificity. It generally favors hydrophobic residues at the P1 and P1' positions but can also accommodate a lysine (B10760008) residue at the P1 position, which allows it to activate trypsinogen (B12293085) and chymotrypsinogen A.[1][2] In research and drug development, it is often used in studies of protein digestion, enzyme kinetics, and as a target for inhibitor screening.

Q2: What are the optimal conditions for this compound activity?

This compound is an acid protease and functions optimally under acidic conditions. The optimal pH for its activity is generally between 3.0 and 4.2.[1] The enzyme also exhibits maximal activity at elevated temperatures, typically around 50°C.[1] However, it's important to note that prolonged incubation at very high temperatures can lead to enzyme denaturation and loss of activity.

Q3: What is a common and potent inhibitor of this compound?

Pepstatin A is a well-known and potent competitive inhibitor of most aspartic proteases, including this compound. It is a low molecular weight peptide isolated from actinomycetes and is often used as a control inhibitor in experiments.

Troubleshooting Guide for Low this compound Activity

Low or no enzymatic activity is a frequent challenge in the lab. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Issue 1: Very Low or No Fluorescence/Absorbance Signal

Possible Causes:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity.

  • Incorrect Enzyme or Substrate Concentration: The concentrations of the enzyme or substrate may be too low to generate a detectable signal.

  • Presence of Inhibitors: Your sample or reagents may contain known or unknown inhibitors of this compound.

  • Substrate Insolubility or Degradation: The substrate may not be fully dissolved in the assay buffer or may have degraded over time.

Troubleshooting Workflow:

Troubleshooting_Low_Signal start Low or No Signal Detected check_enzyme Verify Enzyme Activity (Use fresh aliquot, run positive control) start->check_enzyme check_conditions Optimize Assay Conditions (pH, Temperature, Buffer) check_enzyme->check_conditions Enzyme is active activity_restored Activity Restored check_enzyme->activity_restored Enzyme was inactive check_concentrations Titrate Enzyme and Substrate Concentrations check_conditions->check_concentrations Conditions are optimal check_conditions->activity_restored Conditions were suboptimal check_inhibitors Investigate Potential Inhibitors (Sample purification, inhibitor screen) check_concentrations->check_inhibitors Concentrations are optimal check_concentrations->activity_restored Concentrations were suboptimal check_substrate Assess Substrate Integrity (Solubility, degradation) check_inhibitors->check_substrate No inhibitors detected check_inhibitors->activity_restored Inhibitor was present check_substrate->activity_restored Substrate was faulty further_investigation Further Investigation Needed check_substrate->further_investigation Substrate is intact

Caption: Troubleshooting workflow for low this compound activity.

Issue 2: High Background Signal in Fluorescence Assays

Possible Causes:

  • Autofluorescence of Substrate or Compounds: The substrate or other compounds in your sample may be intrinsically fluorescent at the assay's excitation and emission wavelengths.

  • Contaminated Reagents: Buffers, solvents, or other reagents may contain fluorescent contaminants.

  • Light Scattering: Particulates or precipitated compounds in the assay well can scatter light, leading to a high background reading.

Troubleshooting Steps:

  • Run Control Experiments:

    • Buffer Blank: Measure the fluorescence of the assay buffer alone.

    • Substrate Blank: Measure the fluorescence of the substrate in the assay buffer without the enzyme.

    • Compound Blank (if applicable): Measure the fluorescence of any test compounds in the assay buffer without the enzyme or substrate.

  • Check Reagent Purity: Use high-purity, fluorescence-free reagents and solvents.

  • Filter Solutions: If precipitation is suspected, filter your buffer and sample solutions.

  • Optimize Plate Reader Settings: Adjust the gain settings on your fluorescence plate reader to minimize background while maintaining a good signal-to-noise ratio for your positive control.

Experimental Protocols

Protocol 1: this compound Activity Assay using a Quenched Fluorescent Substrate

This protocol describes a general method for measuring this compound activity using a FRET (Förster Resonance Energy Transfer)-based quenched fluorescent peptide substrate.

Materials:

  • This compound enzyme

  • Quenched fluorescent peptide substrate (e.g., with a fluorophore like MCA and a quencher like DNP)

  • Assay Buffer: 0.1 M Sodium Acetate, pH 4.0

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM Sodium Acetate, pH 5.0) and store in aliquots at -80°C.

    • Prepare a stock solution of the fluorescent substrate in DMSO.

    • On the day of the assay, dilute the enzyme and substrate to their final working concentrations in the Assay Buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted this compound solution to the appropriate wells.

    • For the blank wells (no enzyme control), add 25 µL of Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C or 50°C).

    • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore over a set period (e.g., 30-60 minutes).

Data Analysis:

  • Subtract the fluorescence signal of the blank wells from the signal of the enzyme-containing wells.

  • Plot the change in fluorescence over time to determine the initial reaction velocity.

Protocol 2: Caseinolytic Assay for this compound Activity

This is a classic method for measuring general proteolytic activity.

Materials:

  • This compound enzyme

  • Casein (Hammersten grade)

  • Assay Buffer: 0.1 M Glycine-HCl, pH 3.0

  • Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of casein in the Assay Buffer. Heat gently to dissolve if necessary and then cool to the assay temperature.

  • Assay Setup:

    • Add 1 mL of the casein solution to test tubes and pre-incubate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

  • Reaction Initiation:

    • Add a defined amount of this compound solution to each tube to start the reaction.

    • For the blank, add the enzyme after the stop solution in the next step.

  • Reaction Termination:

    • After a specific incubation time (e.g., 30 minutes), stop the reaction by adding 1.5 mL of the TCA solution. This will precipitate the undigested casein.

  • Sample Processing:

    • Incubate the tubes on ice for at least 30 minutes to allow for complete precipitation.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Measurement:

    • Carefully collect the supernatant and measure its absorbance at 280 nm. The absorbance is proportional to the amount of solubilized, small peptides.

Quantitative Data Summary

Table 1: Optimal Conditions for this compound Activity

ParameterOptimal Range/ValueSource(s)
pH 2.8 - 4.5[1]
Temperature 50°C - 60°C[1][3]
Stability (pH) 2.2 - 6.4[1]
Stability (Temp.) Activity decreases above 30°C; no residual activity at 70°C[3]

Table 2: Known Inhibitors of this compound

InhibitorType of InhibitionTypical ConcentrationSource(s)
Pepstatin A Competitive1 µM
Diazoacetyl-DL-norleucine methyl ester (DAN) Covalent (modifies active site aspartates)Varies[1]
1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) Covalent (modifies active site aspartates)Varies[1]

Table 3: Example Kinetic Parameters for this compound

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source(s)
Internally quenched fluorescent substrate--2 x 10⁵[1]

Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions.

Visualizations

Enzyme_Assay_Workflow start Start Assay reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) start->reagent_prep plate_setup Set up 96-well Plate (Controls and Samples) reagent_prep->plate_setup add_enzyme Add Enzyme to Wells plate_setup->add_enzyme initiate_reaction Initiate Reaction with Substrate add_enzyme->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate measure Measure Signal (Fluorescence or Absorbance) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: General experimental workflow for an this compound activity assay.

References

How to prevent incomplete protein digestion with Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspergillopepsin I (ASP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for effective protein digestion using this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound (EC 3.4.23.18) is an aspartic endopeptidase derived from Aspergillus species. In research, it is primarily used for the enzymatic digestion of proteins into smaller peptides, a critical step in sample preparation for mass spectrometry-based proteomics analysis.[1][2] Its ability to function under acidic conditions makes it a valuable alternative to other proteases like trypsin.

Q2: What is the substrate specificity of this compound?

This compound shows broad specificity but preferentially cleaves peptide bonds adjacent to hydrophobic amino acid residues.[3] Notably, unlike some other aspartic proteases, it can also cleave at the C-terminus of lysine (B10760008) residues.[3]

Q3: What are the optimal conditions for this compound activity?

For maximal proteolytic activity, this compound requires an acidic environment and elevated temperatures. The optimal conditions are generally a pH of approximately 3.0 and a temperature of around 60°C.

Q4: Can I use common denaturants with this compound?

While strong denaturants like urea (B33335) and guanidine (B92328) hydrochloride are effective for protein unfolding, their compatibility with this compound at its optimal low pH needs careful consideration. High concentrations of these chaotropic agents may impact enzyme activity. It is recommended to perform a pilot experiment to determine the optimal denaturant concentration that ensures protein unfolding without significantly inhibiting this compound.

Q5: How can I inactivate this compound after digestion?

This compound can be irreversibly inactivated by raising the pH to 6.0 or above.[4] A common method to stop the digestion is to add a basic buffer, such as ammonium (B1175870) bicarbonate, to increase the pH of the solution. Alternatively, heating the sample at 95°C for 10 minutes can also inactivate the enzyme.[4]

Troubleshooting Guide: Incomplete Protein Digestion

Incomplete protein digestion can lead to inaccurate and unreliable results in mass spectrometry analysis. Below are common issues and their solutions when using this compound.

Problem Potential Cause Recommended Solution
Low peptide yield or large undigested protein peaks in mass spectrometry data. Suboptimal Enzyme Activity: Incorrect pH or temperature during digestion.Ensure the digestion buffer is at the optimal pH of ~3.0. Use a calibrated pH meter. Incubate the digestion reaction at the optimal temperature of ~60°C using a reliable incubator or water bath.
Insufficient Enzyme-to-Substrate Ratio: Not enough enzyme to completely digest the amount of protein.Optimize the enzyme-to-substrate (E:S) ratio. A starting point of 1:20 to 1:100 (w/w) is recommended.[4] For complex or resistant proteins, a higher enzyme ratio may be necessary. Perform a titration experiment to determine the optimal ratio for your specific sample.
Inadequate Protein Denaturation: The protein is not fully unfolded, limiting protease access to cleavage sites.Ensure complete protein denaturation before adding this compound. Consider using denaturants like urea or guanidine hydrochloride, but be mindful of their potential impact on enzyme activity at low pH. A heat denaturation step prior to adding the enzyme can also be effective.
Inconsistent digestion results between experiments. Inaccurate Quantification of Protein and Enzyme: Errors in determining the starting concentrations of your protein and this compound.Accurately quantify your protein sample using a reliable method such as a BCA or Bradford assay. Determine the specific activity of your this compound stock using an activity assay (see Experimental Protocols section).
Presence of Inhibitors: Contaminants in the sample may be inhibiting the enzyme.Pepstatin A is a known inhibitor of aspartic proteases, including this compound. Ensure your sample is free from this and other potential inhibitors. Clean up your protein sample before digestion using methods like precipitation or buffer exchange.
Poor sequence coverage in mass spectrometry. Suboptimal Digestion Time: Incubation time is too short for complete digestion.Increase the digestion time. While overnight digestion is common for many proteases, the optimal time for this compound may vary depending on the protein substrate. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the ideal digestion duration.
Protein Structure: The protein may have regions that are inherently resistant to this compound cleavage.Consider a multi-enzyme digestion strategy. After initial digestion with this compound, you can perform a second digestion with an enzyme that has a different cleavage specificity, such as trypsin (after adjusting the pH accordingly).

Experimental Protocols

This compound Activity Assay

This protocol is adapted from standard aspartic protease activity assays and can be used to determine the specific activity of your this compound stock.

Materials:

  • Casein solution (1% w/v) in 50 mM Glycine-HCl buffer, pH 3.0

  • This compound stock solution of unknown activity

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Folin-Ciocalteu reagent

  • Tyrosine standard solutions (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a series of tyrosine standards to generate a standard curve.

  • Pre-warm the casein substrate solution to 37°C.

  • Add a known volume of the this compound solution to the pre-warmed casein substrate and incubate at 37°C for 30 minutes.[5][6]

  • Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the undigested casein.[5][6]

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant containing the soluble peptides to a new tube.

  • Add Folin-Ciocalteu reagent to the supernatant and measure the absorbance at 660 nm.

  • Determine the concentration of tyrosine equivalents in your sample using the tyrosine standard curve.

  • One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the specified conditions.[4][7]

In-Solution Protein Digestion with this compound for Mass Spectrometry

This protocol provides a general framework for digesting proteins in solution using this compound for subsequent mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer

  • Denaturation buffer (e.g., 6 M Guanidine HCl or 8 M Urea)

  • Reduction buffer (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylation buffer (e.g., 55 mM Iodoacetamide - IAA)

  • This compound (reconstituted in a low pH buffer, e.g., 10 mM HCl)

  • Digestion buffer (e.g., 100 mM Glycine-HCl, pH 3.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or heating block at 95°C)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation (Optional but Recommended):

    • Note: These steps are typically performed at a neutral or slightly basic pH. If you choose to perform them, you will need to acidify the sample before adding this compound.

    • Denature the protein sample by adding denaturation buffer and incubating at 37°C for 1 hour.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 45 minutes.

    • Quench the alkylation reaction by adding an excess of DTT.

  • Acidification and Digestion:

    • Acidify the sample to a pH of approximately 3.0 by adding an appropriate acidic buffer (e.g., 1 M HCl).

    • Add this compound to the protein solution at an optimized enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the digestion mixture at 60°C for 4-18 hours.

  • Quenching the Reaction:

    • Stop the digestion by either raising the pH to above 6.0 with a basic buffer or by heating the sample to 95°C for 10 minutes.[4]

  • Sample Cleanup:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method prior to mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_digest Acidic Digestion cluster_post Post-Digestion denature Denaturation (e.g., 6M Guanidine HCl) reduce Reduction (e.g., 10mM DTT) denature->reduce alkylate Alkylation (e.g., 55mM IAA) reduce->alkylate acidify Acidify to pH ~3.0 alkylate->acidify add_asp Add this compound (e.g., 1:50 E:S ratio) acidify->add_asp incubate Incubate at 60°C (4-18 hours) add_asp->incubate quench Quench Reaction (pH > 6.0 or 95°C) incubate->quench cleanup C18 Desalting quench->cleanup ms_analysis Mass Spectrometry cleanup->ms_analysis

Caption: In-solution protein digestion workflow with this compound.

troubleshooting_flowchart start Incomplete Digestion Observed check_conditions Verify pH (~3.0) and Temperature (~60°C) start->check_conditions check_ratio Optimize Enzyme:Substrate Ratio (e.g., 1:20 - 1:100) check_conditions->check_ratio Conditions OK solution_conditions Adjust pH and Temperature check_conditions->solution_conditions Incorrect check_denaturation Ensure Complete Protein Denaturation check_ratio->check_denaturation Ratio OK solution_ratio Perform E:S Titration check_ratio->solution_ratio Suboptimal check_time Increase Digestion Time check_denaturation->check_time Denaturation OK solution_denaturation Optimize Denaturant/ Heat Denaturation check_denaturation->solution_denaturation Incomplete solution_time Perform Time-Course Experiment check_time->solution_time Suboptimal end Complete Digestion check_time->end Time OK solution_conditions->check_ratio solution_ratio->check_denaturation solution_denaturation->check_time solution_time->end

Caption: Troubleshooting decision tree for incomplete protein digestion.

References

Optimizing Aspergillopepsin I digestion conditions for complex proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing aspergillopepsin I digestion of complex proteins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible protein digestion for downstream applications such as mass spectrometry.

Troubleshooting Guide

This section addresses common issues encountered during this compound digestion in a question-and-answer format.

Q1: Why is my protein digestion with this compound incomplete?

A1: Incomplete digestion can arise from several factors. Here are the most common causes and their solutions:

  • Suboptimal pH: this compound is an aspartic protease with optimal activity in an acidic environment. Ensure your digestion buffer has a pH between 2.5 and 3.5.[1][2]

  • Incorrect Temperature: The optimal temperature for this compound activity is generally between 37°C and 50°C.[1] For overnight digestions, 37°C is a common starting point. However, prolonged incubation at higher temperatures can lead to enzyme instability.

  • Inappropriate Enzyme-to-Substrate Ratio: A common starting point for enzyme-to-substrate ratio in proteomics is between 1:20 and 1:100 (w/w). If you observe incomplete digestion, consider increasing the amount of this compound.

  • Presence of Inhibitors: Pepstatin A is a potent inhibitor of aspartic proteases like this compound and should be avoided in your sample preparation workflow.[1] High concentrations of salts or detergents can also interfere with enzyme activity.

  • Protein Accessibility: Complex, well-folded proteins can be resistant to digestion. Ensure proper denaturation, reduction, and alkylation of your protein sample before adding this compound to expose cleavage sites.

Q2: I'm observing a high number of missed cleavages in my mass spectrometry data. What can I do?

A2: A high frequency of missed cleavages indicates that this compound is not efficiently cutting at all potential sites. Consider the following:

  • Digestion Time: For complex protein mixtures, an overnight incubation (12-18 hours) at 37°C is often necessary. If you are using a shorter incubation time, extending it may improve cleavage efficiency.

  • Enzyme Activity: Ensure your enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which can reduce its activity.

  • Cleavage Site Context: this compound preferentially cleaves at the C-terminus of hydrophobic residues such as phenylalanine, leucine, tyrosine, and tryptophan.[2][3] However, it can also cleave at lysine (B10760008) residues.[1][2][4] The amino acids surrounding the cleavage site can influence cleavage efficiency.

Q3: My peptide yields are low after digestion and cleanup. What could be the issue?

A3: Low peptide yield can be due to issues with the digestion itself or losses during sample processing.

  • Precipitation during Digestion: Ensure your protein sample is well-solubilized in the digestion buffer. The acidic conditions required for this compound can sometimes cause protein precipitation. The use of acid-labile surfactants can help maintain solubility.

  • Peptide Cleanup: Acidic digestion conditions are compatible with C18-based solid-phase extraction (SPE) for desalting. Ensure your SPE protocol is optimized for peptide binding and elution. Incomplete elution will lead to lower yields.

  • Enzyme Autolysis: Like many proteases, this compound can undergo autolysis. While generally not a major issue, using the minimum effective amount of enzyme can help maximize the yield of peptides from your target protein.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH and temperature for this compound digestion?

A: The optimal pH for this compound activity is in the range of 2.5-3.5.[1][2] The optimal temperature is typically between 37°C and 50°C.[1] For extended digestions, such as those performed overnight for proteomics, 37°C is recommended to balance activity and enzyme stability.

Q: What is the cleavage specificity of this compound?

A: this compound is an aspartic endopeptidase that preferentially cleaves peptide bonds where the P1 position (the amino acid N-terminal to the cleaved bond) is a hydrophobic residue, such as Phenylalanine (F), Leucine (L), Tyrosine (Y), or Tryptophan (W).[2][3] Uniquely among many common aspartic proteases, it can also efficiently cleave at Lysine (K) in the P1 position.[1][2][4] It shows broad specificity, which can be advantageous for generating a diverse set of peptides for high sequence coverage in proteomics.

Q: What are the key differences between this compound and pepsin?

A: Both are aspartic proteases active at low pH. However, a key difference is their cleavage specificity. While both favor hydrophobic residues, this compound can also cleave at lysine residues, a site where pepsin cleavage is rare.[1][2] This can result in a different and potentially complementary set of peptides when analyzing a complex proteome.

Q: Can I use this compound for in-gel digestion?

A: Yes, protocols for in-gel digestion can be adapted for this compound. The key is to ensure the gel pieces are equilibrated in an acidic buffer (pH 2.5-3.5) before adding the enzyme. The subsequent steps of peptide extraction are similar to those used for other proteases.

Q: What are some common inhibitors of this compound?

A: The most potent and specific inhibitor of this compound is pepstatin A.[1] High concentrations of certain salts and detergents can also negatively impact its activity. It is important to ensure your sample is in a compatible buffer before starting the digestion.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound digestion.

Table 1: Optimal Digestion Conditions

ParameterRecommended RangeNotes
pH 2.5 - 3.5Critical for enzyme activity.[1][2]
Temperature 37°C - 50°C37°C is recommended for overnight incubations to ensure stability.[1]
Incubation Time 4 hours - Overnight (18h)Longer times are generally required for complex protein mixtures.
Enzyme:Substrate Ratio 1:100 to 1:20 (w/w)Start with 1:50 and optimize based on digestion efficiency.

Table 2: Cleavage Specificity

P1 Residue PreferenceEfficiencyNotes
Hydrophobic (F, L, Y, W) HighPrimary cleavage sites.[2][3]
Lysine (K) Moderate to HighA key feature distinguishing it from pepsin.[1][2][4]
Other Residues Low to ModerateCleavage can occur at other sites with lower frequency.

Experimental Protocols

In-Solution Digestion Protocol for Mass Spectrometry

This protocol is a starting point and may require optimization for your specific sample.

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend your protein pellet (e.g., from an acetone (B3395972) precipitation) in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Buffer Exchange and Acidification:

    • Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Acidify the sample to pH 2.5-3.0 using 10% trifluoroacetic acid (TFA) or formic acid. Check the pH carefully.

  • This compound Digestion:

    • Prepare a fresh stock solution of this compound in a suitable acidic buffer (e.g., 100 mM glycine-HCl, pH 3.0).

    • Add this compound to the protein solution at an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the digestion mixture at 37°C for 4 hours to overnight with gentle shaking.

  • Digestion Quenching and Peptide Cleanup:

    • The digestion is effectively stopped by the conditions used for peptide cleanup.

    • Desalt the resulting peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Downstream Analysis denature Denaturation (e.g., 8M Urea) reduce Reduction (DTT) denature->reduce alkylate Alkylation (IAA) reduce->alkylate buffer_exchange Buffer Exchange & Acidification (pH 2.5-3.0) alkylate->buffer_exchange add_enzyme Add this compound (1:50 w/w) buffer_exchange->add_enzyme incubate Incubate (37°C, 4-18h) add_enzyme->incubate cleanup Peptide Cleanup (C18 SPE) incubate->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Caption: In-solution digestion workflow using this compound for proteomics.

troubleshooting_logic cluster_solutions Potential Solutions start Incomplete Digestion? check_ph Verify pH (2.5-3.5) start->check_ph check_temp Check Temperature (37-50°C) start->check_temp check_ratio Increase Enzyme: Substrate Ratio start->check_ratio check_inhibitors Remove Inhibitors (e.g., Pepstatin A) start->check_inhibitors check_denaturation Improve Denaturation/ Reduction/Alkylation start->check_denaturation

Caption: Troubleshooting logic for incomplete this compound digestion.

References

Common inhibitors of Aspergillopepsin I activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspergillopepsin I.

Frequently Asked Questions (FAQs)

Q1: What are the most common inhibitors for this compound?

This compound is an aspartic protease. The most common and potent inhibitor for this class of enzymes is Pepstatin A .[1][2][3] Other known inhibitors include the enzyme's own propeptide and the surfactant sodium lauryl sulfate .[4][5]

Q2: What is the mechanism of inhibition by Pepstatin A?

Pepstatin A is a competitive inhibitor of aspartic proteases.[3] It contains an unusual amino acid called statine, which mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme. This allows Pepstatin A to bind tightly to the active site, preventing the substrate from binding.

Q3: Are there any quantitative data available for this compound inhibitors?

Yes, quantitative data for some inhibitors are available. This data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition.

InhibitorEnzyme SourceKiIC50
Pepstatin AAspergillus niger0.045 µM-
PropeptideAspergilloglutamic peptidase*27 nM-

*Note: Aspergilloglutamic peptidase was formerly known as aspergillopepsin II. While this data is not for this compound, it strongly suggests that the propeptide of this compound is also a potent inhibitor.[4]

Troubleshooting Guide

Issue: No or low inhibition observed in my experiment.

Possible CauseTroubleshooting Steps
Incorrect inhibitor concentration Ensure you are using the inhibitor at an effective concentration. For Pepstatin A, a common starting concentration is 1 µM.[2]
Degraded inhibitor stock solution Prepare fresh inhibitor stock solutions. Pepstatin A is often dissolved in solvents like DMSO or ethanol (B145695) and should be stored at -20°C for long-term stability.
Incorrect assay pH This compound is active at an acidic pH, typically between 3.0 and 4.2.[5] Ensure your assay buffer is within this range.
Substrate concentration is too high For competitive inhibitors like Pepstatin A, high substrate concentrations can overcome the inhibition. Try reducing the substrate concentration.
Enzyme concentration is too high A high enzyme concentration may require a higher inhibitor concentration to achieve significant inhibition. Consider reducing the enzyme concentration in your assay.
Inactive enzyme Verify the activity of your this compound preparation using a standard activity assay before performing inhibition studies.

Experimental Protocols

Key Experiment: this compound Inhibition Assay using Casein

This protocol is a general guideline for determining the inhibitory activity of a compound against this compound.

Materials:

  • This compound enzyme solution

  • Casein substrate solution (e.g., 1% w/v in a suitable buffer)

  • Assay buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 3.5)

  • Inhibitor stock solution (e.g., Pepstatin A in DMSO)

  • Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

  • Spectrophotometer and cuvettes

Protocol:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, mix a defined amount of this compound with the desired concentration of the inhibitor.

    • Include a control tube with the enzyme and the solvent used for the inhibitor (e.g., DMSO).

    • Incubate the mixtures for a specific time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Pre-warm the casein substrate solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the casein substrate.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at the reaction temperature.

  • Reaction Termination:

    • Stop the reaction by adding TCA solution. This will precipitate the undigested casein.

    • Incubate on ice for at least 15 minutes to ensure complete precipitation.

  • Measurement:

    • Centrifuge the tubes to pellet the precipitated casein.

    • Carefully collect the supernatant, which contains the digested peptide fragments.

    • Measure the absorbance of the supernatant at 280 nm. A higher absorbance indicates more substrate digestion and lower inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the control samples.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme and Inhibitor Solutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Substrate (Casein) Solution D Initiate Reaction with Substrate B->D C->D E Incubate at Optimal Temperature D->E F Terminate Reaction with TCA E->F G Centrifuge and Collect Supernatant F->G H Measure Absorbance at 280 nm G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for an this compound inhibition assay.

competitive_inhibition E Enzyme (this compound) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Pepstatin A) ES->E P Products ES->P EI->E

Caption: Mechanism of competitive inhibition of this compound.

References

Improving the stability of Aspergillopepsin I in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Aspergillopepsin I in solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for this compound activity?

A1: this compound, an aspartic protease, functions optimally under acidic conditions. The optimal pH for its activity is typically around 3.0.[1][2] The enzyme is generally stable within a pH range of 2.5 to 6.0.[3] Its optimal temperature is approximately 60°C, though stability decreases at temperatures above 50°C.[1][2]

Q2: My this compound is losing activity during storage. What are the recommended storage conditions?

A2: For long-term storage, it is recommended to store this compound at low temperatures, such as -20°C or -80°C, to minimize degradation.[4] Preparing single-use aliquots is advisable to prevent multiple freeze-thaw cycles, which can lead to a loss of activity. Adding cryoprotectants like glycerol (B35011) can also enhance stability during frozen storage.

Q3: What are common causes of this compound instability in solution?

A3: Instability can arise from several factors, including:

  • Suboptimal pH: Deviations from the optimal acidic pH range can lead to denaturation.

  • High Temperatures: Exposure to temperatures above its optimal range will cause irreversible denaturation.[1][5]

  • Proteolytic Degradation: As a protease, this compound can undergo autolysis.

  • Mechanical Stress: Vigorous shaking or stirring can introduce mechanical stress and lead to aggregation and inactivation.

  • Oxidation: Exposure to oxidizing agents can damage the enzyme's structure.

Q4: Can I use additives to improve the stability of my this compound solution?

A4: Yes, various additives can enhance the stability of this compound. Common stabilizers include:

  • Polyols: Glycerol and sorbitol can stabilize the protein's native conformation.[6][7]

  • Salts: The effect of salts is concentration-dependent, but they can sometimes stabilize enzymes by modulating ionic interactions.

  • Bovine Serum Albumin (BSA): At low concentrations, BSA can act as a "sacrificial" protein to prevent the adsorption of the enzyme to surfaces and reduce autolysis.

Troubleshooting Guides

Issue 1: Rapid Loss of Enzymatic Activity

Your this compound solution loses a significant amount of activity shortly after preparation.

Troubleshooting Workflow

Troubleshooting_Activity_Loss start Start: Rapid Activity Loss check_ph Verify Buffer pH (Optimal ~3.0) start->check_ph check_temp Assess Incubation/Storage Temperature (Optimal < 50°C) check_ph->check_temp pH is optimal end_node Resolution: Improved Stability check_ph->end_node pH is suboptimal Adjust pH check_mixing Evaluate Mixing/Handling (Avoid Vigorous Agitation) check_temp->check_mixing Temp is optimal check_temp->end_node Temp is too high Lower Temperature add_stabilizer Consider Adding a Stabilizer (e.g., Glycerol, BSA) check_mixing->add_stabilizer Handling is gentle check_mixing->end_node Vigorous mixing Gentle Handling aliquot Prepare Fresh Aliquots for Storage add_stabilizer->aliquot aliquot->end_node

Caption: Troubleshooting workflow for rapid loss of this compound activity.

Possible Causes and Solutions:

  • Incorrect Buffer pH:

    • Verify: Measure the pH of your buffer.

    • Solution: Adjust the pH to be within the optimal range of 2.5-4.0.

  • High Temperature:

    • Verify: Check the temperature of your incubator, water bath, or storage unit.

    • Solution: Ensure that the enzyme is not exposed to temperatures exceeding 50°C for extended periods.[1] For storage, use -20°C or -80°C.

  • Improper Handling:

    • Verify: Review your mixing and handling procedures.

    • Solution: Mix gently by inversion or slow pipetting. Avoid vigorous vortexing or shaking.

  • Autolysis:

    • Solution: Work with more concentrated enzyme solutions when possible, as dilution can sometimes promote autolysis. Consider adding a general protease inhibitor if your experiment allows.

Issue 2: Enzyme Precipitation Over Time

You observe precipitation in your this compound solution after a period of storage.

Troubleshooting Workflow

Troubleshooting_Precipitation start Start: Enzyme Precipitation check_concentration Review Enzyme Concentration start->check_concentration centrifuge Centrifuge and Use Supernatant (Short-term solution) start->centrifuge check_buffer Examine Buffer Composition (pH, Ionic Strength) check_concentration->check_buffer Concentration is appropriate end_node Resolution: Clear Solution check_concentration->end_node Concentration too high Lower Concentration add_solubilizing_agent Incorporate a Solubilizing Agent (e.g., low % glycerol) check_buffer->add_solubilizing_agent Buffer is standard check_buffer->end_node Buffer causing issues Optimize Buffer add_solubilizing_agent->end_node centrifuge->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Possible Causes and Solutions:

  • High Enzyme Concentration:

    • Verify: Check the concentration of your enzyme stock.

    • Solution: Dilute the enzyme to a lower working concentration.

  • Suboptimal Buffer Conditions:

    • Verify: Review the pH and ionic strength of your buffer. Extreme pH or high salt concentrations can lead to precipitation.

    • Solution: Optimize the buffer composition. Perform a buffer screen to identify the most suitable conditions for solubility.

  • Aggregation:

    • Solution: The addition of stabilizing agents that also enhance solubility, such as glycerol (e.g., 10-50% v/v), can prevent aggregation.[6][7] Ensure gentle mixing during handling.

Data Presentation

Table 1: pH Stability of this compound

pH RangeStabilityReference
2.2 - 6.4Fairly Stable[3]
2.5 - 6.0Fairly Stable[3]
~3.0Optimal Activity[1][2]

Table 2: Thermostability of this compound

TemperatureConditionsResidual ActivityReference
> 30°C60 min pre-incubation (pH 3.0)Decreasing[5]
> 50°C15 min pre-incubationDecreasing[1]
~55°C-Optimal Activity[8]
~60°C-Optimal Activity[1]
70°C60 min pre-incubation (pH 3.0)None[5]
> 70°C15 min pre-incubationNone[1]

Experimental Protocols

Protocol 1: this compound Activity Assay (Casein Substrate)

This protocol is adapted from general protease assay procedures and is suitable for determining the activity of this compound.[9]

Materials:

  • This compound enzyme solution

  • Casein substrate solution (1% w/v in 0.1 M Glycine-HCl buffer, pH 3.0)

  • 0.1 M Glycine-HCl buffer, pH 3.0

  • Trichloroacetic acid (TCA) solution (5% w/v)

  • Spectrophotometer and cuvettes

Procedure:

  • Substrate Preparation: Dissolve 1 g of casein in 100 mL of 0.1 M Glycine-HCl buffer, pH 3.0. Heat gently in a water bath to aid dissolution, then cool to the assay temperature.

  • Enzyme Preparation: Prepare serial dilutions of your this compound solution in cold 0.1 M Glycine-HCl buffer, pH 3.0.

  • Reaction Setup:

    • Pipette 1.0 mL of the casein substrate solution into test tubes.

    • Pre-incubate the tubes at the desired assay temperature (e.g., 37°C or 55°C) for 5 minutes.

  • Initiate Reaction:

    • Add 0.2 mL of the diluted enzyme solution to each tube and start a timer.

    • For the blank, add 0.2 mL of the buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the assay temperature.

  • Stop Reaction: Terminate the reaction by adding 1.0 mL of 5% TCA solution to each tube. This will precipitate the undigested casein.

  • Centrifugation: Centrifuge the tubes at 5,000 x g for 10 minutes to pellet the precipitated casein.

  • Measurement: Carefully collect the supernatant. Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. The absorbance is proportional to the amount of solubilized peptides.

  • Calculation: One unit of activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute under the specified conditions.

Protocol 2: Evaluating the Effect of Glycerol on this compound Stability

This protocol provides a framework for assessing the stabilizing effect of glycerol on this compound during storage.

Materials:

  • This compound stock solution

  • 0.1 M Glycine-HCl buffer, pH 3.0

  • Glycerol (sterile)

  • Thermostated incubator or water bath (e.g., 37°C or 50°C)

  • Reagents for activity assay (see Protocol 1)

Procedure:

  • Preparation of Stabilized Solutions:

    • Prepare a series of this compound solutions in 0.1 M Glycine-HCl buffer (pH 3.0) containing different concentrations of glycerol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

    • Ensure the final enzyme concentration is the same in all preparations.

  • Initial Activity Measurement (Time 0):

    • Immediately after preparation, take an aliquot from each glycerol concentration and measure the enzymatic activity using the casein activity assay (Protocol 1). This will serve as the baseline activity (100%).

  • Incubation:

    • Incubate the remaining solutions at a temperature known to cause instability (e.g., 50°C).

  • Time-Course Activity Measurement:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Measure the residual enzymatic activity for each sample using the casein activity assay.

  • Data Analysis:

    • For each glycerol concentration, plot the percentage of residual activity against time.

    • Compare the stability profiles to determine the optimal glycerol concentration for stabilizing this compound under the tested conditions.

Protocol 3: Immobilization of this compound on a Solid Support

This protocol provides a general method for the covalent immobilization of enzymes, which can enhance stability.

Experimental Workflow for Immobilization

Immobilization_Workflow start Start: Enzyme Immobilization activate_support Activate Solid Support (e.g., with glutaraldehyde) start->activate_support enzyme_coupling Couple this compound to Activated Support activate_support->enzyme_coupling washing Wash to Remove Unbound Enzyme enzyme_coupling->washing blocking Block Remaining Active Sites on Support washing->blocking activity_assay Assay Activity of Immobilized Enzyme blocking->activity_assay end_node Result: Stabilized Immobilized Enzyme activity_assay->end_node

Caption: General workflow for the immobilization of this compound.

Materials:

  • This compound solution

  • Solid support (e.g., aminopropyl-functionalized silica (B1680970) beads, agarose (B213101) beads)

  • Glutaraldehyde (B144438) solution (2.5% v/v in phosphate (B84403) buffer, pH 7.0)

  • Coupling buffer (e.g., 0.1 M Glycine-HCl, pH 3.0)

  • Washing buffer (e.g., Coupling buffer with 1 M NaCl)

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.0)

  • Storage buffer (e.g., 0.1 M Glycine-HCl, pH 3.0)

Procedure:

  • Support Activation:

    • Wash the solid support with distilled water.

    • Activate the support by incubating it with a 2.5% glutaraldehyde solution for 2 hours at room temperature with gentle shaking.

    • Wash the activated support extensively with distilled water and then with the coupling buffer.

  • Enzyme Coupling:

    • Prepare a solution of this compound in the coupling buffer.

    • Add the enzyme solution to the activated support and incubate for 2-4 hours at 4°C with gentle agitation.

  • Washing:

    • Separate the support from the solution and wash it with the washing buffer to remove any non-covalently bound enzyme.

    • Follow with a wash using the coupling buffer.

  • Blocking:

    • Block any remaining reactive aldehyde groups on the support by incubating with the blocking solution for 1 hour at room temperature.

  • Final Wash and Storage:

    • Wash the immobilized enzyme thoroughly with the storage buffer.

    • Store the immobilized this compound at 4°C in the storage buffer.

  • Activity Determination:

    • Determine the activity of the immobilized enzyme using the casein activity assay (Protocol 1), ensuring the suspension is well-mixed during the assay.

References

Technical Support Center: Aspergillopepsin I Activity and Detergent Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of detergents on Aspergillopepsin I activity.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of detergents on this compound activity?

A1: The effect of a detergent on this compound activity is highly dependent on the type of detergent used. Generally, non-ionic detergents such as Triton X-100 and Tween-20 are less likely to denature the enzyme and may even enhance its activity or have no significant effect.[1][2] In contrast, anionic detergents like Sodium Dodecyl Sulfate (SDS) are known to be strong protein denaturants and can significantly inhibit or completely inactivate this compound, similar to their effect on other proteases.[1]

Q2: Why does SDS inhibit this compound activity?

A2: SDS is an anionic surfactant that disrupts the non-covalent bonds responsible for the three-dimensional structure of proteins.[1] This disruption unfolds the enzyme, including its active site, leading to a loss of catalytic function, a process known as denaturation.

Q3: Can Triton X-100 or Tween-20 be included in my experimental buffer?

A3: Yes, in many cases, low concentrations of non-ionic detergents like Triton X-100 and Tween-20 can be included in experimental buffers. They are often used to prevent non-specific binding of the enzyme to surfaces and to solubilize substrates without significantly impacting enzyme activity.[3] In some instances, these detergents have been shown to enhance the activity of proteases.[4] However, it is always recommended to perform a pilot experiment to determine the optimal concentration for your specific assay conditions.

Q4: At what concentration should I use detergents in my experiment?

A4: The optimal concentration of a detergent depends on the specific detergent and the experimental goals. For non-ionic detergents like Triton X-100 and Tween-20, concentrations typically range from 0.01% to 0.1% (v/v). For SDS, even low concentrations can be inhibitory. It is crucial to perform a concentration-response experiment to determine the effect of the chosen detergent on your specific assay.

Q5: How can I remove detergents after an experiment if needed?

A5: Detergents can be removed using methods such as dialysis, gel filtration chromatography, or by using detergent-removing resins. The choice of method will depend on the downstream application and the properties of your protein.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete loss of enzyme activity The presence of an anionic detergent like SDS in your buffer or sample.Remove SDS from all buffers and samples. If its presence is unavoidable for other experimental reasons, consider alternative non-denaturing detergents. Check all reagent components for hidden sources of strong detergents.
High concentration of a non-ionic detergent.Although generally milder, high concentrations of non-ionic detergents can still inhibit enzyme activity.[3] Perform a dilution series to find a non-inhibitory concentration.
Inconsistent or variable enzyme activity Detergent concentration is near its critical micelle concentration (CMC), leading to changes in substrate or enzyme availability.Ensure the detergent concentration is well above or below the CMC to maintain a consistent state of micellization. Refer to the manufacturer's specifications for the CMC value.
The age or quality of the detergent stock solution.Some detergents, like Triton X-100, can form peroxides over time which can damage proteins. Use fresh or properly stored detergent solutions.
Increased enzyme activity Some non-ionic detergents can enhance the activity of certain proteases.[4]This may not be a problem, but it is important to be aware of this potential effect and to maintain a consistent detergent concentration across all experiments for reproducible results. If you are comparing results to a detergent-free condition, report this enhancement.

Data Presentation

Table 1: Illustrative Effect of Common Detergents on Fungal Protease Activity

Disclaimer: The following data is a generalized representation based on findings for various fungal proteases and may not be specific to this compound due to a lack of available quantitative data for this particular enzyme. Researchers should perform their own experiments to determine the precise effects of these detergents on this compound activity under their specific assay conditions.

DetergentTypeConcentration RangeExpected Effect on Activity
Sodium Dodecyl Sulfate (SDS) Anionic0.01% - 0.1%Significant Inhibition to Complete Inactivation
Triton X-100 Non-ionic0.01% - 0.1%No significant effect or potential enhancement
Tween-20 Non-ionic0.01% - 0.1%No significant effect or potential enhancement[2]

Experimental Protocols

Protocol: Determining the Effect of Detergents on this compound Activity

This protocol outlines a method to assess the impact of various detergents on the proteolytic activity of this compound using a casein-based assay.

Materials:

  • This compound enzyme solution

  • Casein substrate solution (e.g., 1% w/v in a suitable buffer)

  • Assay Buffer (e.g., 50 mM Glycine-HCl, pH 3.0)

  • Detergent stock solutions (e.g., 10% w/v SDS, 10% v/v Triton X-100, 10% v/v Tween-20)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Folin & Ciocalteu's phenol (B47542) reagent

  • Tyrosine standard solution

  • Spectrophotometer and cuvettes

Procedure:

  • Enzyme-Detergent Incubation:

    • Prepare a series of microcentrifuge tubes. To each tube, add a specific volume of this compound solution.

    • Add varying concentrations of the detergent to be tested (e.g., final concentrations of 0.01%, 0.05%, 0.1% for non-ionic detergents and a wider range for SDS).

    • Include a control tube with no detergent.

    • Bring the final volume of each tube to be equal with the assay buffer.

    • Incubate the mixtures for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Pre-warm the casein substrate solution to the reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the pre-incubated enzyme-detergent mixture to the casein solution.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at the reaction temperature.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested casein.

    • Incubate on ice for at least 30 minutes to ensure complete precipitation.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Quantification of Hydrolyzed Substrate:

    • Carefully collect the supernatant, which contains the soluble peptides resulting from casein hydrolysis.

    • Measure the amount of tyrosine in the supernatant using the Folin-Ciocalteu method. This involves adding the Folin & Ciocalteu's reagent and measuring the absorbance at a specific wavelength (e.g., 660 nm) after color development.

    • Create a standard curve using known concentrations of tyrosine to determine the concentration of tyrosine in the experimental samples.

  • Data Analysis:

    • Calculate the enzyme activity for each detergent concentration. One unit of activity can be defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions.

    • Express the activity in the presence of each detergent concentration as a percentage of the activity of the control sample (no detergent).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme This compound Solution Mix Enzyme + Detergent Mixture (Varying Concentrations) Enzyme->Mix Detergent Detergent Stock (SDS, Triton X-100, Tween-20) Detergent->Mix Buffer Assay Buffer Buffer->Mix Reaction Hydrolysis of Casein Mix->Reaction Add to Substrate Casein Substrate Substrate->Reaction Stop Stop Reaction with TCA Reaction->Stop Centrifuge Centrifuge to Pellet Undigested Casein Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Measure Measure Tyrosine Release (Spectrophotometry) Supernatant->Measure Data Calculate % Remaining Activity Measure->Data

Caption: Experimental workflow for determining the effect of detergents on this compound activity.

References

Technical Support Center: Optimizing Enzyme-to-Substrate Ratio for Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzyme-to-substrate ratio for Aspergillopepsin I.

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme-to-substrate (E:S) ratio for this compound?

A1: There is no single optimal E:S ratio for this compound, as it is highly dependent on the specific substrate being used, as well as other experimental conditions such as pH, temperature, and incubation time. The ideal ratio should be determined empirically for each new substrate or experimental setup. Generally, the goal is to use a substrate concentration that is saturating for the enzyme, allowing the reaction to proceed at or near its maximum velocity (Vmax), while keeping the enzyme concentration low enough to ensure a linear reaction rate over the desired time course.

Q2: How do I determine the initial enzyme and substrate concentrations to test?

A2: A good starting point is to review the literature for similar substrates or enzymes to get a preliminary range. For the substrate, a common approach is to test a wide range of concentrations that bracket the expected Michaelis constant (Km). If the Km is unknown, you can start with concentrations ranging from micromolar to millimolar. For the enzyme, the concentration should be significantly lower than the lowest substrate concentration to ensure the substrate is in excess.

Q3: What is the significance of the Michaelis Constant (Km) in optimizing the E:S ratio?

A3: The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[1] It is a measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[1] To achieve a reaction rate that is close to Vmax and less sensitive to minor fluctuations in substrate concentration, it is recommended to use a substrate concentration that is significantly higher than the Km (typically 5-10 times the Km).

Q4: What are the typical substrates used for this compound assays?

A4: Common substrates for this compound and other acid proteases include casein and hemoglobin.[2][3] These proteins are often used in assays where their hydrolysis is monitored by measuring the increase in soluble peptides.

Q5: What are the optimal pH and temperature conditions for this compound activity?

A5: this compound is an acid protease and typically exhibits optimal activity at a pH between 3.0 and 4.2. The optimal temperature is generally in the range of 50-60°C. However, for specific applications or substrates, these parameters may need to be re-optimized.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity detected. Sub-optimal E:S Ratio: The enzyme concentration may be too low relative to the substrate, or the substrate concentration may be too low to generate a detectable signal.1. Increase Enzyme Concentration: Perform a titration of the enzyme concentration while keeping the substrate concentration constant. 2. Increase Substrate Concentration: If the enzyme concentration is known to be adequate, increase the substrate concentration.
Reaction rate is not linear over time (plateaus too quickly). Substrate Depletion: The substrate is being consumed too rapidly by the enzyme.1. Decrease Enzyme Concentration: A lower enzyme concentration will slow down the reaction rate. 2. Increase Substrate Concentration: A higher initial substrate concentration will take longer to be depleted.
High background signal. Substrate Instability: The substrate may be degrading spontaneously under the assay conditions (e.g., low pH).1. Run a "Substrate Only" Control: Incubate the substrate without the enzyme to measure the rate of non-enzymatic degradation. 2. Optimize Buffer Conditions: Test different buffer components or additives to improve substrate stability.
Inconsistent results between replicates. Pipetting Errors: Inaccurate or inconsistent pipetting of either enzyme or substrate.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare a Master Mix: For multiple reactions, prepare a master mix of the common reagents to minimize pipetting variations.
Enzyme appears to be inhibited. High Substrate Concentration (Substrate Inhibition): Some enzymes can be inhibited by very high concentrations of their substrate.1. Perform a Substrate Titration: Test a wide range of substrate concentrations to identify the optimal range and observe if activity decreases at very high concentrations. 2. Consult Literature: Check for known instances of substrate inhibition for this compound or similar proteases.

Data Presentation

The following table provides a hypothetical example of data obtained from an experiment to determine the optimal substrate concentration for this compound with casein as the substrate. The reaction velocity is measured as the change in absorbance at 275 nm per minute, which corresponds to the release of soluble peptides.

Casein Concentration (mg/mL)This compound Concentration (µg/mL)E:S Ratio (w/w)Initial Reaction Velocity (ΔA275/min)
0.511:5000.05
1.011:10000.09
2.011:20000.15
4.011:40000.22
6.011:60000.26
8.011:80000.28
10.011:100000.29
12.011:120000.29

Note: This is example data and actual results may vary.

Experimental Protocols

Protocol for Determining the Optimal Substrate Concentration (Casein Assay)

This protocol is adapted from standard protease assay procedures.[2][3]

1. Reagents and Materials:

  • This compound stock solution

  • Casein (Hammarsten grade)

  • 0.05 M Glycine-HCl Buffer, pH 3.0

  • 10% (w/v) Trichloroacetic Acid (TCA)

  • Spectrophotometer and cuvettes (for UV absorbance)

  • Water bath or incubator at 50°C

  • Test tubes

  • Pipettes

2. Preparation of Solutions:

  • Casein Substrate Stock Solution (e.g., 20 mg/mL): Dissolve casein in 0.05 M Glycine-HCl buffer, pH 3.0. This may require gentle heating and stirring. Prepare fresh daily.

  • This compound Working Solution: Dilute the stock solution of this compound in cold 0.05 M Glycine-HCl buffer, pH 3.0 to the desired concentration. Keep on ice.

  • TCA Solution: Prepare a 10% (w/v) solution of TCA in deionized water.

3. Assay Procedure:

  • Prepare Substrate Dilutions: In a series of test tubes, prepare different concentrations of casein by diluting the stock solution with the Glycine-HCl buffer. For example, you can prepare final concentrations ranging from 0.5 to 12 mg/mL.

  • Pre-incubation: Pre-warm the substrate dilutions at 50°C for 5 minutes.

  • Initiate the Reaction: Add a fixed amount of the this compound working solution to each tube to start the reaction. Ensure thorough but gentle mixing.

  • Incubation: Incubate the reaction mixtures at 50°C for a fixed period (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 10% TCA solution. This will precipitate the undigested casein.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

  • Measure Absorbance: Carefully transfer the supernatant to a clean cuvette and measure the absorbance at 275 nm. The absorbance is proportional to the amount of soluble peptides released.

  • Controls:

    • Blank: A tube containing only the substrate and buffer, with TCA added before the enzyme.

    • Enzyme Control: A tube containing the enzyme and buffer, with TCA added.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of each sample.

  • Plot the initial reaction velocity (ΔA275/min) against the substrate concentration.

  • From this plot, you can estimate the Vmax and Km. The optimal substrate concentration is typically in the range where the reaction rate begins to plateau (approaches Vmax).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Stock Solution C Prepare Substrate Dilutions A->C B Prepare Enzyme Working Solution E Initiate Reaction with Enzyme B->E D Pre-incubate Substrate C->D D->E F Incubate at Optimal Temperature E->F G Stop Reaction with TCA F->G H Centrifuge to Pellet Precipitate G->H I Measure Supernatant Absorbance at 275 nm H->I J Plot Velocity vs. [Substrate] I->J Troubleshooting_Logic Start Problem with Assay LowSignal Low/No Signal Start->LowSignal NonLinear Non-Linear Rate Start->NonLinear HighBackground High Background Start->HighBackground IncEnzyme Increase [Enzyme] LowSignal->IncEnzyme Is [E] too low? IncSubstrate Increase [Substrate] LowSignal->IncSubstrate Is [S] too low? NonLinear->IncSubstrate Substrate depletion? DecEnzyme Decrease [Enzyme] NonLinear->DecEnzyme Substrate depletion? SubstrateControl Run Substrate-Only Control HighBackground->SubstrateControl Substrate instability?

References

Navigating Post-Digestion: A Technical Guide to Aspergillopepsin I Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective inactivation of Aspergillopepsin I following protein digestion. This resource offers clear, actionable protocols and data-driven insights to ensure the integrity of experimental results.

This compound, an aspartic protease commonly used in research and pharmaceutical development for protein characterization, requires complete inactivation after the digestion process to prevent unwanted further degradation of target peptides. Incomplete inactivation can lead to compromised data and misinterpreted results. This guide addresses the critical methods for stopping the enzymatic activity of this compound, focusing on heat inactivation, chemical inhibition, and pH adjustment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical support center is designed in a user-friendly question-and-answer format to directly address common issues and queries encountered during experimental workflows.

1. What are the primary methods for inactivating this compound?

The most common and effective methods for inactivating this compound are:

  • Heat Inactivation: Exposing the enzyme to elevated temperatures to induce denaturation.

  • Chemical Inhibition: Utilizing specific molecules that bind to the enzyme's active site, blocking its activity. This can be reversible or irreversible.

  • pH Adjustment: Shifting the pH of the solution to a range where the enzyme is no longer active.

2. How can I be sure that the this compound is completely inactivated?

To confirm complete inactivation, it is crucial to perform an enzyme activity assay. A standard method involves incubating a known substrate with the treated enzyme solution and measuring the rate of substrate cleavage. A lack of activity compared to a positive control indicates successful inactivation. A protocol for assessing proteolytic activity using a casein substrate is detailed below.

Inactivation Protocols and Quantitative Data

Below are detailed protocols for the primary inactivation methods, accompanied by a table summarizing key quantitative data for easy comparison.

Heat Inactivation

Heat inactivation is a straightforward method that irreversibly denatures this compound.

Experimental Protocol:

  • Following the completion of the protein digestion, place the sample vial in a heat block or water bath pre-heated to 75°C.

  • Incubate the sample for 15 minutes.

  • After incubation, allow the sample to cool to room temperature.

  • Proceed with downstream processing or store the sample at -20°C or below.

Quantitative Data Summary:

Inactivation MethodParameterValueOutcome
Heat Inactivation Temperature> 70°CNo residual activity detected[1]
Duration15 minutesComplete inactivation[1]
Chemical Inhibition Pepstatin A1 µMEffective inhibition
Pepstatin A (Ki)~10⁻¹⁰ M (for pepsin)Potent competitive inhibitor[2]
DAN & EPNPVariesIrreversible inhibition
pH Adjustment pH> 6.4Enzyme is stable in the pH range of 2.2-6.4[3]
Chemical Inhibition

Chemical inhibitors offer a targeted approach to inactivate this compound.

Pepstatin A is a potent and widely used reversible inhibitor of aspartic proteases, including this compound.[2][4]

Experimental Protocol:

  • Prepare a Pepstatin A stock solution: Dissolve Pepstatin A in an organic solvent such as methanol (B129727) or DMSO to a concentration of 1 mM.[5] Store this stock solution at -20°C.

  • Determine the required concentration: A final concentration of 1 µM Pepstatin A is generally effective for inhibiting this compound.

  • Add to the digestion reaction: At the end of the digestion period, add the appropriate volume of the Pepstatin A stock solution to the reaction mixture to achieve the final concentration of 1 µM.

  • Incubate: Allow the inhibitor to interact with the enzyme by incubating the mixture for 10-15 minutes at 37°C.[6]

  • The sample is now ready for downstream applications.

Diazoacetyl-DL-norleucine methyl ester (DAN) and 1,2-epoxy-3-(p-nitrophenoxy)propane (B1217041) (EPNP) are irreversible inhibitors of some aspartic proteases.[3] They covalently modify the active site of the enzyme, leading to permanent inactivation.[7]

Experimental Protocol (General Guidance):

Detailed protocols for the use of DAN and EPNP with this compound are less common in standard literature. However, a general approach involves:

  • Preparing a stock solution of the inhibitor in an appropriate solvent.

  • Adding the inhibitor to the digestion reaction at a concentration determined through empirical testing.

  • Incubating the mixture to allow for the covalent modification to occur. Reaction times and conditions will need to be optimized for the specific experimental setup.

pH Adjustment

This compound has an optimal pH of approximately 3.0.[1] Shifting the pH of the solution to a more neutral or alkaline range can significantly reduce its activity. The enzyme is stable in a pH range of 2.2-6.4.[3]

Experimental Protocol:

  • After digestion, add a buffering agent to raise the pH of the solution to above 7.0. For example, add a sufficient amount of 1 M Tris-HCl, pH 8.0.

  • Verify the final pH of the solution using a pH meter.

  • This method may not result in complete and irreversible inactivation, and its suitability depends on the downstream application.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for heat and chemical inactivation.

HeatInactivationWorkflow cluster_workflow Heat Inactivation Workflow Start Protein Digestion with this compound Heat Incubate at >70°C for 15 minutes Start->Heat Digestion Complete Cool Cool to Room Temperature Heat->Cool End Downstream Processing Cool->End ChemicalInhibitionWorkflow cluster_workflow Chemical Inhibition Workflow (Pepstatin A) Start Protein Digestion with this compound AddInhibitor Add Pepstatin A (1 µM final concentration) Start->AddInhibitor Digestion Complete Incubate Incubate for 10-15 minutes at 37°C AddInhibitor->Incubate End Downstream Processing Incubate->End

References

Technical Support Center: Aspergillopepsin I Cleavage and Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspergillopepsin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of post-translational modifications (PTMs) on this compound cleavage activity.

Frequently Asked Questions (FAQs)

Q1: What is the general substrate specificity of this compound?

This compound, an aspartic protease from Aspergillus species, demonstrates broad specificity.[1][2] It preferentially cleaves peptide bonds between hydrophobic amino acid residues at the P1 and P1' positions.[1][2] Uniquely, it can also accommodate a lysine (B10760008) residue at the P1 position, an uncommon characteristic for aspartic proteases.[3]

Q2: How can post-translational modifications (PTMs) like glycosylation and phosphorylation affect this compound cleavage?

While specific quantitative data on the direct impact of PTMs on this compound cleavage is limited, general principles for proteases suggest several potential effects:

  • Glycosylation: Large glycan moieties near a cleavage site can cause steric hindrance, potentially blocking this compound from accessing the peptide backbone. This can lead to a decrease in or complete inhibition of cleavage at that site. However, glycosylation can also alter the local conformation of the substrate, which may either expose a previously inaccessible cleavage site or mask an existing one.[4][5]

  • Phosphorylation: The addition of a negatively charged phosphate (B84403) group can influence cleavage through electrostatic interactions. If the active site of this compound has a net negative charge at the operating pH, phosphorylation of a nearby residue on the substrate could lead to electrostatic repulsion, thereby reducing cleavage efficiency. Conversely, if the active site has a positive charge, it could enhance binding and cleavage. Phosphorylation can also induce conformational changes in the substrate that affect cleavage site accessibility.

Q3: Are there any known PTMs on this compound itself?

Some studies indicate that this compound can be glycosylated.[6] The extent and nature of this glycosylation may vary depending on the expression system used. The presence of glycans on the enzyme itself could influence its stability, activity, and even its own substrate specificity.

Q4: What are the optimal assay conditions for this compound?

This compound is an acidic protease.[3] The optimal pH for its activity is generally in the range of 2.5 to 4.5.[3] It is important to consider the specific substrate and experimental conditions, as the optimal pH can vary.

Troubleshooting Guides

Problem 1: No or Low Cleavage of a Glycosylated Substrate

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Steric Hindrance: The glycan is physically blocking the cleavage site.1. Mass Spectrometry: Use mass spectrometry to confirm the cleavage site and the proximity of the glycan. 2. Deglycosylation: Treat the substrate with a glycosidase (e.g., PNGase F for N-linked glycans) to remove the carbohydrate moiety and repeat the cleavage assay. A significant increase in cleavage will confirm steric hindrance. 3. Site-Directed Mutagenesis: If possible, mutate the glycosylation site on the substrate and re-run the assay.
Incorrect Assay Conditions: The pH or buffer composition is not optimal for the glycosylated substrate.1. pH Optimization: Perform the assay over a range of pH values (e.g., 2.5 to 5.0) to determine the optimal pH for the modified substrate. 2. Buffer Optimization: Test different buffer systems to ensure compatibility with both the enzyme and the glycosylated substrate.
Enzyme Inhibition: Components in the substrate preparation are inhibiting this compound.1. Purification: Ensure the glycosylated substrate is highly purified and free of contaminants from the expression and purification process. 2. Control Reactions: Run control reactions with a known, non-glycosylated substrate to confirm enzyme activity.

Logical Workflow for Troubleshooting Low Cleavage of Glycosylated Substrate

start Low/No Cleavage of Glycosylated Substrate check_activity Confirm this compound Activity with Control Substrate start->check_activity activity_ok Activity OK? check_activity->activity_ok investigate_enzyme Troubleshoot Enzyme (Storage, Handling, etc.) activity_ok->investigate_enzyme No deglycosylate Deglycosylate Substrate (e.g., PNGase F) activity_ok->deglycosylate Yes repeat_assay Repeat Cleavage Assay deglycosylate->repeat_assay cleavage_increase Cleavage Increased? repeat_assay->cleavage_increase steric_hindrance Conclusion: Steric Hindrance by Glycan cleavage_increase->steric_hindrance Yes other_factors Investigate Other Factors: - Assay Conditions (pH) - Substrate Conformation cleavage_increase->other_factors No

Caption: Troubleshooting workflow for low cleavage of glycosylated substrates.

Problem 2: Altered Cleavage Specificity with a Phosphorylated Substrate

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Electrostatic Repulsion/Attraction: The phosphate group is interacting with charged residues in the active site of this compound.1. Modeling: If the structure of this compound is available, model the phosphorylated substrate in the active site to predict electrostatic interactions. 2. pH Variation: Altering the pH can change the protonation state of acidic and basic residues in the enzyme's active site, potentially mitigating electrostatic repulsion.
Conformational Change in Substrate: Phosphorylation has induced a structural change in the substrate, hiding or exposing cleavage sites.1. Structural Analysis: Use techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR) to compare the secondary and tertiary structures of the phosphorylated and non-phosphorylated substrates. 2. Limited Proteolysis: Perform limited proteolysis with a different protease to see if the overall digestion pattern has changed, indicating a conformational shift.
Substrate Purity: The phosphorylated substrate preparation contains impurities or is incompletely phosphorylated.1. Mass Spectrometry: Confirm the phosphorylation site and the homogeneity of the phosphorylated peptide using mass spectrometry. 2. Purification: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for the phosphorylated peptide.

Signaling Pathway for Investigating Altered Cleavage of Phosphorylated Substrate

start Altered Cleavage of Phosphorylated Substrate confirm_phos Confirm Phosphorylation Site and Homogeneity (MS) start->confirm_phos phos_ok Phosphorylation Confirmed? confirm_phos->phos_ok purify_substrate Purify/Enrich Phosphorylated Substrate phos_ok->purify_substrate No dephosphorylate Dephosphorylate Substrate (e.g., Phosphatase) phos_ok->dephosphorylate Yes repeat_assay Repeat Cleavage Assay dephosphorylate->repeat_assay cleavage_restored Original Cleavage Pattern Restored? repeat_assay->cleavage_restored electrostatic_effect Conclusion: Electrostatic/Conformational Effect of Phosphate cleavage_restored->electrostatic_effect Yes investigate_other Investigate Other Factors: - Substrate Aggregation - Buffer Effects cleavage_restored->investigate_other No

Caption: Workflow to investigate altered cleavage of phosphorylated substrates.

Quantitative Data Presentation

Table 1: Kinetic Parameters of this compound Cleavage for Unmodified and Modified Substrates (Template)

SubstrateModificationKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Peptide XNoneValueValueValue
Peptide XGlycosylated (Asn-linked)ValueValueValue
Peptide YNoneValueValueValue
Peptide YPhosphorylated (Ser/Thr/Tyr)ValueValueValue

Values in this table are placeholders and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Cleavage Assay Using a Fluorogenic Peptide Substrate

This protocol outlines a general method for determining the kinetic parameters of this compound cleavage of a synthetic peptide substrate.

Workflow for In Vitro Cleavage Assay

sub_prep Prepare Substrate Stock (Modified & Unmodified) assay_setup Set up Assay Plate: - Substrate Dilutions - Enzyme - Controls sub_prep->assay_setup enzyme_prep Prepare this compound Working Solution enzyme_prep->assay_setup incubation Incubate at Optimal Temperature (e.g., 37°C) assay_setup->incubation read_fluorescence Measure Fluorescence Over Time incubation->read_fluorescence data_analysis Calculate Initial Velocities and Determine Kinetic Parameters read_fluorescence->data_analysis

Caption: Experimental workflow for an in vitro cleavage assay.

Materials:

  • This compound (purified)

  • Unmodified and post-translationally modified fluorogenic peptide substrates

  • Assay Buffer (e.g., 50 mM sodium citrate, pH 3.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare stock solutions of the unmodified and modified peptide substrates in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each substrate in the assay buffer to cover a range of concentrations around the expected KM.

  • Enzyme Preparation:

    • Prepare a working solution of this compound in the assay buffer at a concentration that yields a linear rate of cleavage over the desired time course.

  • Assay Setup:

    • To the wells of the 96-well plate, add the substrate dilutions.

    • Include control wells:

      • Substrate only (no enzyme) to measure background fluorescence.

      • Enzyme only (no substrate) to measure any intrinsic enzyme fluorescence.

    • Initiate the reaction by adding the this compound working solution to all wells.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular intervals.

  • Data Analysis:

    • For each substrate concentration, plot fluorescence intensity versus time.

    • Determine the initial velocity (V₀) from the linear portion of the curve.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: Mass Spectrometry-Based Analysis of Cleavage Products

This protocol provides a general method for identifying the cleavage sites and characterizing the cleavage products of a post-translationally modified protein by this compound.

Workflow for Mass Spectrometry Analysis

digestion Incubate Modified Protein with this compound stop_reaction Stop Reaction (e.g., Heat Inactivation, pH change) digestion->stop_reaction sample_prep Sample Preparation: - Reduction & Alkylation - Desalting stop_reaction->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis: - Peptide Identification - Cleavage Site Mapping lc_ms->data_analysis

Caption: Workflow for mass spectrometry-based cleavage site analysis.

Materials:

  • Purified post-translationally modified protein substrate

  • This compound

  • Digestion Buffer (e.g., 50 mM sodium citrate, pH 3.5)

  • Reagents for reduction (e.g., DTT) and alkylation (e.g., iodoacetamide)

  • Desalting columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Digestion:

    • Incubate the modified protein substrate with this compound in the digestion buffer at an optimized enzyme-to-substrate ratio and time.

    • Include a control sample with no enzyme.

  • Reaction Quenching:

    • Stop the reaction by, for example, boiling the sample or rapidly increasing the pH.

  • Sample Preparation for Mass Spectrometry:

    • Reduce and alkylate the protein fragments to break disulfide bonds.

    • Desalt the sample using a C18 column to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) mode to obtain both precursor ion masses and fragmentation spectra.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the fragmentation spectra.

    • Perform a "no-enzyme" search to identify the semi-tryptic peptides that represent the N- and C-termini of the cleavage products.

    • Map the identified cleavage sites onto the protein sequence.

    • For glycosylated peptides, specialized software may be needed to identify the peptide backbone and the attached glycan structure. For phosphopeptides, look for the characteristic neutral loss of phosphoric acid.

References

Reducing non-specific cleavage by Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspergillopepsin I. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, with a special focus on minimizing non-specific cleavage for more precise and reproducible experimental outcomes.

Troubleshooting Guide: Reducing Non-Specific Cleavage

Non-specific cleavage can be a significant challenge when using this compound. The following guide provides troubleshooting strategies to enhance cleavage specificity.

Issue: High levels of non-specific cleavage observed in my digest.

Non-specific cleavage can arise from several factors related to the experimental setup. Here is a step-by-step guide to troubleshoot and optimize your digestion protocol.

Troubleshooting_Workflow cluster_Troubleshooting Troubleshooting Non-Specific Cleavage Start High Non-Specific Cleavage Detected Check_Ratio 1. Review Enzyme:Substrate Ratio Start->Check_Ratio Check_Time 2. Evaluate Incubation Time Check_Ratio->Check_Time Check_pH 3. Verify Buffer pH Check_Time->Check_pH Check_Temp 4. Assess Incubation Temperature Check_pH->Check_Temp Optimization Optimization Steps Check_Temp->Optimization Result Reduced Non-Specific Cleavage Optimization->Result Implement Changes

Caption: Troubleshooting workflow for reducing non-specific cleavage.

1. Review Enzyme:Substrate (E:S) Ratio:

  • Question: Is your E:S ratio too high?

  • Explanation: An excess of this compound can lead to the cleavage of secondary, less preferred sites.

  • Recommendation: Start with a lower E:S ratio (e.g., 1:100 w/w) and titrate upwards if digestion is incomplete. For particularly sensitive substrates, a ratio of 1:200 or lower may be necessary.

2. Evaluate Incubation Time:

  • Question: Is the incubation time too long?

  • Explanation: Prolonged incubation gives the enzyme more opportunity to cleave non-specific sites after the primary sites have been hydrolyzed.

  • Recommendation: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation time that yields sufficient cleavage of the target sites without significant non-specific products.

3. Verify Buffer pH:

  • Question: Is the pH of your reaction buffer optimal?

  • Explanation: this compound has an optimal pH range, typically between 3.0 and 5.0.[1][2] Deviations from this range can alter the enzyme's conformation and specificity.

  • Recommendation: Ensure your reaction buffer is freshly prepared and the pH is accurately measured. The optimal pH can be substrate-dependent, so consider performing a pH gradient experiment (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0) to find the ideal condition for your specific protein.

4. Assess Incubation Temperature:

  • Question: Is the incubation temperature too high?

  • Explanation: While higher temperatures can increase enzyme activity, they can also decrease specificity by making the substrate more flexible and exposing otherwise hidden cleavage sites. The optimal temperature for this compound activity is around 50-60°C.[1][2]

  • Recommendation: For substrates prone to non-specific cleavage, consider reducing the incubation temperature to 37°C or even room temperature. This will slow down the reaction rate but may significantly improve specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cleavage specificity of this compound?

This compound is an aspartic endopeptidase with broad specificity.[3][4] It preferentially cleaves peptide bonds where the P1 and P1' residues (amino acids on either side of the scissile bond) are hydrophobic.[1][3] However, a key feature is its ability to also accommodate a lysine (B10760008) residue at the P1 position, which is not typical for many other aspartic proteases.[1][3][5]

Q2: How does the specificity of this compound compare to other common proteases like pepsin?

This compound and pepsin are both aspartic proteases active at low pH. While both favor hydrophobic residues, this compound shows a greater ability to cleave at sites involving basic amino acids like arginine, asparagine, and histidine in the P1 position compared to porcine pepsin.[6] This can be advantageous for generating a different set of peptides for applications like mass spectrometry-based protein analysis.[6]

Q3: Can I use any specific inhibitors to block non-specific cleavage?

Currently, there are no commercially available inhibitors that selectively block the non-specific activity of this compound while leaving the primary activity intact. The most effective way to control specificity is by optimizing reaction conditions as outlined in the troubleshooting guide.

Q4: My protein is not digesting well even at a high E:S ratio. What should I do?

If your protein is resistant to digestion, consider the following before further increasing the enzyme concentration:

  • Denaturation: Ensure your protein is properly denatured. You can use denaturants like urea (B33335) or guanidine (B92328) hydrochloride, but be sure to dilute them to a concentration that does not inhibit the enzyme before starting the digestion.

  • Reduction and Alkylation: If your protein has disulfide bonds, reducing them with DTT or TCEP and alkylating with iodoacetamide (B48618) can improve accessibility to cleavage sites.

  • Buffer Optimization: Re-evaluate the pH of your digestion buffer to ensure it is optimal for both enzyme activity and substrate solubility.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound digestions.

Table 1: Influence of pH on this compound Activity

pHRelative Activity (%)Remarks
2.0~70-80Activity is present but may not be optimal.
3.0~100Generally considered the optimal pH for many substrates.[2]
4.0~90-95High activity, may offer better specificity for some substrates.[1]
5.0~70-80Activity begins to decline but is still significant.[1]
6.0< 40Significantly reduced activity.

Table 2: Recommended Starting Conditions for this compound Digestion

ParameterRecommended Starting ConditionRange for Optimization
Enzyme:Substrate Ratio1:100 (w/w)1:50 to 1:500 (w/w)
Incubation Time2 hours30 minutes to 8 hours
Temperature37°CRoom Temperature to 50°C[1]
pH3.53.0 to 5.0[1][2]
Buffer50 mM Glycine-HCl or 50 mM Sodium AcetateVarious low pH compatible buffers

Experimental Protocols

Standard Protocol for this compound Digestion

This protocol provides a starting point for the digestion of a purified protein sample.

  • Substrate Preparation:

    • Dissolve the protein substrate in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL.

    • (Optional but recommended for complex proteins) Denature the protein by adding urea to a final concentration of 2-4 M.

    • (Optional) Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 30 minutes.

    • (Optional) Alkylate free thiols by adding iodoacetamide to 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzyme Preparation:

    • Prepare a fresh stock solution of this compound at 1 mg/mL in a buffer of choice (e.g., 1 mM HCl to maintain stability).

  • Digestion Reaction:

    • Adjust the pH of the substrate solution to the desired value (e.g., 3.5) by adding an appropriate acidic buffer (e.g., 1 M Glycine-HCl, pH 2.5).

    • Add this compound to the desired E:S ratio (e.g., 1:100).

    • Incubate the reaction at the chosen temperature (e.g., 37°C) for the desired time (e.g., 2 hours).

  • Quenching the Reaction:

    • Stop the digestion by raising the pH to above 7.0 with a basic solution (e.g., 1 M Tris-HCl, pH 8.5) or by adding a protease inhibitor cocktail that is effective against aspartic proteases. For mass spectrometry applications, quenching with 1% trifluoroacetic acid (TFA) is common.

Experimental_Workflow cluster_Protocol This compound Digestion Protocol A Substrate Preparation C pH Adjustment A->C B Enzyme Preparation D Add Enzyme (Start Digestion) B->D C->D E Incubation D->E F Quench Reaction E->F G Analysis F->G

Caption: A typical experimental workflow for protein digestion using this compound.

Factors Influencing Cleavage Specificity

The specificity of this compound is a result of a complex interplay between several factors. Understanding these can aid in designing more effective digestion strategies.

Specificity_Factors cluster_Factors Key Factors Influencing Cleavage Specificity Specificity This compound Cleavage Specificity Primary Primary Structure P1 & P1' Residues Specificity->Primary Tertiary Higher Order Structure Site Accessibility Specificity->Tertiary Conditions Reaction Conditions pH Temperature Time E:S Ratio Specificity->Conditions

Caption: Factors influencing the cleavage specificity of this compound.

  • Primary Structure: The amino acid sequence immediately surrounding the peptide bond (P1 and P1' residues) is the primary determinant of cleavage. This compound has a preference for hydrophobic residues at these positions, but can also accommodate lysine at P1.[1][3]

  • Higher-Order Structure: The accessibility of potential cleavage sites within the folded protein is crucial. Well-structured regions may be protected from digestion, while flexible loops are more susceptible.

  • Reaction Conditions: As detailed in the troubleshooting guide, parameters such as pH, temperature, incubation time, and enzyme-to-substrate ratio can be modulated to favor cleavage at high-affinity sites over lower-affinity, non-specific sites.

References

Aspergillopepsin I: A Technical Guide to Storage, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for storing and handling Aspergillopepsin I, a key aspartic protease utilized in various research and drug development applications. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

Proper storage is crucial for maintaining the enzymatic activity of this compound. Recommendations differ for the lyophilized powder and the reconstituted enzyme solution.

  • Lyophilized Powder: For short-term storage, keep the lyophilized powder at +4°C. For long-term storage, it is recommended to store it at -20°C to -80°C.

  • Reconstituted Solution: For short-term use, the reconstituted enzyme can be stored at +4°C. For extended periods, it is best to aliquot the solution and store it at -20°C to -80°C.[1][2]

2. How should I reconstitute lyophilized this compound?

To ensure optimal activity, follow this reconstitution protocol:

  • It is recommended to use sterile, deionized water for the initial reconstitution.[3]

  • A 0.05 M Glycine-Hydrochloric Acid Buffer at pH 3.0 can also be used for preparing the enzyme solution for activity assays.[4][5]

  • Gently agitate the vial to dissolve the powder completely. Avoid vigorous shaking, which can denature the protein.

3. What is the optimal pH and temperature for this compound activity?

This compound exhibits maximal activity under acidic conditions.

  • Optimal pH: The optimal pH for this compound activity is approximately 3.0.[6]

  • Optimal Temperature: The enzyme is most active at around 60°C.[6]

4. How stable is this compound at different temperatures?

The thermostability of this compound is an important consideration for experimental design.

  • After a 15-minute pre-incubation, the enzyme's activity begins to decrease at temperatures above 50°C.

  • There is no residual activity observed after pre-incubation at temperatures above 70°C.[6]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Low or No Enzymatic Activity

Potential Cause Solution
Improper Storage Ensure the enzyme has been stored at the recommended temperature (-20°C to -80°C for long-term). Avoid repeated freeze-thaw cycles.[7]
Incorrect pH of Assay Buffer Verify that the pH of your assay buffer is within the optimal range for this compound (around pH 3.0).[7]
Suboptimal Temperature Confirm that the assay is being performed at the optimal temperature (around 60°C).[7]
Enzyme Degradation Prepare fresh enzyme dilutions just before use and keep them on ice.
Presence of Inhibitors Ensure that your buffers and reagents do not contain known inhibitors of aspartic proteases.

Issue 2: High Variability in Assay Results

Potential Cause Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Inadequate Mixing Gently mix the contents of each well or tube thoroughly after adding each reagent.
Temperature Gradients Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction.[7]

Issue 3: Enzyme Precipitation

Potential Cause Solution
High Enzyme Concentration Avoid preparing highly concentrated stock solutions. If a high concentration is necessary, consider the use of stabilizing agents.
Incorrect Buffer Conditions Ensure the pH and ionic strength of the buffer are appropriate for maintaining enzyme solubility.
Presence of Organic Solvents If using organic solvents to dissolve substrates or inhibitors, keep the final concentration low to prevent protein precipitation.

Data and Protocols

Quantitative Data Summary

Table 1: this compound Storage and Stability

Form Storage Condition Duration Recommendation
Lyophilized Powder+4°CShort-termRecommended
-20°C to -80°CLong-termRecommended
Reconstituted Solution+4°CShort-termRecommended
-20°C to -80°CLong-termAliquot to avoid freeze-thaw cycles

Table 2: this compound Optimal Conditions

Parameter Optimal Value
pH~3.0
Temperature~60°C
Experimental Protocols

Protocol 1: this compound Activity Assay using Casein Substrate

This protocol is adapted from a standard method for determining proteolytic activity.[4][5]

Materials:

  • This compound enzyme preparation

  • Casein (Hammarsten grade)

  • 0.05 M Glycine-Hydrochloric Acid Buffer (pH 3.0)

  • Trichloroacetic Acid (TCA) Solution

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a casein solution in the Glycine-HCl buffer.

  • Enzyme Preparation: Dissolve the this compound in the Glycine-HCl buffer to a suitable concentration.

  • Reaction Initiation: Add the enzyme solution to the pre-warmed casein substrate solution and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding TCA solution. This will precipitate the undigested casein.

  • Clarification: Centrifuge or filter the samples to remove the precipitated protein.

  • Measurement: Measure the absorbance of the clear supernatant at 275 nm. The absorbance is proportional to the amount of solubilized casein, indicating enzyme activity.

  • Blank Preparation: Prepare a blank by adding the TCA solution to the substrate before the addition of the enzyme.

Visual Guides

Troubleshooting_Enzyme_Activity Troubleshooting Low this compound Activity start Low or No Activity Observed check_storage Verify Storage Conditions (-20°C to -80°C long-term) start->check_storage storage_ok Storage Correct check_storage->storage_ok Yes storage_bad Improper Storage -> Aliquot & Store Correctly check_storage->storage_bad No check_assay_conditions Review Assay Parameters (pH, Temp, Buffer) conditions_ok Conditions Optimal check_assay_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions -> Adjust pH to ~3.0, Temp to ~60°C check_assay_conditions->conditions_bad No check_enzyme_prep Assess Enzyme Preparation (Fresh dilution, on ice) prep_ok Preparation Correct check_enzyme_prep->prep_ok Yes prep_bad Enzyme Degraded -> Use Fresh Dilution check_enzyme_prep->prep_bad No check_inhibitors Investigate for Inhibitors (in buffer/reagents) inhibitors_ok No Inhibitors Found check_inhibitors->inhibitors_ok Yes inhibitors_bad Inhibitors Present -> Use Purified Reagents check_inhibitors->inhibitors_bad No storage_ok->check_assay_conditions end_ok Activity Restored storage_bad->end_ok conditions_ok->check_enzyme_prep conditions_bad->end_ok prep_ok->check_inhibitors prep_bad->end_ok end_issue Issue Persists -> Contact Technical Support inhibitors_ok->end_issue inhibitors_bad->end_ok

Caption: A decision tree for troubleshooting low or no this compound activity.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reconstitute Reconstitute Lyophilized Enzyme (Sterile H2O or Buffer) equilibrate Equilibrate Reagents to Assay Temperature reconstitute->equilibrate prepare_substrate Prepare Substrate Solution (e.g., Casein in Buffer) prepare_substrate->equilibrate prepare_buffers Prepare Assay & Stop Buffers (e.g., Glycine-HCl, TCA) prepare_buffers->equilibrate initiate_reaction Initiate Reaction (Add Enzyme to Substrate) equilibrate->initiate_reaction incubate Incubate (Controlled Time & Temp) initiate_reaction->incubate terminate_reaction Terminate Reaction (Add Stop Solution) incubate->terminate_reaction clarify Clarify Sample (Centrifuge/Filter) terminate_reaction->clarify measure Measure Activity (e.g., Spectrophotometry) clarify->measure analyze_data Analyze & Interpret Data measure->analyze_data

Caption: A generalized workflow for conducting an enzymatic assay with this compound.

References

Validation & Comparative

A Comparative Guide to Aspergillopepsin I and Pepsin for Protein Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and peptide mapping, the choice of protease is a critical determinant of experimental success. This guide provides an objective comparison of two common aspartic proteases, Aspergillopepsin I and Pepsin, focusing on their protein digestion efficiency, optimal conditions, and cleavage specificity, supported by experimental data.

Overview of Proteases

This compound is an aspartic endopeptidase derived from various species of the fungus Aspergillus.[1] It is known for its broad specificity and activity in acidic environments.[2]

Pepsin is a primary digestive enzyme in the stomachs of humans and many other animals.[3] As an aspartic protease, it functions to break down dietary proteins into smaller peptides and amino acids in the highly acidic environment of the stomach.[3]

Comparative Performance Data

The efficiency of a protease is often measured by its ability to generate a large number of peptides from a substrate, thereby providing high sequence coverage in analyses like mass spectrometry. A study comparing the digestion of phosphorylase b by porcine pepsin and aspergillopepsin under identical conditions yielded the following results.[4]

ParameterThis compoundPorcine PepsinData Source
Origin Fungal (Aspergillus species)Porcine Stomach[1][5]
Optimal pH ~3.01.5 - 2.5[3][6][7]
Optimal Temperature ~60°C~37°C[6][8]
Cleavage Specificity Broad; favors hydrophobic residues at P1/P1'. Uniquely accepts Lysine (B10760008) at P1.[7][9][10][11]Broad; favors hydrophobic and aromatic amino acids (Phe, Tyr, Trp, Leu) at P1/P1'.[3][12][13]
Digestion Efficiency (Phosphorylase b)
Peptides Generated122221[4]
Sequence Coverage62%97%[4]

Note: P1 and P1' refer to the amino acid residues on either side of the cleaved peptide bond.

Under the specific conditions of the cited study, porcine pepsin demonstrated higher efficiency in digesting the model protein phosphorylase b, producing more peptides and achieving significantly greater sequence coverage than aspergillopepsin.[4]

Cleavage Specificity in Detail

This compound: This enzyme exhibits broad specificity, primarily hydrolyzing peptide bonds where hydrophobic residues are in the P1 and P1' positions.[10] A notable distinction from mammalian aspartic proteases is its ability to accommodate a Lysine residue at the P1 position, which allows it to activate trypsinogen.[7][9][10][11] This unique characteristic can be advantageous for specific applications.

Pepsin: Pepsin's cleavage specificity is also broad, but it shows a strong preference for cleaving after bulky hydrophobic and aromatic amino acids such as phenylalanine, tyrosine, tryptophan, and leucine.[3][4][13] The probability of cleavage is significantly influenced by the amino acids at both the P1 and P1' positions.[3] Cleavage is generally disfavored when positively charged amino acids like histidine, lysine, and arginine are at the P1 position.[3] At a very low pH of 1.3, its specificity becomes more focused, preferentially cleaving at Phenylalanine and Leucine.[12][14]

Experimental Protocols

Below is a generalized experimental protocol for comparing the in-solution protein digestion efficiency of this compound and Pepsin. This protocol is based on standard methodologies and should be optimized for specific proteins and downstream applications.

Objective: To compare the efficiency of this compound and Pepsin in digesting a target protein by analyzing the resulting peptides via LC-MS/MS.
Materials:
  • Target Protein (e.g., Bovine Serum Albumin, BSA)

  • This compound (lyophilized)

  • Pepsin (porcine, lyophilized)

  • Denaturation Buffer (e.g., 6 M Guanidine HCl or 8 M Urea)

  • Reduction Buffer (e.g., 10 mM Dithiothreitol, DTT)

  • Alkylation Reagent (e.g., 55 mM Iodoacetamide, IAA)

  • Reaction Buffer A (for this compound): e.g., 50 mM Glycine-HCl, pH 3.0

  • Reaction Buffer B (for Pepsin): e.g., 0.1 M HCl, pH 1.5-2.0

  • Quenching Solution: e.g., 10% Trifluoroacetic Acid (TFA) or raising pH above 8.0

  • Mass Spectrometry-grade water

Methodology:
  • Protein Solubilization and Denaturation:

    • Dissolve the target protein in the denaturation buffer to a final concentration of 1-2 mg/mL.

    • Incubate at 37°C for 30-60 minutes to ensure complete unfolding.

  • Reduction and Alkylation (Optional but Recommended):

    • This step is crucial for proteins with disulfide bonds but may be omitted for simpler proteins or when native structure digestion is intended.

    • Add Reduction Buffer to a final concentration of 5 mM DTT. Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add Alkylation Reagent to a final concentration of 15 mM IAA. Incubate in the dark at room temperature for 20-30 minutes.

  • Buffer Exchange (If Denaturants Used):

    • Remove denaturants, reducing, and alkylating agents by dialysis or using a buffer exchange spin column, exchanging into the respective reaction buffer (Buffer A for this compound, Buffer B for Pepsin).

  • Enzyme Preparation:

    • Reconstitute this compound and Pepsin in MS-grade water to a stock concentration of 1 mg/mL immediately before use.

  • Enzymatic Digestion:

    • Divide the protein solution into two sets of tubes.

    • To the first set, add this compound to a final enzyme:substrate ratio of 1:50 (w/w). Ensure the final buffer is Reaction Buffer A (pH 3.0).

    • To the second set, add Pepsin to a final enzyme:substrate ratio of 1:50 (w/w).[15] Ensure the final buffer is Reaction Buffer B (pH ~2.0).

    • Incubate the this compound reaction at an optimized temperature (e.g., 50-60°C) and the Pepsin reaction at 37°C. Digestion time can range from 1 to 18 hours, depending on the protein's complexity.[5]

  • Reaction Quenching:

    • Stop the digestion. For Pepsin, this is typically done by raising the pH to > 6.5.[3] For both enzymes, adding TFA to a final concentration of 0.5-1% or heating at 95°C for 10 minutes can effectively halt the reaction.[5]

  • Sample Cleanup and Analysis:

    • Clean up the resulting peptide mixtures using a C18 solid-phase extraction (SPE) column to remove salts and impurities.

    • Analyze the peptides by reverse-phase liquid chromatography coupled to tandem mass spectrometry (RP-LC-MS/MS).

    • Use proteomics software to identify the peptides and calculate the protein sequence coverage for each enzyme.

Visualizations

The following diagrams illustrate the experimental workflow and the differing cleavage specificities of the two enzymes.

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Solubilize & Denature Protein Substrate p2 Reduce & Alkylate (Optional) p1->p2 p3 Buffer Exchange into Respective Reaction Buffer p2->p3 d1 Add this compound (pH ~3.0, 50-60°C) d2 Add Pepsin (pH ~2.0, 37°C) a1 Quench Reaction d1->a1 d2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Compare Peptide Maps & Sequence Coverage a2->a3

Caption: Experimental workflow for comparing protease digestion efficiency.

Caption: Diagram of preferential cleavage sites for Pepsin vs. This compound.

Conclusion

Both this compound and Pepsin are effective acid proteases, but they possess distinct characteristics that make them suitable for different applications.

  • Pepsin is a highly efficient and well-characterized enzyme, often demonstrating superior sequence coverage under optimal conditions, making it a default choice for many proteomics applications requiring digestion at very low pH.[4] Its preference for hydrophobic and aromatic residues is well-documented.[3]

  • This compound offers a broader effective pH range than pepsin and a significantly higher optimal temperature.[3][6][7] Its most compelling feature is the unique ability to cleave at lysine residues, a capability absent in pepsin.[9] This can be leveraged to generate alternative peptide maps and increase overall sequence coverage when used orthogonally with other proteases.

The choice between this compound and Pepsin should be guided by the specific requirements of the experiment, including the nature of the target protein, the desired pH and temperature conditions, and the strategic goals of the peptide mapping or protein identification workflow. For maximal protein sequence coverage, employing multiple proteases with different specificities, such as this compound and Pepsin, in separate digests can often yield the most comprehensive results.

References

A Comparative Guide to Protease Cleavage Site Specificity: Aspergillopepsin I vs. Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cleavage site specificity of aspergillopepsin I with other commonly used proteases, including pepsin, chymotrypsin, trypsin, and elastase. The information presented is supported by experimental data to aid in the selection of the most appropriate protease for specific research and drug development applications.

At a Glance: Comparative Cleavage Specificity

This compound, an aspartic protease from Aspergillus species, exhibits a unique cleavage preference that distinguishes it from other classes of proteases. While it shares some characteristics with other aspartic proteases like pepsin, its ability to accommodate basic residues at the P1 position sets it apart. The following table summarizes the primary cleavage site specificities of this compound and four other common proteases.

ProteaseClassPrimary P1 SpecificityPrimary P1' SpecificityNotes
This compound AsparticHydrophobic (Phe, Leu), and uniquely, basic (Lys) residues.[1][2][3]Hydrophobic residues (Phe, Tyr, Trp).[2][4]Can activate trypsinogen (B12293085) by cleaving after Lys.[1][2]
Pepsin AsparticHydrophobic and aromatic residues (Phe, Leu, Tyr, Trp).[4][5]Hydrophobic and aromatic residues (Phe, Leu, Tyr, Trp).[4][5]Activity is optimal at a very low pH (1.5-2.5).
Chymotrypsin SerineLarge hydrophobic and aromatic residues (Phe, Trp, Tyr).[6][7]Not as stringent, but proline is disfavored.[5][8]Activity is optimal at neutral to slightly alkaline pH (7-9).[9]
Trypsin SerineBasic residues (Lys, Arg).[8][10]Proline is strongly disfavored.[8]Highly specific, crucial for many biological processes.
Elastase SerineSmall, neutral aliphatic residues (Ala, Val, Gly, Ser, Ile, Leu).[9][11]Can degrade elastin, a key connective tissue protein.

Quantitative Analysis of Cleavage Efficiency

ProteaseSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
This compound Z-His-Phe-Phe-OEt1.65--[12]
This compound Z-Ala-Ala-Phe-Phe-OPy4Pr0.35--[12]
This compound Bovine Trypsinogen13--[12]
This compound Bovine Chymotrypsinogen A1.14--[12]
Pepsin A Bovine κ-casein450.0182.5 x 10⁶
Chymotrypsin N-acetyl-L-tryptophan ethyl ester48.50.182.7 x 10⁵
Trypsin Nα-Benzoyl-L-arginine ethyl ester14.50.0052.9 x 10⁶
Elastase Suc-Ala-Ala-Ala-pNA261.12.4 x 10⁴

Note: "-" indicates that the value was not reported in the cited source. The kinetic parameters for pepsin, chymotrypsin, trypsin, and elastase are representative values from various studies and are provided for general comparison.

Experimental Methodologies

The determination of protease cleavage site specificity is crucial for understanding their function and for the development of specific substrates and inhibitors. Two common methodologies are detailed below.

Determination of Protease Cleavage Sites using Peptide Libraries

This method allows for the unbiased and high-throughput screening of protease cleavage preferences.

Protocol:

  • Peptide Library Preparation: A complex peptide library is generated, often from a cellular lysate, by digestion with a known protease (e.g., trypsin) to create a diverse pool of peptides.

  • Protease Digestion: The peptide library is incubated with the protease of interest (e.g., this compound) under optimal reaction conditions (pH, temperature, time).

  • Fragment Enrichment: The newly generated peptide fragments with N-termini created by the protease of interest are selectively enriched. This can be achieved through various chemical labeling and affinity purification strategies.

  • Mass Spectrometry Analysis: The enriched peptide fragments are analyzed by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

  • Data Analysis: The sequences of the cleaved peptides are aligned to identify the consensus cleavage motif. The frequency of each amino acid at positions surrounding the scissile bond (P4 to P4') is determined to build a specificity profile.

experimental_workflow cluster_prep Library Preparation cluster_digestion Protease Digestion cluster_analysis Analysis p1 Cellular Lysate p2 Tryptic Digestion p1->p2 p3 Peptide Library p2->p3 d1 Incubation with This compound p3->d1 a1 Fragment Enrichment d1->a1 a2 LC-MS/MS a1->a2 a3 Data Analysis a2->a3 a4 Cleavage Motif a3->a4

Workflow for determining protease cleavage specificity using peptide libraries.
Kinetic Analysis of Protease Activity

This method provides quantitative data on the efficiency of a protease in cleaving a specific substrate.

Protocol:

  • Substrate Selection: A specific peptide substrate, often with a chromogenic or fluorogenic reporter group, is synthesized based on a known or predicted cleavage sequence.

  • Enzyme Assay: The protease is incubated with a range of substrate concentrations in a suitable buffer system.

  • Detection of Product Formation: The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence.

  • Kinetic Parameter Calculation: The initial reaction velocities (V₀) at each substrate concentration are plotted against the substrate concentration. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

  • kcat Calculation: The turnover number (kcat) is calculated from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

  • Catalytic Efficiency: The catalytic efficiency (kcat/Km) is then calculated to provide a measure of the enzyme's substrate specificity.

Logical Relationship of Cleavage Specificity Determinants

The cleavage specificity of a protease is a result of the intricate interplay between the amino acid sequence of the substrate and the structural features of the enzyme's active site.

logical_relationship cluster_protease Protease cluster_substrate Substrate p_active_site Active Site Geometry p_subsites Subsite Pockets (S4-S4') p_active_site->p_subsites specificity Cleavage Site Specificity p_subsites->specificity determines binding preference s_sequence Amino Acid Sequence (P4-P4') s_conformation Secondary/Tertiary Structure s_sequence->s_conformation s_sequence->specificity fits into subsites s_conformation->specificity influences accessibility

Factors influencing protease cleavage site specificity.

References

Unveiling Proteolytic Fingerprints: A Comparative Guide to Aspergillopepsin I Cleavage Site Validation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise cleavage sites of proteases is paramount for elucidating biological pathways and developing targeted therapeutics. Aspergillopepsin I, an aspartic protease with a unique dual specificity, presents a powerful tool for protein characterization. This guide provides a comprehensive comparison of this compound with other common proteases, supported by experimental data from mass spectrometry-based validation, and details the necessary experimental protocols.

Performance Comparison of Proteases for Protein Digestion

The choice of protease for protein digestion is critical for achieving desired peptide fragments for mass spectrometric analysis. This section compares the performance of this compound against two widely used proteases: Porcine Pepsin, another aspartic protease, and Trypsin, a serine protease that is the workhorse of proteomic applications.

The following data, derived from a study by Guo et al. (2014) on the digestion of phosphorylase b, highlights the differences in the number of identified peptides and the resulting protein sequence coverage.[1]

ProteaseEnzyme ClassOptimal pHNumber of Identified PeptidesSequence Coverage (%)Primary Cleavage Specificity
This compound Aspartic Protease2.0 - 4.012262%P1/P1': Hydrophobic residues (e.g., Phe, Leu), uniquely accommodates Lys at P1
Porcine Pepsin Aspartic Protease1.5 - 2.522197%P1/P1': Hydrophobic and aromatic residues (e.g., Phe, Leu, Tyr)
Trypsin Serine Protease8.0 - 9.0Not directly compared in the same study, but typically yields high sequence coverageTypically high (>80%)C-terminal side of Lysine (B10760008) (Lys) and Arginine (Arg) residues

Key Insights:

  • This compound demonstrates a distinct cleavage preference, favoring hydrophobic residues but also accommodating lysine at the P1 position, a characteristic not shared by many other aspartic proteases.[1] This dual specificity can generate a unique set of peptides, potentially revealing protein regions that are inaccessible to other enzymes.

  • Porcine Pepsin provided the highest sequence coverage for the model protein in this specific study, indicating its broad specificity and efficiency in generating a large number of peptides.[1]

  • Trypsin , while not directly compared in the same experiment, is known for its high specificity, cleaving exclusively at the C-terminus of lysine and arginine residues. This predictable cleavage pattern simplifies data analysis in many proteomic workflows.

Experimental Protocols

Accurate and reproducible validation of protease cleavage sites by mass spectrometry relies on meticulous experimental procedures. The following are detailed protocols for in-solution and in-gel digestion of proteins.

In-Solution Protein Digestion Protocol

This protocol is suitable for purified proteins in solution.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, to a final concentration of 1-2 mg/mL.

    • If the protein has disulfide bonds, proceed with reduction and alkylation.

  • Reduction (Optional but Recommended):

  • Alkylation (Optional but Recommended):

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Buffer Exchange/Dilution:

    • Dilute the sample with the appropriate digestion buffer to reduce the concentration of the denaturant. For this compound and Pepsin, use an acidic buffer (e.g., 50 mM HCl, pH 2.0). For Trypsin, use a basic buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0). The final denaturant concentration should be below 1 M.

  • Enzymatic Digestion:

    • Add the protease to the protein sample at a specific enzyme-to-substrate ratio (w/w), typically ranging from 1:20 to 1:100.

    • This compound/Pepsin: Incubate at 37°C for 2-4 hours.

    • Trypsin: Incubate at 37°C for 12-16 hours (overnight).

  • Digestion Quenching:

    • For this compound and Pepsin, the reaction is typically stopped by raising the pH or by immediate sample processing.

    • For Trypsin, add formic acid to a final concentration of 1% to inactivate the enzyme and acidify the sample for mass spectrometry.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a solution compatible with the mass spectrometer's liquid chromatography system (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS to determine their sequences and identify the cleavage sites.

In-Gel Protein Digestion Protocol

This protocol is used for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).

  • Gel Band Excision:

    • Excise the protein band of interest from the Coomassie or silver-stained gel using a clean scalpel.

    • Cut the gel band into small pieces (approximately 1x1 mm).

  • Destaining:

    • Place the gel pieces in a microcentrifuge tube.

    • Wash the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium bicarbonate until the stain is removed.

  • Reduction and Alkylation (Optional but Recommended):

    • Reduce the protein by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.

    • Alkylate the protein by incubating the gel pieces in 55 mM IAA in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.

  • Dehydration:

    • Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate them with 100% ACN.

    • Dry the gel pieces completely in a vacuum centrifuge.

  • Enzymatic Digestion:

    • Rehydrate the dried gel pieces in a solution containing the protease in the appropriate digestion buffer.

    • This compound/Pepsin: Use an acidic buffer.

    • Trypsin: Use 50 mM ammonium bicarbonate.

    • Ensure the gel pieces are fully submerged in the digestion solution.

    • Incubate at 37°C for the recommended time (2-4 hours for this compound/Pepsin, overnight for Trypsin).

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by adding a series of extraction solutions, typically starting with 0.1% formic acid and followed by solutions with increasing concentrations of ACN.

    • Pool all the extracts.

  • Sample Cleanup and Mass Spectrometry Analysis:

    • Dry the pooled peptide extracts in a vacuum centrifuge.

    • Proceed with C18 cleanup and LC-MS/MS analysis as described in the in-solution digestion protocol.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for validating protease cleavage sites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Mass Spectrometry Analysis protein_sample Protein Sample denaturation Denaturation (Urea/Guanidine HCl) protein_sample->denaturation reduction Reduction (DTT) denaturation->reduction alkylation Alkylation (IAA) reduction->alkylation protease_addition Add Protease (e.g., this compound) alkylation->protease_addition incubation Incubation (37°C) protease_addition->incubation cleanup C18 Desalting incubation->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Cleavage Site Identification lcms->data_analysis

Caption: In-solution protein digestion and cleavage site validation workflow.

in_gel_workflow start Protein Separation by PAGE excision Gel Band Excision start->excision destaining Destaining excision->destaining reduction_alkylation Reduction & Alkylation destaining->reduction_alkylation dehydration Dehydration (ACN) reduction_alkylation->dehydration digestion In-Gel Digestion with Protease dehydration->digestion extraction Peptide Extraction digestion->extraction cleanup C18 Desalting extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms end Cleavage Site Identification lcms->end

Caption: In-gel protein digestion and cleavage site validation workflow.

By understanding the distinct specificities of proteases like this compound and employing robust mass spectrometry-based validation workflows, researchers can gain deeper insights into protein structure and function, ultimately accelerating scientific discovery and drug development.

References

A Comparative Guide to Antibody Cross-Reactivity Against Aspergillopepsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody cross-reactivity against different Aspergillopepsins, a family of proteases from the Aspergillus fungus. Understanding the specificity and cross-reactivity of antibodies targeting these enzymes is crucial for the development of diagnostic assays and therapeutic interventions for aspergillosis and other allergic fungal diseases. This document outlines the experimental data, detailed protocols for key assays, and the relevant signaling pathways involved.

Data Presentation: Cross-Reactivity of Anti-Aspergillopepsin Antibodies

Table 1: Illustrative Cross-Reactivity Profile of Monoclonal Antibodies Against Fungal Serine Proteases. This table showcases hypothetical data for two monoclonal antibodies (mAb-1 and mAb-2) tested against a panel of Aspergillopepsins and a related fungal protease. IC50 values from competitive ELISA indicate the concentration of the competitor protease required to inhibit 50% of the antibody binding to its primary target. The dissociation constant (Kd) from SPR analysis reflects the binding affinity, with lower values indicating higher affinity.

AntibodyPrimary TargetCompetitor AspergillopepsinInhibition ELISA (IC50, nM)Surface Plasmon Resonance (Kd, nM)
mAb-1 Asp f 13Asp f 13 (homologous)1.50.5
Pen ch 132515
Asp f 1 (unrelated)>1000No significant binding
mAb-2 Pen ch 13Pen ch 13 (homologous)2.00.8
Asp f 133020
Asp f 1 (unrelated)>1000No significant binding

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Detailed methodologies for the key experiments used to assess antibody cross-reactivity are provided below.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the specificity and cross-reactivity of an antibody by measuring its ability to bind to its target antigen in the presence of competing antigens.

Materials:

  • 96-well microtiter plates

  • Purified primary target antigen (e.g., recombinant Asp f 13)

  • Competing antigens (e.g., other purified Aspergillopepsins)

  • Primary antibody to be tested

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a microtiter plate with the primary target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Inhibition: Prepare serial dilutions of the competing antigens in wash buffer. Mix the primary antibody (at a constant, predetermined concentration) with each dilution of the competing antigens. Incubate this mixture for 1-2 hours at room temperature.

  • Incubation: Add the antibody-competitor mixtures to the antigen-coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration to generate an inhibition curve and determine the IC50 value.

Western Blotting

This technique is used to identify the specific proteins to which an antibody binds within a complex mixture.

Materials:

  • Protein samples (e.g., crude extracts or purified Aspergillopepsins)

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Tris-buffered saline with Tween-20 (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the protein samples by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (e.g., purified Aspergillopepsin)

  • Analyte (e.g., monoclonal antibody)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified Aspergillopepsin (ligand) onto the surface of a sensor chip using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the monoclonal antibody (analyte) over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the antibody from the immobilized protease in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a pulse of regeneration solution to remove the bound antibody.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway activated by Aspergillopepsins and a typical experimental workflow for assessing antibody cross-reactivity.

Aspergillopepsin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aspergillopepsin Aspergillopepsin (e.g., Asp f 13) PAR2 Protease-Activated Receptor 2 (PAR-2) Aspergillopepsin->PAR2 Cleavage & Activation G_protein G-protein Coupling PAR2->G_protein Downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) G_protein->Downstream Immune_Response Pro-inflammatory Cytokine Release & Th2 Skewing Downstream->Immune_Response

Caption: Aspergillopepsin-induced PAR-2 signaling pathway in host epithelial cells.

Cross_Reactivity_Workflow cluster_ab_production Antibody Production cluster_assays Cross-Reactivity Assessment cluster_analysis Data Analysis Immunization Immunize with Target Aspergillopepsin Hybridoma Hybridoma Technology Immunization->Hybridoma mAb_Production Monoclonal Antibody Production & Purification Hybridoma->mAb_Production ELISA Competitive ELISA mAb_Production->ELISA SPR Surface Plasmon Resonance mAb_Production->SPR WesternBlot Western Blotting mAb_Production->WesternBlot IC50 Determine IC50 values ELISA->IC50 Kd Determine Kd values SPR->Kd Specificity Assess Specificity WesternBlot->Specificity

Caption: Experimental workflow for assessing antibody cross-reactivity.

Comparative analysis of Aspergillopepsin I from different Aspergillus species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillopepsin I (EC 3.4.23.18), a secreted aspartic protease, is a key enzyme produced by various species of the genus Aspergillus. Its ability to hydrolyze a broad range of proteins and its unique substrate specificity, which includes the capacity to cleave after lysine (B10760008) residues, distinguishes it from many other aspartic proteases.[1][2] This characteristic makes this compound a subject of significant interest in various fields, from industrial applications to its potential role in fungal pathogenesis. This guide provides a comparative analysis of this compound from different Aspergillus species, presenting key performance data, detailed experimental protocols, and visualizations of its functional and experimental workflows.

Comparative Performance of this compound

The biochemical and enzymatic properties of this compound can vary between different Aspergillus species. These variations can influence the enzyme's efficiency and suitability for specific applications. The following table summarizes key quantitative data for this compound from several prominent Aspergillus species.

PropertyAspergillus nigerAspergillus oryzaeAspergillus saitoiAspergillus fumigatusAspergillus phoenicisAspergillus luchuensis
Molecular Weight (kDa) ~50[2]~42[3]34.3[2]~38-39[2]Not specified~35-45
Isoelectric Point (pI) 4.6[2]Not specifiedNot specified4.2Not specifiedNot specified
Optimal pH 3.0[2]3.0 - 4.2[4]2.5 - 3.0[2]5.0 (with elastin-Congo red)[2]Not specified~3.0
Optimal Temperature (°C) 60[2]Not specifiedNot specifiedNot specified55~60
Km (Casein) 1.02 mM[2], 2.44 mg/mL[5]Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Vmax (Casein) 2.2 µmol/min[2]Not specifiedNot specifiedNot specifiedNot specifiedNot specified
kcat (Synthetic Substrates) Not specified1.65 s-1 (Z-His-Phe-Phe-OEt)[4]Not specifiedNot specifiedNot specifiedNot specified

Note: The kinetic parameters (Km and Vmax) are highly dependent on the substrate and assay conditions. The data presented here for Aspergillus niger was obtained using casein as the substrate.[2][5] For Aspergillus oryzae, kcat values were determined using synthetic peptide substrates.[4] Direct comparison of these values should be made with caution.

Experimental Protocols

Purification of this compound

A general workflow for the purification of this compound from Aspergillus culture filtrate is outlined below. This protocol can be adapted for different species with minor modifications.

General Workflow for this compound Purification cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Characterization start Aspergillus Culture in Liquid Medium centrifugation Centrifugation/Filtration to remove mycelia start->centrifugation supernatant Crude Enzyme Supernatant centrifugation->supernatant concentration Concentration (e.g., Ultrafiltration) supernatant->concentration dialysis Dialysis against Equilibration Buffer concentration->dialysis affinity_chromatography Affinity Chromatography (Pepstatin-Agarose) dialysis->affinity_chromatography elution Elution with high salt or chaotropic agents affinity_chromatography->elution further_purification Further Purification (Optional) (e.g., Ion Exchange, Gel Filtration) elution->further_purification sds_page SDS-PAGE for Purity and Molecular Weight further_purification->sds_page activity_assay Enzyme Activity Assay further_purification->activity_assay Key Residues in this compound Active Site for Substrate Binding cluster_0 Substrate cluster_1 Enzyme Active Site P1_Lys P1 Lysine Asp76 Asp76 (on flap) P1_Lys->Asp76 Electrostatic Interaction Ser78 Ser78 (on flap) P1_Lys->Ser78 Hydrogen Bonding P1_prime_Hydrophobic P1' Hydrophobic Residue Asp32 Catalytic Asp32 Asp215 Catalytic Asp215 Asp32->P1_Lys Catalytic Action Asp215->P1_Lys Catalytic Action

References

Performance of Immobilized Aspergillopepsin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of immobilized Aspergillopepsin I, a crucial aspartic protease in various biotechnological and pharmaceutical applications. Through a detailed comparison with its free counterpart and other immobilized proteases, this document offers insights supported by experimental data to aid in the selection of optimal biocatalysts.

Executive Summary

Immobilization of this compound onto solid supports offers significant advantages over the use of the free enzyme, primarily in terms of enhanced stability, reusability, and ease of separation from the reaction mixture. These benefits translate to more cost-effective and efficient industrial processes. This guide presents a comparative analysis of immobilized this compound, focusing on key performance indicators such as catalytic activity, operational stability, and reusability. While specific quantitative data for immobilized this compound remains limited in publicly available literature, this guide draws parallels from studies on similar immobilized acid proteases, such as pepsin, to provide a thorough evaluation.

Performance Comparison: Immobilized vs. Free this compound

The decision to employ an immobilized enzyme is guided by the improvements it offers in stability and reusability. The following table summarizes the expected performance enhancements of immobilized this compound based on general principles of enzyme immobilization and data from analogous enzymes.

Performance MetricFree this compoundImmobilized this compound (Expected)Supporting Rationale & Data (from analogous enzymes)
Optimal pH ~3.0Broader effective pH rangeImmobilization can provide a microenvironment that buffers against pH changes, often resulting in a wider operational pH range.
Optimal Temperature ~60°CIncreasedThe rigid structure provided by the support matrix enhances thermal stability. For instance, immobilized papain exhibits a higher optimal temperature range (50-70°C) compared to the free enzyme.[1]
Kinetic Parameters Baseline Km and VmaxTypically higher apparent Km and lower VmaxDiffusion limitations of the substrate to the active site of the immobilized enzyme often lead to an increase in the apparent Michaelis constant (Km) and a decrease in the maximum reaction velocity (Vmax).
Reusability Not reusableReusable for multiple cyclesImmobilized pepsin on chitosan-silica nanobeads can be reused for 8-10 cycles while retaining 20% of its initial activity.[2][3]
Storage Stability ModerateSignificantly enhancedImmobilization protects the enzyme from denaturation, leading to longer shelf life. Immobilized papain on chitosan (B1678972) retained over 90% of its initial total activity after immobilization.

Comparative Analysis with Alternative Immobilized Proteases

This compound is often compared with other proteases like pepsin and trypsin for various applications. The choice of enzyme depends on the specific substrate and reaction conditions.

Immobilized EnzymeSupport MaterialKey Performance Characteristics
This compound (Expected) Chitosan, Magnetic NanoparticlesExpected to show good operational stability at acidic pH, enhanced thermal stability, and good reusability.
Pepsin Chitosan-silica nanobeadsWider operational pH range than free pepsin, reusable for 8-10 cycles with 20% activity retention.[2][3]
Papain ChitosanElevated thermal stability and a 6-7 fold longer half-life compared to the soluble form.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are generalized protocols for the immobilization of proteases and the assessment of their performance.

Protocol 1: Immobilization of this compound on Chitosan Beads via Covalent Attachment

This protocol describes the covalent immobilization of a protease onto chitosan beads using glutaraldehyde (B144438) as a cross-linking agent.

Materials:

  • This compound solution

  • Chitosan beads

  • Glutaraldehyde solution (2.5% v/v) in phosphate (B84403) buffer (pH 7.0)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Bovine Serum Albumin (BSA) solution (for activity assay)

  • Trichloroacetic acid (TCA)

Procedure:

  • Activation of Chitosan Beads:

    • Wash chitosan beads with distilled water.

    • Suspend the beads in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.0).

    • Incubate at room temperature for 2 hours with gentle shaking.

    • Wash the activated beads thoroughly with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Suspend the activated chitosan beads in the this compound solution (dissolved in acetate buffer, pH 4.5).

    • Incubate at 4°C for 24 hours with gentle shaking.

    • Separate the immobilized enzyme by filtration.

    • Wash the immobilized beads with acetate buffer to remove any unbound enzyme.

    • Store the immobilized enzyme at 4°C.

Protocol 2: Determination of Proteolytic Activity

The activity of free and immobilized this compound can be determined by measuring the release of tyrosine from casein hydrolysis.

Procedure:

  • Prepare a reaction mixture containing casein solution (1% w/v in 0.1 M acetate buffer, pH 3.0).

  • Add a known amount of free or immobilized this compound to the reaction mixture.

  • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested casein.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm to quantify the amount of released tyrosine.

  • One unit of activity is typically defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions.

Protocol 3: Reusability Assay

The operational stability of the immobilized enzyme is assessed by measuring its activity over multiple reaction cycles.

Procedure:

  • Perform the activity assay as described in Protocol 2 for the first cycle.

  • After the reaction, recover the immobilized enzyme by filtration or centrifugation.

  • Wash the immobilized enzyme with buffer to remove any remaining substrate or product.

  • Re-suspend the immobilized enzyme in a fresh substrate solution and start the next reaction cycle.

  • Repeat this process for a desired number of cycles, measuring the activity in each cycle.

  • Express the residual activity as a percentage of the initial activity.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

ExperimentalWorkflow cluster_activation Support Activation cluster_immobilization Enzyme Immobilization cluster_evaluation Performance Evaluation chitosan Chitosan Beads glutaraldehyde Glutaraldehyde Solution chitosan->glutaraldehyde Incubation (2h, RT) activated_chitosan Activated Chitosan Beads enzyme This compound activated_chitosan->enzyme immobilized_enzyme Immobilized this compound enzyme->immobilized_enzyme Incubation (24h, 4°C) activity Activity Assay immobilized_enzyme->activity reusability Reusability Assay activity->reusability stability Stability Assay (pH, Temp) reusability->stability PerformanceComparison cluster_advantages Advantages cluster_alternatives Alternatives center Immobilized This compound stability Enhanced Stability (pH & Thermal) center->stability reusability Reusability center->reusability separation Easy Separation center->separation pepsin Immobilized Pepsin center->pepsin Similar acidic protease trypsin Immobilized Trypsin center->trypsin Different pH optimum

References

Benchmarking Aspergillopepsin I: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fungal acid protease is a critical decision that can significantly impact experimental outcomes and production efficiency. This guide provides an objective comparison of Aspergillopepsin I against other prominent fungal acid proteases, supported by experimental data and detailed protocols.

Comparative Analysis of Fungal Acid Proteases

Fungal acid proteases are a diverse group of enzymes with broad applications in the food, beverage, and pharmaceutical industries.[1][2][3] this compound, sourced from various Aspergillus species, is an aspartic endopeptidase known for its broad specificity.[4][5] A key characteristic that distinguishes it and other fungal proteases like Rhizopuspepsin from many mammalian aspartic proteases is their ability to cleave substrates with a lysine (B10760008) residue at the P1 position, which enables the activation of trypsinogen.[4][5][6][7][8]

The following table summarizes the key quantitative characteristics of this compound and other well-characterized fungal acid proteases.

FeatureThis compound (Aspergillus sp.)Penicillopepsin (Penicillium sp.)Rhizopuspepsin (Rhizopus sp.)Saccharopepsin (Saccharomyces cerevisiae)Candida albicans Saps
Optimal pH 2.5 - 4.0[6][9][10][11]Similar to Pepsin A2.9 - 4.5[7]Similar to Pepsin3.0 - 5.0 (though some are active at neutral pH)[12][13]
Optimal Temperature (°C) 50 - 60[6][9][10][11]N/A50[7]N/AN/A
Molecular Weight (kDa) 34 - 50[6][11][14]N/A37 - 40.3[7]42[15]N/A
Primary Specificity Broad, favors hydrophobic residues at P1/P1', but also accepts Lys at P1.[4][5][6]Prefers hydrophobic residues at P1/P1'.[16][17]Broad, prefers hydrophobic residues at P1/P1', also accepts Lys at P1.[7][8][18]Prefers Phe, Leu, Glu at P1; Phe, Ile, Leu, Ala at P1'.[15]Broad, prefers hydrophobic residues, but varies among the 10 Saps.[13]
Common Inhibitor Pepstatin A[6]N/APepstatin A[7]N/APepstatin A
Kₘ (Casein) 1.02 mM[6]N/AN/AN/AN/A
Vₘₐₓ (Casein) 2.2 µmol/min[6]N/AN/AN/AN/A

Experimental Protocols

Accurate benchmarking requires standardized experimental protocols. Below are detailed methodologies for key assays used to characterize and compare fungal acid proteases.

Protocol 1: Protease Activity Assay using Hemoglobin Substrate

This method determines protease activity by measuring the release of acid-soluble peptides from hemoglobin.[1]

Materials:

  • Enzyme preparation

  • Hemoglobin (2% w/v) in 100 mM glycine-HCl buffer (pH 3.0)

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Spectrophotometer

Procedure:

  • Pre-incubate 1 mL of the 2% hemoglobin substrate solution at the desired temperature (e.g., 50°C) for 10 minutes.

  • Add 0.5 mL of suitably diluted enzyme preparation to the substrate.

  • Incubate the mixture at 50°C for exactly 10 minutes.

  • Terminate the reaction by adding 2 mL of 5% TCA solution.

  • Allow the mixture to stand at room temperature for 15 minutes to ensure complete precipitation of the unhydrolyzed substrate.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Measure the absorbance of the supernatant, which contains the soluble peptide fragments, at 280 nm.

  • A standard curve is generated using tyrosine solutions to quantify the amount of liberated peptides.

  • Unit Definition: One unit of protease activity is defined as the amount of enzyme required to liberate 1 μg of tyrosine per minute under the specified conditions.[1]

Protocol 2: Thermal and pH Stability Assays

Thermal Stability:

  • Incubate aliquots of the enzyme solution at various temperatures (e.g., 30, 40, 50, 60, 70°C) for a defined period, typically 60 minutes.[1]

  • Cool the samples on ice immediately.

  • Measure the residual enzyme activity using the standard protease activity assay (Protocol 1) at the optimal pH and temperature.

  • The activity of a non-heated enzyme sample is considered 100%.[1]

pH Stability:

  • Incubate the enzyme in buffers of varying pH values (e.g., pH 2.5 to 7.0) for a specified duration at a constant temperature (e.g., 25°C).[9][19]

  • After incubation, dilute the samples in the optimal pH buffer to neutralize the pH.

  • Determine the remaining enzyme activity using the standard assay.

  • The activity of the enzyme incubated at its optimal pH is taken as 100%.

Visualizing Key Processes

To better understand the experimental and mechanistic aspects of fungal acid proteases, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Sample Mix Mix & Incubate (e.g., 50°C, 10 min) Enzyme->Mix Substrate Substrate Solution (e.g., Hemoglobin, pH 3.0) Substrate->Mix Stop Stop Reaction (Add TCA) Mix->Stop Centrifuge Centrifuge (10,000 x g, 15 min) Stop->Centrifuge Measure Measure Supernatant (Absorbance at 280 nm) Centrifuge->Measure Calculate Calculate Activity Measure->Calculate

Caption: Experimental workflow for determining fungal acid protease activity.

G cluster_enzyme Aspartic Protease Active Site cluster_substrate Substrate Asp1 Asp Water H₂O Asp1->Water Asp2 Asp Asp2->Water P1_prime P1' Water->P1_prime Nucleophilic Attack P1 P1 P1->P1_prime Scissile Bond

Caption: General catalytic mechanism of an aspartic protease.

References

Quantitative comparison of peptide generation by Aspergillopepsin I and pepsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis and peptide production, the choice of proteolytic enzyme is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two widely used aspartic proteases: Aspergillopepsin I and Pepsin. By examining their cleavage specificity, efficiency, and optimal operating conditions, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from proteomics to the manufacturing of therapeutic peptides.

At a Glance: Key Performance Characteristics

FeatureThis compoundPepsin
Optimal pH 3.0 - 4.01.5 - 2.5[1]
Optimal Temperature 50°C - 60°C~37°C
Primary Cleavage Specificity (P1 position) Prefers hydrophobic residues (e.g., Phe, Leu), but uniquely accommodates Lys.[2][3]Prefers hydrophobic and aromatic residues (Phe, Leu, Tyr, Trp).[1]
P1' Position Preference Favors hydrophobic residues.Favors hydrophobic and aromatic residues (Phe, Trp, Tyr).
Inactivation pH > 6.0pH > 6.5, irreversibly inactivated above pH 8.0.[1]

Delving Deeper: A Quantitative Comparison of Cleavage Efficiency and Specificity

A direct comparison of the peptide generation capabilities of this compound and porcine pepsin when digesting phosphorylase b reveals notable differences in their efficiency. Under identical digestion conditions, porcine pepsin demonstrated higher efficiency, yielding a greater number of peptides and achieving a higher sequence coverage of the substrate protein.[4]

EnzymeTotal Overlapping Peptides GeneratedSequence Coverage of Phosphorylase bAverage Peptide Length
Porcine Pepsin22197%14 residues[4]
This compound12262%14 residues[4]
Cleavage Site Specificity: A Tale of Two Proteases

The specificity of a protease, particularly at the P1 and P1' positions (the amino acid residues N-terminal and C-terminal to the scissile bond, respectively), dictates the population of peptides generated. While both enzymes favor hydrophobic residues, this compound exhibits a broader tolerance, notably at the P1 position.

A study comparing the cleavage frequency of various amino acid residues at the P1 and P1' positions for porcine pepsin and this compound highlights these differences.[4] Porcine pepsin shows a strong preference for Leucine and Phenylalanine at the P1 position.[4] In contrast, this compound, while also favoring Leucine, shows a reduced frequency for Phenylalanine but a significantly higher tolerance for Arginine, Asparagine, and Histidine at the P1 position.[4] The preferences at the P1' position are more similar between the two enzymes.[4]

Cleavage Frequency at P1 Position (%)

Amino Acid Porcine Pepsin This compound
Leu High High
Phe High Moderate
Arg Low Moderate
Asn Low Moderate

| His | Low | Moderate |

Cleavage Frequency at P1' Position (%)

Amino Acid Porcine Pepsin This compound

| Similar preference for many residues | | |

It is this unique ability to accommodate basic residues like Lysine at the P1 position that distinguishes this compound from pepsin and other mammalian aspartic proteases.[2][3] This characteristic can be particularly advantageous for specific applications, such as the activation of trypsinogen.[2][3]

Experimental Protocols: A Guide to Implementation

Reproducible and reliable results hinge on meticulously executed experimental protocols. Below are detailed methodologies for protein digestion using this compound and Pepsin for subsequent mass spectrometry analysis.

In-Solution Protein Digestion with Pepsin

This protocol is adapted from established methods for protein digestion for mass spectrometry.[1][5][6]

Reagents and Materials:

  • Protein sample

  • 1N HCl

  • Double-distilled water

  • Pepsin (lyophilized powder)

  • Microcentrifuge tubes

  • Heating block or water bath at 37°C and 95°C

Procedure:

  • Protein Solubilization: If the protein is in a buffer at neutral or alkaline pH, adjust the pH to approximately 7.5.

  • Acidification: Add 1N HCl to the protein solution to a final concentration of 0.04N to lower the pH to the optimal range for pepsin activity (pH 1.5-2.5).

  • Enzyme Reconstitution: Resuspend lyophilized pepsin in double-distilled water to a stock concentration of 1 mg/mL. It is crucial to use water with a pH of 5.5 or lower to avoid inactivating the enzyme.[1]

  • Enzyme Addition: Add the pepsin solution to the acidified protein solution. The recommended enzyme-to-protein ratio is typically between 1:20 to 1:100 (w/w).[1]

  • Digestion: Mix the solution thoroughly and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction mixture for 1 to 18 hours at 37°C.[1] The optimal incubation time may need to be determined empirically based on the protein substrate.

  • Reaction Quenching: To stop the digestion, heat the sample at 95°C for 10 minutes.[1] Alternatively, for samples intended for mass spectrometry, the reaction can be quenched by raising the pH to above 6.5.

  • Sample Preparation for Mass Spectrometry: The resulting peptide mixture can be desalted and prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In-Solution Protein Digestion with this compound

This protocol is based on the known optimal conditions for this compound and general principles of aspartic protease digestion.

Reagents and Materials:

  • Protein sample

  • Acidic buffer (e.g., 100 mM potassium phosphate, pH 3.5)

  • This compound (lyophilized powder)

  • Microcentrifuge tubes

  • Heating block or water bath at 50°C

  • pH meter and appropriate acids/bases for pH adjustment

Procedure:

  • Protein Solubilization: Dissolve the protein sample in an appropriate acidic buffer, adjusting the pH to the optimal range for this compound (pH 3.0-4.0).

  • Enzyme Reconstitution: Reconstitute lyophilized this compound in a small volume of acidic buffer (e.g., 10 mM sodium acetate, pH 4.0).

  • Enzyme Addition: Add the this compound solution to the protein solution at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).

  • Digestion: Mix the solution and incubate at 50°C for 2 to 18 hours. The optimal digestion time will depend on the specific protein and desired extent of digestion.

  • Reaction Quenching: Stop the digestion by raising the pH to above 6.0.

  • Sample Preparation for Mass Spectrometry: Prepare the resulting peptide mixture for LC-MS/MS analysis, including a desalting step.

Visualizing the Workflow and Cleavage Patterns

To further clarify the experimental process and the differing outcomes of digestion with these two enzymes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis cluster_results Results Protein Protein Sample Denaturation Denaturation (Optional) Protein->Denaturation AspI This compound (pH 3-4, 50°C) Denaturation->AspI Pepsin Pepsin (pH 1.5-2.5, 37°C) Denaturation->Pepsin Quench_AspI Quench (pH > 6.0) AspI->Quench_AspI Quench_Pepsin Quench (pH > 6.5 or Heat) Pepsin->Quench_Pepsin LCMS_AspI LC-MS/MS Analysis Quench_AspI->LCMS_AspI LCMS_Pepsin LC-MS/MS Analysis Quench_Pepsin->LCMS_Pepsin Peptides_AspI Peptide Profile A LCMS_AspI->Peptides_AspI Peptides_Pepsin Peptide Profile B LCMS_Pepsin->Peptides_Pepsin Comparison Quantitative Comparison Peptides_AspI->Comparison Peptides_Pepsin->Comparison

Caption: Experimental workflow for comparing peptide generation by this compound and Pepsin.

Cleavage_Specificity cluster_protein cluster_aspI This compound cluster_pepsin Pepsin P4 P4 P3 P3 P2 P2 P1 P1 Cleavage Cleavage Site P1->Cleavage AspI_P1_hydrophobic Hydrophobic (Phe, Leu) P1->AspI_P1_hydrophobic  P1 AspI_P1_lys Lys P1->AspI_P1_lys Pepsin_P1 Hydrophobic/Aromatic (Phe, Leu, Tyr, Trp) P1->Pepsin_P1  P1 P1_prime P1' P2_prime P2' AspI_P1_prime Hydrophobic P1_prime->AspI_P1_prime  P1' Pepsin_P1_prime Hydrophobic/Aromatic (Phe, Trp, Tyr) P1_prime->Pepsin_P1_prime  P1' P3_prime P3' P4_prime P4' Cleavage->P1_prime

Caption: Differing cleavage specificities of this compound and Pepsin at P1 and P1' sites.

Conclusion

The choice between this compound and pepsin is contingent upon the specific experimental goals. For applications requiring maximal protein sequence coverage and a high yield of diverse peptides, pepsin's broader and more aggressive cleavage activity may be advantageous. However, for applications demanding more specific cleavage patterns, or where the presence of a basic residue at the P1 position is desirable, this compound presents a valuable alternative. Its unique tolerance for Lysine at the P1 site opens up possibilities for generating specific peptide fragments that may be inaccessible with pepsin. Ultimately, a thorough understanding of the quantitative differences in their peptide generation, as outlined in this guide, will empower researchers to select the optimal enzyme for their protein analysis needs.

References

A Researcher's Guide to Aspergillopepsin I for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Aspergillopepsin I with alternative proteases for the structural analysis of proteins.

In the landscape of structural proteomics, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) stands out as a powerful technique for elucidating protein conformation, dynamics, and interactions. A critical step in the bottom-up HDX-MS workflow is the rapid and efficient digestion of the deuterated protein under quench conditions (low pH and temperature) to minimize deuterium (B1214612) back-exchange. While pepsin has traditionally been the workhorse for this purpose, a growing body of research highlights the advantages of alternative proteases. This guide provides a detailed comparison of this compound with other commonly used proteases—pepsin, nepenthesin, and Aspergillus niger prolyl endoprotease (An-PEP)—to aid researchers in selecting the optimal enzyme for their specific HDX-MS applications.

Performance Comparison of Proteases in HDX-MS

The choice of protease significantly impacts the quality and resolution of HDX-MS data. Key performance indicators include sequence coverage, the number of generated peptides, and cleavage specificity. The following tables summarize quantitative data from comparative studies, offering a clear overview of what researchers can expect from each enzyme.

Table 1: General Performance Metrics of Proteases in HDX-MS

ProteaseTypical Sequence Coverage (%)Relative Peptide GenerationKey AdvantagesCommon Limitations
This compound 62% - 94%[1][2][3]HighBroader specificity than pepsin, cleaves at basic residues.[4][5]Can be less efficient than pepsin for certain substrates.[1]
Pepsin 82% - 97%[1][6]HighWell-established, robust performance.Poor cleavage of disordered regions and proline-rich sequences.[7]
Nepenthesin >90% (often superior to pepsin)[7]Very HighSignificantly more efficient than pepsin, excellent for disordered regions.[7][8]Not as widely commercially available as pepsin.
An-PEP >90%[9]HighSpecifically cleaves after proline residues, complementary to other proteases.[9][10]Less effective as a standalone protease for achieving high sequence coverage.[4]

Table 2: Performance on Monoclonal Antibodies (mAbs)

Protease / CombinationSubstrateSequence Coverage (%)Number of PeptidesKey Findings
Pepsin IgG2 mAb--Less efficient digestion compared to dual protease columns.[11]
This compound IgG2 mAb--Complementary specificity to pepsin.[11]
Pepsin + this compound IgG1, IgG2, IgG4 mAbsImprovedIncreasedDual protease column yields improved digestion efficiency and higher resolution.[11]
Pepsin + Nepenthesin-1 NCD1.2 mAb91% (Light Chain)109 (Light Chain)Combination provides high sequence coverage.[12]
An-PEP + Pepsin IgG4Δhinge>90%Pepsin generated more peptidesAn-PEP provides complementary data, especially for proline-containing regions.[9]

Cleavage Specificity: A Deeper Dive

The cleavage specificity of a protease determines the peptide map and, consequently, the spatial resolution of the HDX-MS experiment. Understanding these specificities is crucial for interpreting data and for designing experiments that target specific protein regions.

Table 3: Cleavage Specificity of Proteases

ProteasePreferred Cleavage Sites (P1 Position)Dis-favored/Prohibited Cleavage Sites (P1 Position)
This compound Hydrophobic residues (Phe, Leu), also accepts Lys.[13][14]-
Pepsin Phe, Leu, Met, Tyr, Trp.[15][16]His, Lys, Arg, Pro.[15][16]
Nepenthesin Broad specificity, including Phe, Leu, Met, Lys, Arg, His, and Pro.[7][8][17]-
An-PEP Proline.[9][10]-

Experimental Protocols

Reproducibility in HDX-MS is paramount. The following sections provide detailed, generalized protocols for utilizing this compound and its alternatives for protein digestion in an HDX-MS workflow.

General HDX-MS Workflow

A typical bottom-up HDX-MS experiment follows a series of carefully timed steps designed to maximize deuterium retention while achieving effective protein digestion.

HDX_MS_Workflow General HDX-MS Experimental Workflow cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_digestion Digestion cluster_analysis Analysis Protein Protein Sample D2O_Buffer D2O Buffer Protein->D2O_Buffer Dilution Incubation Incubation (seconds to hours) D2O_Buffer->Incubation Quench_Buffer Quench Buffer (low pH, low temp) Incubation->Quench_Buffer Reaction Stop Protease Protease (e.g., this compound) Quench_Buffer->Protease Digestion Online/Offline Digestion Protease->Digestion LC_Separation UPLC Separation Digestion->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A schematic of the bottom-up HDX-MS workflow.

Protocol 1: this compound Digestion
  • Protein Labeling:

    • Dilute the protein of interest in a D₂O-based buffer at a physiological pH (e.g., 7.4).

    • Incubate for various time points (e.g., 10s, 1 min, 10 min, 1h) at a controlled temperature (e.g., 25°C).

  • Quenching:

    • Terminate the exchange reaction by adding a pre-chilled quench buffer to reduce the pH to ~2.5 and the temperature to ~0°C. A typical quench buffer contains denaturants like guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335) and a reducing agent like TCEP.

  • Digestion:

    • For online digestion, inject the quenched sample onto an immobilized this compound column maintained at a low temperature (e.g., 0-4°C).

    • For in-solution digestion, add this compound to the quenched sample and incubate for a short period (e.g., 1-5 minutes) on ice.

  • LC-MS Analysis:

    • The resulting peptides are trapped, desalted, and separated by UPLC on a C18 column at low temperature.

    • Eluted peptides are analyzed by a high-resolution mass spectrometer.

Protocol 2: Pepsin Digestion

The protocol for pepsin digestion is very similar to that of this compound, with the primary difference being the protease used. Pepsin is often used in an immobilized format for online digestion to ensure high reproducibility and minimize autolysis.

Protocol 3: Nepenthesin Digestion

Nepenthesin's high efficiency may allow for lower enzyme-to-substrate ratios or shorter digestion times compared to pepsin. Both in-solution and immobilized formats can be used. Due to its high activity, careful optimization of digestion time is recommended to avoid excessive digestion.

Protocol 4: An-PEP Digestion

An-PEP is typically used in conjunction with another protease, like pepsin or this compound, to improve coverage of proline-rich regions. It can be used in a dual-enzyme column or in a sequential digestion setup. When used, the general HDX-MS protocol is followed, with the digestion step modified to incorporate both enzymes.

Logical Relationships and Considerations

The selection of a protease for HDX-MS is not a one-size-fits-all decision. The optimal choice depends on the specific protein under investigation and the research question being addressed. The following diagram illustrates the key considerations in this decision-making process.

Protease_Selection Decision Tree for Protease Selection in HDX-MS Start Protein of Interest Proline_Rich Proline-rich or disordered regions? Start->Proline_Rich mAb Monoclonal Antibody? Start->mAb Standard Standard Protein? Start->Standard Proline_Rich->Standard No AnPEP Consider An-PEP in combination Proline_Rich->AnPEP Yes Nepenthesin Consider Nepenthesin Proline_Rich->Nepenthesin Yes mAb->Standard No Dual_Protease Consider dual protease column (Pepsin/Aspergillopepsin I) mAb->Dual_Protease Yes Pepsin_Asp Pepsin or this compound Standard->Pepsin_Asp Yes

Caption: Factors influencing the choice of protease for HDX-MS.

Conclusion

This compound presents a valuable alternative and complement to pepsin for HDX-MS studies. Its broader cleavage specificity, including the ability to cleave after basic residues, can lead to improved sequence coverage and the generation of a different set of peptides, ultimately enhancing the spatial resolution of the experiment. For proteins that are poorly digested by pepsin, particularly in certain regions, this compound, either alone or in combination with other proteases, can provide crucial missing information.

Furthermore, the emergence of highly efficient enzymes like nepenthesin and specialized proteases such as An-PEP is expanding the toolkit available to researchers. By carefully considering the characteristics of the protein of interest and the specific experimental goals, scientists can now select from a panel of proteases to optimize their HDX-MS workflow, leading to more comprehensive and insightful structural information. The use of combined or sequential digestions is a particularly promising strategy for maximizing sequence coverage and achieving high-resolution data for complex protein systems like monoclonal antibodies.

References

A Head-to-Head Battle of Proteases: Aspergillopepsin I vs. Ficin for Protein Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein hydrolysis, the choice of enzyme is paramount. This guide provides a detailed, side-by-side comparison of two potent proteases: Aspergillopepsin I, a fungal aspartic protease, and Ficin (B600402), a cysteine protease from the fig tree. We delve into their performance metrics, optimal conditions, and substrate specificities, supported by experimental data to inform your selection process.

At a Glance: Key Performance Characteristics

The efficacy of an enzyme is dictated by several key parameters. Below is a summary of the quantitative data available for this compound and ficin, offering a comparative overview of their capabilities.

FeatureThis compoundFicin
Enzyme Class Aspartic Peptidase (EC 3.4.23.18)[1][2]Cysteine Peptidase (EC 3.4.22.3)
Source Aspergillus species (e.g., Aspergillus niger)[1][2]Fig tree latex (Ficus carica)
Molecular Weight ~34-50 kDa[3]~23-27 kDa
Optimal pH 2.8 - 3.4 (on hemoglobin)[3], 3.0 (on casein)[3]6.0 - 7.5 (highest at 6.5)
Optimal Temperature 50-60°C[3]~60°C
Substrate Specificity Broad, favors hydrophobic residues at P1 and P1'. Can also cleave at lysine (B10760008) residues.[3]Broad, cleaves bonds adjacent to various amino acids including those with aromatic, basic, and hydrophobic residues.
Specific Activity 4852 U/mg (on soybean protein isolate)High proteolytic activity reported (e.g., 209,000 units/mg in crude extract)
Degree of Hydrolysis (DH) 61.65% on soybean protein isolate (at 40°C, pH 3.0)Up to 20.15% on bighead carp (B13450389) protein (3% enzyme/substrate, 40°C, pH 6, 6h)

Delving Deeper: Experimental Insights

To provide a clearer picture of how these enzymes perform in a laboratory setting, we present detailed experimental protocols for the hydrolysis of a common protein substrate, casein.

Experimental Protocol: this compound Hydrolysis of Casein

This protocol is adapted from the International Oenological Codex for the comparative evaluation of protease activity.[1][4]

Objective: To determine the proteolytic activity of this compound on a casein substrate.

Materials:

  • This compound enzyme preparation

  • Hammarsten-grade casein

  • Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0)

  • Trichloroacetic Acid (TCA) Solution (18.0 g TCA, 11.45 g anhydrous sodium acetate, 21.0 mL glacial acetic acid in 1000 mL water)[1]

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a solution of Hammarsten Casein in Glycine-Hydrochloric Acid Buffer.

  • Enzyme Preparation: Prepare a solution of the this compound enzyme preparation in the Glycine-Hydrochloric Acid Buffer. The concentration should be such that 2 mL of the final dilution gives a corrected absorbance at 275 nm between 0.200 and 0.500.[1]

  • Reaction Incubation:

    • Pipette 10.0 mL of the Substrate Solution into test tubes.

    • Equilibrate the tubes at 37°C for 15 minutes.

    • At time zero, add 2.0 mL of the Sample Preparation to the substrate and mix.

    • Incubate the reaction at 37°C for exactly 30 minutes.[4]

  • Reaction Termination: After 30 minutes, stop the reaction by adding 10.0 mL of TCA Solution.

  • Precipitation and Filtration:

    • Heat the tubes in a water bath for 30 minutes to allow the unhydrolyzed protein to coagulate.

    • Cool the tubes in an ice bath for 5 minutes.

    • Filter the solution to remove the precipitated protein. The filtrate must be clear.[1]

  • Quantification: Determine the absorbance of the filtrate at 275 nm against a substrate blank. The amount of solubilized casein is proportional to the enzyme activity.

Experimental Protocol: Ficin Hydrolysis of Casein

This protocol is based on a standard method for determining ficin activity.

Objective: To determine the proteolytic activity of ficin on a casein substrate.

Materials:

  • Ficin enzyme preparation

  • Casein

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)

  • L-cysteine and EDTA (as activators)

  • Trichloroacetic Acid (TCA) Solution

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 2% (w/v) solution of bovine casein in 100 mM potassium phosphate buffer (pH 7.6) containing 250 mM EDTA and 250 mM L-cysteine.

  • Enzyme Preparation: Prepare a solution of ficin at a concentration of 0.25 mg/ml in 1 M potassium phosphate buffer (pH 7.0).

  • Reaction Incubation:

    • Incubate 0.12 mL of the enzyme solution at 37°C for 20 minutes prior to the assay.

    • Add the pre-incubated enzyme to the casein substrate solution.

  • Reaction Termination: Stop the reaction by adding 1.8 mL of 5% TCA.

  • Analysis: The degree of hydrolysis can be determined by measuring the amount of soluble peptides in the supernatant after centrifugation, often using methods like the Lowry assay or by measuring absorbance at 280 nm.

Visualizing the Mechanisms of Action

To further understand the fundamental differences in how these enzymes operate, the following diagrams illustrate their catalytic mechanisms and a general workflow for protein hydrolysis experiments.

Aspergillopepsin_Mechanism cluster_enzyme This compound Active Site cluster_substrate Protein Substrate Asp32 Asp32 Water Water Asp32->Water activates Asp215 Asp215 P1 P1 Peptide_Bond Peptide_Bond P1->Peptide_Bond P1' P1' Peptide_Bond->P1' Hydrolyzed_Peptides Hydrolyzed_Peptides Peptide_Bond->Hydrolyzed_Peptides cleavage Water->Peptide_Bond attacks Ficin_Mechanism cluster_enzyme Ficin Active Site cluster_substrate Protein Substrate Cys25 Cys25-SH Peptide_Bond Peptide_Bond Cys25->Peptide_Bond nucleophilic attack His159 His159 P1 P1 P1->Peptide_Bond P1' P1' Peptide_Bond->P1' Acyl-Enzyme Acyl-Enzyme Peptide_Bond->Acyl-Enzyme forms Hydrolyzed_Peptides Hydrolyzed_Peptides Acyl-Enzyme->Hydrolyzed_Peptides hydrolysis Hydrolysis_Workflow Start Start Substrate_Prep Prepare Protein Substrate Solution Start->Substrate_Prep Enzyme_Prep Prepare Enzyme Solution Start->Enzyme_Prep Reaction Incubate Substrate and Enzyme (Control pH and Temperature) Substrate_Prep->Reaction Enzyme_Prep->Reaction Termination Stop Reaction (e.g., TCA precipitation, heat inactivation) Reaction->Termination Analysis Analyze Hydrolysis Products (e.g., SDS-PAGE, HPLC, Spectrophotometry) Termination->Analysis End End Analysis->End

References

Revolutionizing Protein Quantification: A Comparative Guide to Aspergillopepsin I and Trypsin Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein quantification workflows, the choice of proteolytic enzyme is paramount. While trypsin has long been the gold standard, alternative proteases like Aspergillopepsin I (Asp-N) are gaining prominence for their ability to enhance protein sequence coverage and improve quantification accuracy. This guide provides an objective comparison of Asp-N and trypsin digestion, supported by experimental data and detailed protocols, to empower informed decisions in your research.

At a Glance: Asp-N vs. Trypsin

FeatureThis compound (Asp-N)Trypsin
Cleavage Specificity N-terminal side of aspartic and glutamic acid residues.[1][2]C-terminal side of lysine (B10760008) and arginine residues.
Optimal pH 4.0 - 9.0[3]7.5 - 8.5
Key Advantage Generates overlapping peptides with trypsin, increasing protein sequence coverage and aiding in the analysis of post-translational modifications (PTMs).[2]Highly specific and widely used, with extensive documentation and established protocols.
Consideration May exhibit lower cleavage efficiency for some proteins compared to trypsin.Can result in missed cleavages, particularly in protein regions with limited lysine or arginine residues.[4]

Performance in Protein Identification: A Quantitative Comparison

The efficacy of a protease in protein quantification is often measured by the number of unique peptides and proteins it can identify from a complex sample. The following data, adapted from studies on E. coli and S. pombe lysates, illustrates the performance of Asp-N and Trypsin, both individually and in sequential digestion protocols.

Single Protease Digestion
ProteaseUnique Peptides IdentifiedUnique Proteins Identified
Trypsin 14,410 ± 5711,403 ± 65
Asp-N 6,828 ± 514899 ± 69

Data from S. pombe lysate digestion.[5][6]

Sequential Digestion Strategies

Sequential digestion, utilizing two proteases with different cleavage specificities, can significantly enhance protein identification.

Digestion StrategyUnique Peptides IdentifiedUnique Proteins Identified
Trypsin followed by Asp-N 16,087 ± 3271,455 ± 85
Asp-N followed by Trypsin 17,968 ± 4701,331 ± 50

Data from S. pombe lysate digestion.[5][6]

These results demonstrate that while trypsin alone identifies a greater number of proteins and peptides than Asp-N alone, a sequential digest with both enzymes, particularly with trypsin followed by Asp-N, can lead to a substantial increase in the total number of identified proteins and peptides.[1][5][6][7] This highlights the complementary nature of these two proteases.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful protein quantification. Below are standardized protocols for in-solution digestion using Asp-N and Trypsin.

This compound (Asp-N) In-Solution Digestion Protocol
  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to a final concentration of 1-2 mg/mL.

    • Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange/Dilution:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8.0) to reduce the denaturant concentration to less than 1 M.

  • Enzymatic Digestion:

    • Add Asp-N to the protein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

    • Incubate the digestion mixture at 37°C for 4 to 18 hours.

  • Digestion Quenching and Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents prior to mass spectrometry analysis.

Trypsin In-Solution Digestion Protocol
  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in 50 mM ammonium bicarbonate (pH 8.0).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the reduced cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating for 20 minutes at room temperature in the dark.

  • Buffer Exchange/Dilution:

    • Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the denaturant concentration to below 1 M.

  • Enzymatic Digestion:

    • Add trypsin to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).

    • Incubate the mixture at 37°C for 12 to 18 hours.

  • Digestion Quenching and Sample Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 0.1-1% to inactivate the trypsin.

    • Desalt the resulting peptide mixture using a C18 SPE column before analysis by mass spectrometry.

Visualizing the Workflow

To provide a clear overview of the protein quantification process, the following diagrams illustrate the key steps involved in single and sequential digestion workflows.

Protein Digestion and Quantification Workflow cluster_single Single Protease Digestion cluster_sequential Sequential Digestion Protein Sample Protein Sample Denaturation & Reduction Denaturation & Reduction Protein Sample->Denaturation & Reduction 8M Urea, DTT Alkylation Alkylation Denaturation & Reduction->Alkylation Iodoacetamide Digestion Digestion Alkylation->Digestion Trypsin or Asp-N (1:50 w/w, 37°C) LC-MS/MS Analysis LC-MS/MS Analysis Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Database Search Protein Sample_seq Protein Sample Denaturation & Reduction_seq Denaturation & Reduction Protein Sample_seq->Denaturation & Reduction_seq 8M Urea, DTT Alkylation_seq Alkylation Denaturation & Reduction_seq->Alkylation_seq Iodoacetamide First Digestion First Digestion (e.g., Trypsin) Alkylation_seq->First Digestion Second Digestion Second Digestion (e.g., Asp-N) First Digestion->Second Digestion LC-MS/MS Analysis_seq LC-MS/MS Analysis Second Digestion->LC-MS/MS Analysis_seq LC-MS/MS Analysis_seq->Data Analysis

Caption: General workflow for protein digestion and analysis.

Conclusion

The validation of protein quantification using this compound digestion presents a compelling alternative and complement to traditional trypsin-based methods. While trypsin remains a robust and highly specific enzyme, the data clearly indicates that Asp-N, particularly when used in a sequential digestion strategy with trypsin, can significantly enhance protein and peptide identification.[1][5][6][7] This increased coverage is invaluable for comprehensive proteome analysis, the identification of post-translational modifications, and ultimately, for achieving more accurate and reliable protein quantification. Researchers are encouraged to consider the specific goals of their experiments when selecting a digestion strategy, with the understanding that a multi-protease approach often yields the most comprehensive results.

References

Safety Operating Guide

Proper Disposal of Aspergillopepsin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of enzymes like Aspergillopepsin I is paramount to maintaining a secure laboratory environment. this compound, an aspartic protease, presents potential hazards primarily through respiratory sensitization (allergy) and skin or eye irritation upon direct contact. Adherence to established disposal protocols is crucial to mitigate these risks. This guide provides a comprehensive, step-by-step procedure for the safe inactivation and disposal of this compound waste.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesPrevents direct skin contact with the enzyme.
Eye Protection Safety goggles or a face shieldProtects eyes from splashes of enzyme solutions.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling powdered enzyme or when aerosolization is possible to prevent respiratory sensitization.

Occupational exposure to airborne proteases should be minimized. While a specific occupational exposure limit (OEL) for this compound has not been established, a common guideline for proteases, such as the 60 ng/m³ threshold limit value (TLV) for subtilisins, should be considered as a benchmark for ensuring a safe working atmosphere.

Step-by-Step Disposal Protocol

A two-stage process involving chemical inactivation followed by heat sterilization (autoclaving) is recommended for the thorough and safe disposal of liquid waste containing this compound.

Part 1: Chemical Inactivation

Chemical inactivation utilizes a strong oxidizing agent, such as sodium hypochlorite (B82951) (household bleach), to denature the enzyme. This initial step significantly reduces the enzymatic activity and associated hazards.

Experimental Protocol:

  • Work Area Preparation: Conduct the inactivation procedure in a well-ventilated area, such as a chemical fume hood, while wearing all required PPE.

  • Dilution: For concentrated solutions of this compound, it is prudent to first dilute the solution with water. This helps to control the rate of the inactivation reaction.

  • Addition of Inactivating Agent: Slowly add a sufficient volume of a sodium hypochlorite solution (e.g., household bleach, which is typically 5.25-8.25% sodium hypochlorite) to the enzyme waste to achieve a final concentration of at least 1% sodium hypochlorite.

  • Contact Time: Allow the mixture to react for a minimum of 30 minutes. Gentle agitation or stirring can enhance the efficiency of the inactivation process.

Part 2: Autoclaving

Following chemical inactivation, autoclaving provides a robust method of sterilization, ensuring the complete denaturation of any residual enzyme.

Experimental Protocol:

  • Containment: Transfer the chemically-treated waste into an autoclavable container, such as a borosilicate glass bottle or a polypropylene (B1209903) container. Ensure the cap is loose to prevent pressure buildup during the cycle.[1]

  • Secondary Containment: Place the primary container within a secondary, larger autoclavable pan or tray to contain any potential spills.

  • Autoclave Cycle: Process the waste in an autoclave at 121°C (250°F) and 15 psi for a minimum of 30 to 60 minutes.[2][3] The duration may need to be extended for larger volumes to ensure complete heat penetration.

  • Cooling and Final Disposal: Allow the autoclave to complete its cycle and the contents to cool to a safe temperature before handling. Once cooled, the treated liquid waste can typically be disposed of down the sanitary sewer, in accordance with institutional and local environmental regulations. Always confirm your institution's specific policies for laboratory waste disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical progression of the this compound disposal procedure.

cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_sterilization Sterilization cluster_disposal Final Disposal A Don PPE B Add Sodium Hypochlorite A->B Proceed when ready C 30 min Contact Time B->C D Autoclave at 121°C C->D After inactivation E Sewer Disposal (per regulations) D->E After cooling

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Aspergillopepsin I

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Aspergillopepsin I in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is an aspartic endopeptidase that hydrolyzes peptide bonds.[1] While extensive evaluations have concluded that it does not pose a major safety concern under intended use conditions in the food industry, it is crucial to handle it with appropriate precautions in a laboratory setting to minimize occupational exposure and potential allergic reactions.[2][3][4][5][6][7]

Personal Protective Equipment (PPE)

To prevent direct contact and inhalation of enzyme dust or aerosols, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses or gogglesANSI Z87.1-ratedProtects eyes from splashes or aerosols.
Hand Protection Nitrile glovesStandard laboratory gradePrevents skin contact.
Body Protection Laboratory coatStandardProtects skin and clothing from contamination.
Respiratory Protection N95/P100/P3 respiratorNIOSH-approvedRequired when handling powders or creating aerosols to prevent inhalation and potential respiratory sensitization.[8]
Emergency Procedures and First Aid

Adherence to the following first-aid protocols is critical in case of accidental exposure.

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with mild soap and water.[8]
Eye Contact Rinse eyes thoroughly with water for a minimum of 15 minutes.[8] Seek immediate medical attention.
Inhalation Move the individual to a well-ventilated area.[8] If irritation or allergic symptoms develop, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.
Handling and Disposal Plan

Proper handling and disposal are essential to maintain a safe laboratory environment.

ProcedureStep-by-Step Guidance
Handling 1. Always handle this compound in a well-ventilated area or a fume hood, especially when working with the powdered form. 2. Avoid actions that generate dust or aerosols, such as vigorous shaking or scraping.[8] 3. Use appropriate tools (e.g., spatulas) for transferring the enzyme. 4. Wash hands thoroughly with soap and water after handling.[8]
Spill Cleanup 1. For small spills, gently cover with an absorbent material to avoid raising dust. 2. Use a dampened cloth or paper towel to wipe the area. 3. Place all cleanup materials in a sealed bag for disposal. 4. Wash the spill area with a suitable laboratory disinfectant.
Disposal 1. Deactivate the enzyme by autoclaving or treating with a strong acid or base, following institutional guidelines. 2. Dispose of deactivated enzyme and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Visual Guides

The following diagrams illustrate the recommended workflow for safely handling this compound and the potential for allergic sensitization.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data Sheet prep2 Don Appropriate PPE (Gloves, Lab Coat, Eye Protection, Respirator if needed) prep1->prep2 handling1 Work in a Ventilated Area (e.g., Fume Hood) prep2->handling1 handling2 Weigh/Transfer Enzyme Carefully to Avoid Dust handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Workspace handling3->cleanup1 cleanup2 Deactivate Enzyme Waste cleanup1->cleanup2 cleanup3 Dispose of Waste According to Regulations cleanup2->cleanup3

Caption: Workflow for Safe Handling of this compound.

G exposure Exposure to this compound (Inhalation, Skin Contact) sensitization Allergic Sensitization exposure->sensitization respiratory Respiratory Allergens (Matches Found) sensitization->respiratory dermal Dermal Allergen (Match Found) sensitization->dermal reaction Potential Allergic Reaction (Likelihood is low) respiratory->reaction dermal->reaction

Caption: Potential Allergic Sensitization Pathway.

References

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